8-Methoxyadenosine
Description
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Structure
3D Structure
Properties
CAS No. |
3969-27-5 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |
InChI Key |
XGHALRBUKJYKLT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of 8-Methoxyadenosine: A Mechanistic Inquiry
A notable scarcity of scientific literature currently exists regarding the specific mechanism of action of 8-Methoxyadenosine. Extensive searches for its cellular targets, signaling pathways, and quantitative biological data have yielded limited specific results. This suggests that this compound may be a novel or less-explored chemical entity within the broader class of modified adenosine (B11128) compounds.
However, by examining the well-documented activities of structurally similar molecules, such as 8-Methyladenosine (B1596262) and the extensively studied N6-methyladenosine (m6A), we can infer potential mechanisms and establish a framework for future investigation. This technical guide will, therefore, provide a detailed overview of the established mechanisms of these related compounds as a proxy, offering researchers, scientists, and drug development professionals a foundation for understanding how this compound might function and how its activity could be experimentally determined.
General Principles of Modified Adenosine Action
Modified adenosines are pivotal in a multitude of cellular processes, primarily through their incorporation into RNA, where they act as epigenetic or epitranscriptomic markers. These modifications can influence RNA stability, translation, and interaction with RNA-binding proteins. The biological impact of these molecules is dictated by their specific chemical modifications, which alter their size, shape, and hydrogen-bonding capabilities, thereby affecting their interaction with cellular machinery.
A Case Study: The Mechanism of 8-Methyladenosine
8-Methyladenosine (m8A) is a post-transcriptional RNA modification found in bacterial ribosomal RNA. Its primary mechanism of action is linked to antibiotic resistance.
Cellular Target: The primary target of 8-methyladenosine modification is the 23S rRNA of the large ribosomal subunit, specifically at position A2503. This modification is catalyzed by the Cfr methyltransferase, a radical SAM (S-adenosylmethionine) enzyme.
Mechanism of Action: The methylation at the C8 position of adenosine A2503 induces a steric hindrance within the peptidyl transferase center of the ribosome. This steric clash directly interferes with the binding of several classes of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA). By blocking the binding of these drugs, the ribosome can continue protein synthesis, rendering the bacterium resistant.[1]
In addition to direct steric hindrance, the presence of 8-methyladenosine can also induce conformational changes in the rRNA, potentially affecting ribosome assembly and function in more subtle ways.
Signaling Pathways Influenced by RNA Methylation
While a specific signaling pathway for this compound is not documented, the broader field of RNA methylation, particularly N6-methyladenosine (m6A), has been shown to influence numerous signaling pathways critical in cancer and immunology. It is plausible that this compound, if incorporated into RNA, could modulate similar pathways.
The m6A modification is dynamically regulated by "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (m6A-binding proteins like the YTH domain family) proteins.[2][3][4][5] These regulators connect RNA modification to downstream signaling cascades.
For example, m6A modification has been shown to regulate the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6] In some cancers, the m6A reader YTHDF1 can enhance the translation of m6A-modified transcripts of key signaling molecules, leading to pathway activation. Conversely, demethylases can remove the m6A mark, leading to transcript degradation and pathway inhibition.
Below is a generalized diagram illustrating the regulatory role of RNA methylation on a signaling pathway.
Caption: Generalized RNA methylation signaling pathway.
Quantitative Data on Modified Adenosines
Quantitative data is essential for understanding the potency and efficacy of modified nucleosides. While no such data exists for this compound, the table below exemplifies the types of quantitative measurements that are critical in this field, using data for related compounds as a reference.
| Compound/Modification | Assay Type | Measurement | Value | Biological Context | Reference |
| 8-Methyladenosine | Minimum Inhibitory Concentration (MIC) | Resistance Fold Increase | >64-fold | E. coli expressing Cfr methyltransferase, resistance to tiamulin | [1] |
| N6-methyladenosine (in RNA) | Translation Assay | Relative Luciferase Activity | ~2.5-fold increase | m6A in 5' UTR enhances cap-independent translation | [7] |
| 2-5A analogue with 8-methyladenosine | RNase L Binding Assay | Relative Binding Affinity | Higher than 2-5A | Activation of RNase L, an antiviral enzyme | [8] |
| 2-5A analogue with 8-methyladenosine | Translation Inhibition Assay | IC50 | Several times more effective than 2-5A | Inhibition of protein synthesis in cell-free system | [8] |
Experimental Protocols
To investigate the mechanism of action of this compound, a series of experiments would be required, starting with its synthesis and incorporation into RNA. The following protocol is adapted from a method for the in vitro synthesis of 8-Methyladenosine-containing RNA and provides a template for how such an experiment could be designed for this compound.[9]
Protocol: In Vitro Transcription of this compound-Containing RNA
1. Objective: To synthesize an RNA molecule with site-specific incorporation of this compound using T7 RNA polymerase.
2. Materials:
-
Linearized DNA template with a T7 promoter upstream of the target sequence
-
This compound-5'-triphosphate (8-methoxy-ATP) (custom synthesis)
-
ATP, CTP, GTP, UTP solutions (100 mM)
-
T7 RNA Polymerase
-
5x Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Lithium Chloride (LiCl) solution
-
Ethanol (100% and 70%)
3. Methodology:
-
Transcription Reaction Setup (20 µL reaction):
-
5x Transcription Buffer: 4 µL
-
100 mM NTPs (ATP, CTP, GTP, UTP, with 8-methoxy-ATP substituting for a portion of ATP): 2 µL each
-
Linearized DNA template (1 µg): x µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to 20 µL
-
-
Incubation:
-
Mix components gently and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I.
-
Incubate at 37°C for 15-30 minutes.
-
-
RNA Purification (LiCl Precipitation):
-
Bring the reaction volume to 100 µL with nuclease-free water.
-
Add 33 µL of 8 M LiCl and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
4. Analysis:
-
The resulting RNA should be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm its size and purity.
-
Mass spectrometry can be used to verify the incorporation of this compound.
Below is a workflow diagram for the investigation of a novel modified adenosine like this compound.
Caption: Experimental workflow for investigating this compound.
Conclusion and Future Directions
While the mechanism of action of this compound remains to be elucidated, the study of related modified nucleosides provides a clear roadmap for its investigation. The biological activity of this compound will likely depend on its ability to be incorporated into RNA and its subsequent effect on RNA structure, stability, and its interactions with RNA-binding proteins. Future research should focus on the chemical synthesis of this compound triphosphate to enable its incorporation into RNA transcripts. Subsequent in vitro and in-cell studies will be crucial to identify its cellular targets, understand its impact on gene expression and signaling pathways, and ultimately uncover its physiological and pathological roles. The lack of current data presents a significant opportunity for novel research in the expanding field of epitranscriptomics.
References
- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Targeting RNA N6-methyladenosine modification: a precise weapon in overcoming tumor immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine (m6A) modification in inflammation: a bibliometric analysis and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of N6-methyladenosine (m6A) modification on immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolving landscape of N6-methyladenosine modification in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of RNAs Containing Methylated Adenosine Residues and Their Use in Enhancing Translation | Enterprise Innovation [innovation.weill.cornell.edu]
- 8. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
8-Methoxyadenosine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially queried as 8-Methoxyadenosine, this technical guide focuses on the far more extensively researched and biologically significant molecule, 8-Methyladenosine (m⁸A). This adenosine (B11128) analog, characterized by a methyl group at the 8th position of the adenine (B156593) base, plays a crucial role in various biological processes, from conferring antibiotic resistance in bacteria to exhibiting potential as an anticancer agent. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological significance, including its impact on key signaling pathways.
Chemical Structure and Properties
8-Methyladenosine is a purine (B94841) nucleoside analog with the IUPAC name (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.[1] Its structure consists of an adenine base methylated at the C8 position, attached to a ribose sugar.
Chemical Structure of 8-Methyladenosine:
Physicochemical Properties
A summary of the key physicochemical properties of 8-Methyladenosine is presented in the table below. While computed values are available, experimental data for properties such as melting point and specific solubility are not widely reported in the reviewed literature.
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [1] |
| CAS Number | 56973-12-7 | [1][2] |
| Molecular Formula | C₁₁H₁₅N₅O₄ | [1][2] |
| Molecular Weight | 281.27 g/mol | [1][2] |
| Canonical SMILES | CC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | [1] |
| Storage Temperature | 2°C - 8°C | [2] |
Experimental Protocols
Chemical Synthesis of 8-Methyladenosine
A detailed protocol for the chemical synthesis of 8-Methyladenosine has been described. The following is a summarized methodology based on established procedures.
Objective: To synthesize 8-Methyladenosine from 8-bromoadenosine (B559644).
Materials:
-
8-bromoadenosine
-
Palladium catalyst
-
Organic solvents (e.g., DMF, DMSO)
-
Reagents for purification (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Silylation of 8-bromoadenosine: A mixture of 8-bromoadenosine and a catalytic amount of ammonium sulfate in hexamethyldisilazane is heated at 100°C for 8 hours. This step protects the hydroxyl groups of the ribose moiety.
-
Methylation: The silylated 8-bromoadenosine is then reacted with trimethylaluminum in the presence of a palladium catalyst. This reaction facilitates the substitution of the bromine atom at the 8-position with a methyl group.
-
Deprotection: The protecting silyl (B83357) groups are removed to yield 8-Methyladenosine.
-
Purification: The final product is purified using standard techniques such as column chromatography.
In Vitro Synthesis of 8-Methyladenosine-Containing RNA
This protocol outlines the enzymatic incorporation of 8-Methyladenosine into an RNA strand using T7 RNA polymerase.
Objective: To synthesize an RNA molecule containing 8-Methyladenosine.
Materials:
-
Linearized DNA template with a T7 promoter
-
8-Methyladenosine-5'-triphosphate (8-methyl-ATP)
-
ATP, CTP, GTP, UTP solutions (100 mM)
-
T7 RNA Polymerase
-
5X Transcription Optimized Buffer
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
Lithium Chloride (LiCl) solution (8 M)
-
Ethanol (100% and 70%)
-
Tris-EDTA (TE) Buffer, pH 8.0
Procedure:
-
Transcription Reaction Setup:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in a 20 µL volume, including the DNA template, NTPs (with 8-methyl-ATP), T7 RNA Polymerase, buffer, and RNase inhibitor.
-
-
Incubation:
-
Mix the components thoroughly and centrifuge briefly.
-
Incubate at 37°C for 2 to 4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to remove the DNA template.
-
-
Purification of RNA:
-
Bring the reaction volume to 100 µL with nuclease-free water.
-
Add 33 µL of 8 M LiCl and incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water or TE buffer.
-
Biological Significance and Signaling Pathways
8-Methyladenosine has emerged as a significant molecule in two primary areas of research: antibiotic resistance and cancer therapy.
Role in Antibiotic Resistance: The Cfr Methyltransferase Pathway
8-Methyladenosine is a key player in a novel antibiotic resistance mechanism mediated by the Cfr methyltransferase enzyme. This enzyme methylates the A2503 residue in the 23S rRNA of the bacterial ribosome, leading to the formation of 8-Methyladenosine. This modification occurs within the peptidyl transferase center, a critical site for protein synthesis and the target for many antibiotics. The presence of the methyl group at the C8 position of adenosine creates steric hindrance, preventing the binding of several classes of antibiotics and thus conferring resistance.
Potential Role in Cancer Therapy and Signaling
As a purine nucleoside analog, 8-Methyladenosine is of interest in cancer research. While direct signaling pathways for 8-Methyladenosine are still under investigation, the closely related N6-methyladenosine (m⁶A) provides a model for its potential mechanisms of action. m⁶A modifications are known to influence various signaling pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/AKT pathways. These pathways regulate cell proliferation, survival, and metastasis. It is hypothesized that 8-Methyladenosine, by being incorporated into cellular RNA, could modulate the stability and translation of key oncogenes or tumor suppressor mRNAs, thereby impacting these signaling cascades.
Conclusion
8-Methyladenosine is a modified nucleoside with significant implications in both microbial pathogenesis and human disease. Its role in antibiotic resistance is well-defined, and its potential as a therapeutic agent in oncology is an active area of investigation. Further research into the specific cellular pathways modulated by 8-Methyladenosine will be crucial for the development of novel drugs that can either overcome its resistance-conferring effects or harness its potential to combat cancer. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.
References
8-Methoxyadenosine: A Technical Guide to Putative Biological Functions and Research Methodologies
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological functions of 8-Methoxyadenosine is limited in publicly available scientific literature. The information presented in this guide is largely inferred from studies on structurally related 8-substituted adenosine (B11128) analogs, such as 8-methyladenosine (B1596262) and 8-oxoadenines. This document aims to provide a foundational understanding and a framework for the potential biological activities and experimental investigation of this compound.
Introduction
This compound is a modified purine (B94841) nucleoside, characterized by a methoxy (B1213986) group substitution at the 8th position of the adenine (B156593) base. While this specific molecule is not extensively studied, the class of 8-substituted adenosines has garnered significant interest for its diverse biological activities. These activities primarily revolve around the modulation of the innate immune system and antiviral responses. Analogs with substitutions at the C8 position of adenosine have been identified as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key sensors of single-stranded viral RNA. This suggests that this compound may possess immunomodulatory and antiviral properties, making it a compound of interest for therapeutic development.
Potential Biological Functions
Based on the activities of structurally similar compounds, the potential biological functions of this compound are projected to be:
-
Immunomodulation via Toll-Like Receptor Agonism: 8-substituted adenosine analogs are known to act as agonists for TLR7 and TLR8. These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Activation of TLR7 and TLR8 can enhance both innate and adaptive immune responses, making agonists of these receptors promising candidates for vaccine adjuvants and cancer immunotherapy. It is hypothesized that this compound could similarly engage and activate TLR7 and/or TLR8.
-
Antiviral Activity: A number of 8-substituted 2'-deoxyadenosine (B1664071) analogues have demonstrated antiviral activity against a range of viruses, including vaccinia virus, vesicular stomatitis virus, cytomegalovirus, and respiratory syncytial virus.[1] The antiviral mechanism of these compounds is an area of ongoing investigation but may be linked to their immunomodulatory properties or direct interference with viral replication processes.
Quantitative Data Summary
| Compound/Analog | Target | Assay Type | Activity (EC50/IC50/Ki) | Reference/Notes |
| This compound | - | - | Data Not Available | - |
| 8-Oxoadenine Derivative (2b) | human TLR7 | HEK293 Reporter Assay | EC50: Potent Agonist | Inferred from studies on oxoadenine series. |
| 8-Oxoadenine Derivative (2b) | human TLR8 | HEK293 Reporter Assay | EC50: >59 µM | Inferred from studies on oxoadenine series. |
| Resiquimod (R848) | human TLR7/8 | HEK293 Reporter Assay | Potent dual agonist | A benchmark TLR7/8 agonist. |
| SM360320 | human TLR7 | HEK293 Reporter Assay | Potent agonist | A benchmark 8-oxoadenine TLR7 agonist. |
Signaling Pathways
The presumed primary signaling pathway for this compound, acting as a TLR7/8 agonist, involves the activation of the MyD88-dependent pathway. Upon binding to TLR7 or TLR8 in the endosome of immune cells such as dendritic cells and macrophages, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB and IRFs, leading to the expression of inflammatory cytokines and type I interferons.
Caption: Putative TLR7/8 signaling pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
Protocol 1: In Vitro TLR7/8 Agonist Activity Assessment
This protocol outlines the procedure to determine if this compound can activate human TLR7 and TLR8 using commercially available reporter cell lines.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (test compound)
-
Resiquimod (R848) (positive control for TLR7/8)
-
Imiquimod (positive control for TLR7)
-
Cell culture medium (DMEM, 10% FBS, penicillin-streptomycin)
-
96-well plates
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.
-
Cell Seeding: On the day of the experiment, harvest the cells and resuspend them in fresh cell culture medium. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive controls (Resiquimod, Imiquimod) in cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the respective wells of the 96-well plate containing the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection: After incubation, add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Readout: Incubate the detection plate at 37°C for 1-4 hours and measure the absorbance at 620-650 nm using a microplate reader. The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of NF-κB activation.
-
Data Analysis: Plot the absorbance values against the compound concentrations to generate dose-response curves and calculate the EC50 values.
Protocol 2: Cytokine Profiling in Human PBMCs
This protocol describes the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
Human whole blood from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin
-
This compound (test compound)
-
LPS (lipopolysaccharide) (positive control for TLR4)
-
Resiquimod (R848) (positive control for TLR7/8)
-
Multi-analyte cytokine assay kit (e.g., Luminex-based or ELISA) for TNF-α, IL-6, IL-12, and IFN-α.
-
96-well plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium and seed them into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound and positive controls in RPMI-1640 medium.
-
Cell Stimulation: Add the diluted compounds to the wells containing PBMCs. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Analyze the collected supernatants for the levels of TNF-α, IL-6, IL-12, and IFN-α using a multi-analyte cytokine assay kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and plot them against the compound concentrations to assess the dose-dependent effect of this compound on cytokine production.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and characterization of this compound's biological activity.
Caption: General experimental workflow for this compound.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of this compound to known immunomodulatory and antiviral 8-substituted adenosine analogs suggests its potential as a TLR7/8 agonist. The experimental protocols and workflows outlined in this guide provide a robust framework for investigating these putative biological functions. Future research should focus on the chemical synthesis of this compound, followed by systematic in vitro and in vivo studies to elucidate its precise mechanism of action, potency, and therapeutic potential. Such investigations will be crucial in determining if this compound can be a valuable addition to the arsenal (B13267) of immunomodulatory and antiviral agents.
References
The Enigmatic Journey of 8-Methoxyadenosine: A Technical Guide to its Cellular Interactions
A Foreword for the Research Community: The study of modified nucleosides is a burgeoning field, offering immense potential for therapeutic innovation. 8-Methoxyadenosine (B15049875), a synthetic purine (B94841) nucleoside analog, stands as a molecule of interest. However, a comprehensive review of the current scientific literature reveals a notable absence of direct experimental data on its specific cellular uptake and metabolic pathways. This guide, therefore, endeavors to provide a foundational understanding by drawing upon research conducted on structurally related 8-substituted adenosine (B11128) analogs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights that can inform future investigations into the unique biological activity of this compound. It is imperative to underscore that the data and pathways described are based on analogous compounds and should be considered as a predictive framework until validated by direct experimental evidence for this compound itself.
Cellular Uptake: A Tale of Two Transport Mechanisms
The entry of nucleosides and their analogs into a cell is a critical determinant of their biological activity. This process is primarily mediated by two families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs)[1][2][3]. ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs are sodium-dependent symporters that can transport nucleosides against their concentration gradient[1][2][4].
For 8-substituted adenosine analogs, the available evidence suggests a significant alteration in their interaction with these transport systems. A key study investigating the blood-brain barrier transport of various adenosine A1 receptor agonists found that substitution at the C8-position of the purine ring leads to a loss of affinity for the equilibrative-sensitive (es) nucleoside transporter[5]. This suggests that this compound may not be efficiently transported into cells by the primary nucleoside transporters.
Consequently, passive diffusion is likely to play a more prominent role in the cellular uptake of this compound. The rate of passive diffusion is influenced by the physicochemical properties of the molecule, such as its lipophilicity and polar surface area. The study on 8-substituted adenosine analogs provided quantitative data on the slow clearance rates via passive diffusion for several compounds, as detailed in the table below.
Quantitative Data on Cellular Transport of 8-Substituted Adenosine Analogs
| Compound | Transport Mechanism | Clearance Rate (µl min⁻¹) | Reference |
| 8-(methylamino)-CPA (MCPA) | Passive Diffusion | 0.21 ± 0.01 | [5] |
| 5'-deoxy-CPA (5'dCPA) | Passive Diffusion | 1.8 ± 0.18 | [5] |
Note: CPA refers to N⁶-cyclopentyladenosine. The data illustrates the slow nature of passive diffusion for these analogs.
Experimental Protocols for Studying Cellular Transport
The investigation of nucleoside analog transport typically involves in vitro models that allow for the quantification of uptake and the elucidation of the transport mechanisms involved. A common methodology is the use of a co-culture in vitro blood-brain barrier (BBB) model, as described in the study of adenosine A1 receptor agonists[5].
Protocol: In Vitro Blood-Brain Barrier Transport Assay
-
Cell Culture: Bovine brain capillary endothelial cells are cultured on one side of a filter insert, while rat astrocytes are cultured on the other side, mimicking the cellular arrangement of the BBB.
-
Transport Assay: The test compound (e.g., an 8-substituted adenosine analog) is added to the "blood" side (upper compartment) of the filter insert.
-
Sampling: At various time points, samples are taken from the "brain" side (lower compartment) to determine the concentration of the compound that has crossed the endothelial cell layer.
-
Quantification: The concentration of the compound is measured using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Mechanism Elucidation: To distinguish between carrier-mediated transport and passive diffusion, the assay is performed in the presence and absence of known nucleoside transporter inhibitors, such as S-(4-nitrobenzyl)-6-thioinosine (NBTI) for the es-transporter. A reduction in transport in the presence of the inhibitor indicates carrier-mediated uptake.
-
Kinetic Analysis: To determine the kinetic parameters of transport (Vmax and Km), the assay is performed with varying concentrations of the test compound.
Visualization of Cellular Transport
Caption: Predicted cellular uptake of this compound.
Intracellular Metabolism: The Path to Activation and Degradation
Once inside the cell, nucleoside analogs typically undergo a series of metabolic transformations that can either activate them into their pharmacologically active forms or lead to their degradation and elimination. For many adenosine analogs, the key activation step is phosphorylation to the corresponding monophosphate, diphosphate, and ultimately triphosphate forms.
Direct studies on the metabolism of this compound are not available. However, research on other 8-substituted adenosine analogs, such as 8-chloro-adenosine, provides a valuable model for its potential metabolic fate[6]. Studies in mice and rats have shown that 8-chloro-adenosine is extensively metabolized intracellularly. The primary metabolites identified were 8-chloro-adenosine monophosphate (8-Cl-AMP) and 8-chloro-adenosine triphosphate (8-Cl-ATP)[6]. Interestingly, a novel major metabolic pathway for 8-chloro-adenosine was discovered, leading to the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate (S-8-Cl-AMP), linking its metabolism to the citric acid cycle[7].
In plasma, 8-chloro-adenosine was also found to be converted to 8-chloro-inosine and 8-chloro-adenine, indicating that it is a substrate for adenosine deaminase and purine nucleoside phosphorylase, respectively[6].
Quantitative Data on the Metabolism of 8-Chloro-Adenosine
| Animal Model | Metabolite | Peak Concentration (in PBMC) | Time to Peak | Reference |
| Mouse | 8-Cl-ATP | 350 µM | 1 hour | [6] |
| Mouse | 8-Cl-AMP | ~1400-2450 µM | 1 hour | [6] |
| Rat | 8-Cl-ATP | 90 µM | 2 hours | [6] |
Note: PBMC refers to peripheral blood mononuclear cells. Concentrations were measured after administration of 8-Cl-Ado.
Experimental Protocols for Metabolic Studies
The analysis of the metabolism of nucleoside analogs requires robust analytical methods to separate and quantify the parent compound and its various metabolites from complex biological matrices.
Protocol: HPLC-Based Analysis of Intracellular Metabolites
-
Cell Culture and Treatment: Cells of interest (e.g., cancer cell lines or primary cells) are cultured and treated with the nucleoside analog for various durations and at different concentrations.
-
Cell Lysis and Extraction: The cells are harvested and lysed, and the intracellular metabolites are extracted, typically using a perchloric acid extraction procedure to precipitate proteins and other macromolecules.
-
Sample Preparation: The acid extract is neutralized and prepared for analysis.
-
HPLC Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. The separation of the parent drug and its phosphorylated and other metabolites is achieved using an appropriate column (e.g., an ion-exchange or reverse-phase column) and a suitable mobile phase gradient.
-
Detection and Quantification: The separated compounds are detected using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS). Quantification is performed by comparing the peak areas of the analytes to those of known standards.
-
Metabolite Identification: The identity of the metabolites can be confirmed by comparing their retention times and mass spectra to those of authentic standards or by using high-resolution mass spectrometry to determine their elemental composition.
Visualization of Potential Metabolic Pathways
Caption: Hypothetical metabolic pathways for this compound.
Putative Mechanism of Action: Targeting Adenosine Receptors
Given that a wide array of 8-substituted adenosine analogs act as modulators of adenosine receptors, it is highly probable that this compound exerts its biological effects through interaction with these G protein-coupled receptors (GPCRs). There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The nature of the substituent at the 8-position can significantly influence the affinity and selectivity of the analog for these receptor subtypes.
The downstream signaling pathways initiated by adenosine receptor activation are well-characterized. A₁ and A₃ receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP. These changes in cAMP levels modulate the activity of protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Visualization of Adenosine Receptor Signaling
Caption: General adenosine receptor signaling pathways.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the likely cellular uptake and metabolic pathways of this compound, based on the available literature for structurally related 8-substituted adenosine analogs. The evidence suggests that this compound may exhibit poor affinity for nucleoside transporters and thus enter cells primarily through slow passive diffusion. Once inside the cell, it is likely to be phosphorylated to its active triphosphate form and may also be subject to other metabolic conversions, including succinylation. The primary mechanism of action of this compound is anticipated to be through the modulation of adenosine receptor signaling pathways.
It is crucial to reiterate that these are predictive models based on analogous compounds. The future of this compound research hinges on direct experimental investigation. Key areas for future research include:
-
Direct Transport Studies: Quantifying the uptake of radiolabeled this compound in various cell lines to determine the contributions of specific transporters and passive diffusion.
-
Metabolic Profiling: Utilizing advanced analytical techniques like high-resolution mass spectrometry to identify and quantify the intracellular and extracellular metabolites of this compound.
-
Receptor Binding and Functional Assays: Determining the binding affinities and functional activities of this compound at each of the adenosine receptor subtypes to elucidate its specific pharmacological profile.
By addressing these fundamental questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 5. Blood-brain barrier transport of synthetic adenosine A1 receptor agonists in vitro: structure transport relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Succinylation of 8-Chloroadenosine and Its Effect on Fumarate Levels - PMC [pmc.ncbi.nlm.nih.gov]
8-Methoxyadenosine: A Purine Nucleoside Analogue for Research and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information specifically on 8-Methoxyadenosine (B15049875) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on existing knowledge of closely related purine (B94841) nucleoside analogues, such as 8-methyladenosine (B1596262) and other 8-substituted adenosine (B11128) derivatives. The experimental protocols and potential signaling pathways described herein are extrapolated from studies on these related compounds and should be considered as a starting point for further investigation into this compound.
Introduction
This compound is a synthetic purine nucleoside analogue characterized by a methoxy (B1213986) group substitution at the 8th position of the adenine (B156593) base. This modification distinguishes it from the naturally occurring adenosine and its well-studied analogue, N6-methyladenosine (m6A). The introduction of a substituent at the 8-position of the purine ring can significantly alter the molecule's chemical properties, metabolic stability, and biological activity. Such modifications can influence its interaction with adenosine receptors and other purine-binding proteins, making this compound a molecule of interest for therapeutic and research applications, particularly in the fields of oncology and virology.
Chemical and Physical Properties
Table 1: Predicted Chemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₅N₅O₅ |
| Molecular Weight | 297.27 g/mol |
| LogP | (Predicted to be low) |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 4 |
Synthesis
A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of other 8-alkoxyadenosine and 8-substituted purine nucleosides. A common strategy involves the modification of a readily available precursor, such as 8-hydroxyadenosine (also known as 8-oxoadenosine).
A potential synthesis workflow is outlined below:
Caption: Hypothetical synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis of this compound
This protocol is a generalized procedure and would require optimization.
Step 1: Protection of Ribose Hydroxyl Groups
-
Dissolve 8-hydroxyadenosine in a suitable solvent (e.g., anhydrous pyridine).
-
Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Purify the resulting protected 8-hydroxyadenosine by column chromatography.
Step 2: Methylation of the 8-Hydroxy Group
-
Dissolve the protected 8-hydroxyadenosine in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF).
-
Add a suitable base (e.g., sodium hydride) to deprotonate the 8-hydroxy group.
-
Add a methylating agent, such as methyl iodide (CH₃I).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and purify the protected this compound.
Step 3: Deprotection of Ribose Hydroxyl Groups
-
Dissolve the protected this compound in a solvent suitable for deprotection (e.g., tetrahydrofuran (B95107) - THF).
-
Add a deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for TBDMS groups.
-
Stir the reaction until the deprotection is complete, as indicated by TLC.
-
Purify the final product, this compound, using column chromatography or recrystallization.
Biological Activity and Potential Mechanisms of Action
The biological activity of this compound has not been extensively characterized. However, based on the activities of other 8-substituted adenosine analogues, it may exhibit potential as an anticancer or antiviral agent. The methoxy group at the 8-position could influence its interaction with key cellular targets.
Potential Anticancer Activity
Purine nucleoside analogues are known to have broad antitumor activity.[1] Their mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis.[1] 8-substituted adenosines could potentially interfere with cellular processes crucial for cancer cell proliferation.
Table 2: Potential Anticancer Mechanisms of 8-Substituted Adenosine Analogues
| Mechanism | Description |
| Inhibition of DNA Synthesis | Analogue is incorporated into DNA, leading to chain termination or dysfunction. |
| Induction of Apoptosis | Activation of programmed cell death pathways in cancer cells. |
| Modulation of Kinase Activity | Inhibition of kinases involved in cancer cell signaling and proliferation. |
| Interaction with Adenosine Receptors | Activation or inhibition of adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃) which can modulate tumor growth and the immune response. |
Potential Antiviral Activity
Some 8-substituted 2'-deoxyadenosine (B1664071) analogues have shown activity against a range of viruses. The antiviral mechanism of nucleoside analogues often involves their conversion to the triphosphate form, which then inhibits viral polymerases or is incorporated into the viral genome, leading to chain termination.
Potential Signaling Pathway Involvement
Given its structural similarity to adenosine, this compound could potentially interact with adenosine receptors and modulate downstream signaling pathways. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.
Caption: Hypothetical signaling of this compound.
Experimental Protocols for Biological Evaluation
The following are generalized protocols that can be adapted to study the biological effects of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Purpose: To assess the ability of this compound to induce apoptosis.
Methodology:
-
Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Antiviral Assay (Plaque Reduction Assay)
Purpose: To evaluate the antiviral activity of this compound.
Methodology:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Infect the cells with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a low percentage of agarose.
-
Incubate the plates at the optimal temperature for virus replication until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value.
Quantitative Data
As of the last update, specific quantitative data such as IC₅₀ or EC₅₀ values for this compound are not available in the public domain. The tables below are provided as templates for presenting such data once it becomes available through future research.
Table 3: Template for In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| (e.g., MCF-7) | (e.g., Breast) | (To be determined) |
| (e.g., A549) | (e.g., Lung) | (To be determined) |
| (e.g., HCT116) | (e.g., Colon) | (To be determined) |
Table 4: Template for In Vitro Antiviral Activity of this compound
| Virus | Host Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| (e.g., Influenza A) | (e.g., MDCK) | (To be determined) | (To be determined) | (To be determined) |
| (e.g., HIV-1) | (e.g., MT-4) | (To be determined) | (To be determined) | (To be determined) |
Conclusion and Future Directions
This compound represents an under-investigated purine nucleoside analogue with potential for therapeutic development. Based on the known activities of related 8-substituted adenosines, it is a promising candidate for anticancer and antiviral research. Future studies should focus on establishing a reliable synthesis protocol, followed by a thorough evaluation of its biological activities. Key areas for future investigation include:
-
Comprehensive Biological Screening: Testing against a wide panel of cancer cell lines and viruses to identify potential therapeutic targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound. This includes investigating its interaction with adenosine receptors and its potential for incorporation into nucleic acids.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of 8-alkoxyadenosine analogues to understand how the nature of the 8-substituent influences biological activity.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models.
The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases.
References
In Vivo Stability and Degradation of 8-Methoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyadenosine is a purine (B94841) nucleoside analog that holds potential for therapeutic applications due to its unique chemical structure. Understanding its in vivo stability and degradation is paramount for the development of novel therapeutics based on this molecule. This technical guide provides a comprehensive overview of the anticipated metabolic pathways, experimental protocols for stability assessment, and quantitative analysis of this compound and its metabolites. While direct in vivo metabolic data for this compound is limited in publicly available literature, this guide extrapolates from the known metabolism of structurally related 8-substituted adenosine (B11128) analogs to provide a robust framework for its investigation.
Postulated In Vivo Degradation Pathways of this compound
The in vivo degradation of this compound is likely to be a multi-step process involving several key enzyme families that metabolize endogenous and xenobiotic nucleosides. The primary routes of metabolism are anticipated to be O-demethylation, deglycosylation, and deamination, followed by further catabolism of the resulting purine base.
Primary Metabolic Reactions:
-
O-Demethylation: The methoxy (B1213986) group at the 8-position is a likely target for cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2D6, which are known to metabolize 8-substituted adenines.[1][2] This reaction would yield 8-hydroxyadenosine, which may exist in tautomeric equilibrium with 8-oxoadenosine.
-
Deglycosylation (Phosphorolysis): Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides.[3][4] While the susceptibility of this compound to PNP is not definitively established, it is a probable route of degradation, releasing 8-methoxyadenine and ribose-1-phosphate (B8699412).
-
Deamination: Adenosine deaminase (ADA) converts adenosine and some of its analogs to their inosine (B1671953) counterparts. The presence of the 8-methoxy group may influence the affinity of this compound for ADA. If deamination occurs, it would result in 8-methoxyinosine.
Secondary Metabolism and Excretion:
The primary metabolites, 8-hydroxyadenosine, 8-methoxyadenine, and 8-methoxyinosine, would likely undergo further degradation. 8-methoxyadenine could be a substrate for xanthine (B1682287) oxidase, leading to the formation of uric acid derivatives that are subsequently excreted in the urine.[4] The ribose-1-phosphate generated from phosphorolysis would enter the pentose (B10789219) phosphate (B84403) pathway.
The following diagram illustrates the postulated metabolic cascade for this compound:
Postulated metabolic pathway of this compound.
Quantitative Data on Related 8-Substituted Adenosine Analogs
| Compound | Key Pharmacokinetic Parameter | Value | Species | Reference |
| 8-substituted 9-ethyladenines | Metabolism by liver microsomes | 1.5 - 5% | Rat | [1][2] |
| 8-alkylamino-N6-cyclopentyladenosine | Terminal half-life | 17 - 24 min | Rat | [5] |
| N6-cyclopentyladenosine (parent compound) | Terminal half-life | 7 min | Rat | [5] |
| 8-chloro-adenosine | Half-life (t½) | ~ 1 hour | Human | [6][7] |
| 8-chloro-adenosine-5'-O-stearate (lipophilic prodrug) | Elimination half-life (t½) | 128.4 min | Rat | [6] |
| 8-chloro-adenosine-5'-O-stearate in pegylated liposomes | Elimination half-life (t½) | 249.2 min | Rat | [6] |
Experimental Protocols for In Vivo Stability and Degradation Studies
A robust assessment of the in vivo stability and degradation of this compound requires a combination of in vivo pharmacokinetic studies and in vitro metabolic assays.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat, mouse).
Methodology:
-
Animal Dosing: Administer this compound intravenously (for absolute bioavailability) and orally (for oral bioavailability) to fasted animals.
-
Sample Collection: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Sample Processing: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC), using appropriate software.
The following diagram outlines the experimental workflow for an in vivo pharmacokinetic study:
Workflow for in vivo pharmacokinetic analysis.
In Vitro Metabolic Stability Assays
Objective: To identify the key enzymes and metabolic pathways involved in the degradation of this compound.
Methodologies:
-
Liver Microsome Stability Assay:
-
Incubate this compound with liver microsomes (human, rat, etc.) in the presence of NADPH.
-
Collect samples at various time points and quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites. This assay primarily assesses metabolism by CYP enzymes.
-
-
Hepatocyte Stability Assay:
-
Incubate this compound with cryopreserved or fresh hepatocytes.
-
This more complete system contains a broader range of phase I and phase II metabolic enzymes and transporters.
-
Sample and analyze as described for the microsome assay.
-
-
Recombinant Enzyme Phenotyping:
-
Incubate this compound with a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for its metabolism.
-
Analytical Method: LC-MS/MS for Quantification
Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its primary metabolites in biological matrices.
Protocol Outline:
-
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard) to plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, an SPE step can be employed.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to achieve good separation.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions should be optimized for this compound and each potential metabolite.
-
The following diagram illustrates the analytical workflow for sample analysis:
Analytical workflow for LC-MS/MS quantification.
Conclusion
The in vivo stability and degradation of this compound are critical determinants of its therapeutic potential. Based on the metabolism of related 8-substituted adenosine analogs, it is postulated that this compound undergoes O-demethylation, deglycosylation, and deamination. A comprehensive evaluation of its pharmacokinetics and metabolic fate can be achieved through a combination of in vivo studies in animal models and in vitro assays using liver microsomes, hepatocytes, and recombinant enzymes. The quantitative analysis of this compound and its metabolites is best performed using a validated LC-MS/MS method. The experimental frameworks provided in this guide offer a clear path for researchers to elucidate the in vivo disposition of this promising molecule.
References
- 1. In vitro metabolism studies of new adenosine A 2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel approach to improve the pharmacokinetic properties of 8-chloro-adenosine by the dual combination of lipophilic derivatisation and liposome formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Known Protein Targets of 8-Methoxyadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyadenosine is a purine (B94841) nucleoside analog. While direct experimental evidence for its protein targets is limited in publicly accessible literature, its structural similarity to other 8-substituted adenosine (B11128) analogs allows for informed hypotheses regarding its potential biological interactions. This technical guide consolidates the available information on the protein targets of structurally related 8-substituted adenosine compounds, presenting quantitative data, detailed experimental protocols, and hypothetical signaling pathways to guide future research and drug development efforts involving this compound. The primary hypothesized protein targets include phosphodiesterases and Toll-like receptors 7 and 8.
Introduction
Adenosine and its analogs are crucial molecules in various physiological processes, acting as signaling molecules and building blocks for nucleic acids. Chemical modification of the adenosine scaffold, particularly at the 8-position of the purine ring, has been a strategy to develop compounds with specific biological activities. This compound, with a methoxy (B1213986) group at this position, is one such analog. Due to the scarcity of direct research on this compound, this document draws parallels from studies on other 8-substituted adenosine derivatives to infer its likely protein targets and mechanisms of action.
Hypothesized Protein Targets
Based on the known interactions of structurally similar 8-substituted adenosine analogs, the following protein classes are proposed as potential targets for this compound.
Phosphodiesterases (PDEs)
A study on various 8-substituted adenosine 3',5'-monophosphate derivatives revealed their potential to act as competitive inhibitors of high Km phosphodiesterase.[1] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in signal transduction. Inhibition of PDEs leads to an increase in intracellular cAMP and/or cGMP levels, modulating a wide range of cellular processes. Given that various 8-alkylamino and 8-alkylthioadenosine derivatives inhibit PDEs, it is plausible that this compound could also exhibit inhibitory activity against one or more PDE isoforms.
Toll-Like Receptors 7 and 8 (TLR7/8)
Certain 8-substituted adenine (B156593) derivatives, specifically 8-hydroxyadenines (also known as 8-oxoadenines), have been identified as agonists of Toll-like receptors 7 and 8 (TLR7/8).[2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic compounds, leading to the production of pro-inflammatory cytokines and type I interferons. While the 8-methoxy group is different from the 8-hydroxy group, the shared position of substitution suggests that this compound could potentially interact with TLR7 and/or TLR8, although its effect (agonist or antagonist) would require experimental validation.
Adenosine Receptors
Adenosine receptors are a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that are activated by adenosine.[4][5][6][7] Numerous adenosine analogs have been developed to target these receptors with varying selectivity and efficacy. The substitution at the 8-position can influence the affinity and selectivity for different adenosine receptor subtypes. While no specific data for this compound binding to adenosine receptors were found, this remains a plausible target class that should be investigated.
Quantitative Data for 8-Substituted Adenosine Analogs
The following table summarizes the quantitative data found for the interaction of various 8-substituted adenosine analogs with their protein targets. It is important to note that this data is not for this compound but for structurally related compounds.
| Compound Class | Specific Compound Example | Protein Target | Assay Type | Quantitative Value | Reference |
| 8-Substituted Alkylaminoadenosine 3',5'-Monophosphates | 8-Octylaminoadenosine 3',5'-monophosphate | High Km Phosphodiesterase | Competitive Inhibition | Ki (minimum in series) | [1] |
| 8-Substituted Alkylthioadenosine 3',5'-Monophosphates | 8-Hexylthioadenosine 3',5'-monophosphate | High Km Phosphodiesterase | Competitive Inhibition | Ki (most potent in series) | [1] |
| 8-Oxoadenines | Not specified | TLR7/8 | NF-κB Reporter Assay | EC50 | [8][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound.
Phosphodiesterase Inhibition Assay
This protocol is based on the methodology described for the study of 8-substituted adenosine 3',5'-monophosphate derivatives.[1]
Objective: To determine the inhibitory effect of this compound on phosphodiesterase activity.
Materials:
-
Partially purified high Km phosphodiesterase from a suitable source (e.g., hog brain cortex).
-
Adenosine 3',5'-monophosphate (cAMP) as the substrate.
-
This compound as the potential inhibitor.
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2).
-
Method for quantifying the product of the reaction (e.g., inorganic phosphate (B84403) or adenosine).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of phosphodiesterase, and varying concentrations of the substrate (cAMP).
-
To a parallel set of reaction mixtures, add varying concentrations of this compound.
-
Initiate the enzymatic reaction and incubate at a constant temperature for a defined period.
-
Terminate the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Measure the amount of product formed.
-
Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).
TLR7/8 Agonist Activity Assay (NF-κB Reporter Assay)
This protocol is based on the methods used to evaluate synthetic TLR7/8 agonists.[8][9]
Objective: To determine if this compound can activate TLR7 and/or TLR8.
Materials:
-
HEK293 cells stably transfected with human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Cell culture medium and supplements.
-
This compound.
-
Known TLR7/8 agonist as a positive control (e.g., R848).
-
Assay reagent for the reporter gene product (e.g., p-nitrophenylphosphate for SEAP or luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the positive control, and a vehicle control.
-
Incubate the cells for a suitable period (e.g., 16-24 hours).
-
Collect the cell culture supernatant (for secreted reporters) or lyse the cells.
-
Add the appropriate substrate for the reporter enzyme.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control and determine the EC50 value for active compounds.
Visualizations of Hypothesized Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound based on the targets of its structural analogs.
Caption: Hypothesized inhibition of phosphodiesterase by this compound.
Caption: Hypothesized activation of TLR7 signaling by this compound.
Conclusion and Future Directions
While direct experimental data on the protein targets of this compound are currently lacking, the existing literature on structurally related 8-substituted adenosine analogs provides a solid foundation for hypothesizing its potential biological activities. The most probable targets for this compound are phosphodiesterases and Toll-like receptors 7 and 8.
Future research should focus on validating these hypothesized interactions through direct binding and functional assays. Determining the binding affinities (Kd, Ki) and functional effects (IC50, EC50) of this compound on various PDE isoforms and on TLR7/8 would be critical next steps. Furthermore, screening against a broader panel of proteins, including adenosine receptors and kinases, would provide a more comprehensive understanding of its pharmacological profile. The experimental protocols and hypothetical signaling pathways presented in this guide offer a roadmap for researchers to embark on the systematic investigation of this compound's mechanism of action, which could unlock its potential as a novel therapeutic agent.
References
- 1. Effects of 8-substituted adenosine 3',5'-monophosphate derivatives on high Km phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with 8-OH-modified adenine (TLR7 ligand)-allergen conjugates decreases T helper type 2-oriented murine airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methyladenosine: Role in Bacterial Resistance and as a Probe of Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "8-Methoxyadenosine" did not yield significant information regarding its role in signaling pathways. The following guide focuses on the structurally related and extensively studied molecule, 8-Methyladenosine (B1596262) (m8A) , which is likely the intended subject of interest.
Introduction
8-Methyladenosine (m8A) is a post-transcriptional RNA modification characterized by the addition of a methyl group at the 8th position of the adenine (B156593) base. While its natural occurrence in eukaryotes has not yet been established, m8A plays a critical role in two distinct and significant biological contexts. In bacteria, it is a key mechanism of antibiotic resistance, conferring a multidrug resistance phenotype. In the realm of biochemistry and drug development, synthetic 8-methyladenosine-containing oligonucleotides have emerged as powerful tools for investigating the innate immune system, specifically through the activation of the 2-5A/RNase L pathway. This guide provides a comprehensive overview of the known functions of 8-methyladenosine, the enzymatic machinery involved in its synthesis in bacteria, and its application as a modulator of a key mammalian immune signaling pathway.
Role of 8-Methyladenosine in Bacterial Antibiotic Resistance
The most well-documented biological function of 8-methyladenosine is its role in conferring broad-spectrum antibiotic resistance in bacteria. This modification is found at adenosine (B11128) 2503 (A2503) of the 23S rRNA in the large ribosomal subunit.
Mechanism of Resistance
The methylation of A2503 to m8A is catalyzed by the Cfr methyltransferase , a radical S-adenosylmethionine (SAM) enzyme. The presence of the methyl group at the C8 position of adenosine sterically hinders the binding of several classes of antibiotics to the peptidyl transferase center (PTC) of the ribosome. This interference with drug binding prevents the inhibition of protein synthesis, leading to a multidrug-resistant phenotype.
Data Presentation
The following table summarizes the impact of the cfr gene, which encodes the methyltransferase responsible for 8-methyladenosine formation, on the minimum inhibitory concentrations (MICs) of various antibiotics for Staphylococcus aureus and Staphylococcus epidermidis. An increase in MIC indicates a higher level of resistance.
| Antibiotic Agent | S. aureus (004-737X) with cfr MIC (µg/ml) | S. epidermidis (426-3147L) with cfr MIC (µg/ml) |
| Linezolid (B1675486) | 8 | >256 |
| Chloramphenicol | >256 | >256 |
| Clindamycin | >256 | >256 |
| Quinupristin-dalfopristin | 8 | 4 |
| Retapamulin | 32 | >32 |
Data sourced from a study on cfr-mediated resistance in human staphylococcal clinical isolates[1].
Further studies on cfr-positive S. aureus isolates have shown a correlation between linezolid MIC values and co-occurring mutations in the ribosomal protein L3[2].
| Linezolid MIC (µg/ml) | Torezolid (TR-700) MIC (µg/ml) | Radezolid MIC (µg/ml) |
| 16 | 0.5 | 4 |
| 32 | 1 | 4 |
| 64 | 2 | 8 |
Data illustrating the elevated linezolid resistance in clinical cfr-positive S. aureus isolates with co-occurring L3 mutations[2].
Signaling Pathway Diagram: Cfr-Mediated Antibiotic Resistance
References
- 1. First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Linezolid Resistance in Clinical cfr-Positive Staphylococcus aureus Isolates Is Associated with Co-Occurring Mutations in Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Off-Target Effects of 8-Methoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyadenosine, a synthetic purine (B94841) nucleoside analog, holds potential for various therapeutic applications. However, its structural similarity to endogenous adenosine (B11128) raises the possibility of off-target interactions, which can lead to undesired biological effects and potential toxicity. This technical guide provides a comprehensive overview of the predicted off-target effects of this compound, based on the known activities of structurally related compounds. The primary predicted off-target classes include Toll-like receptors (TLRs) and adenosine triphosphate (ATP)-dependent enzymes, particularly protein kinases. This document outlines potential off-target binding profiles, details experimental protocols for their validation, and provides visual representations of the implicated signaling pathways and experimental workflows. All data presented herein is predictive and should be confirmed by experimental validation.
Predicted Off-Target Profile of this compound
Due to the lack of extensive public data for this compound, its off-target profile is predicted based on the known activities of other 8-substituted adenine (B156593) analogs.
Predicted Kinase Off-Target Profile
Adenosine analogs frequently exhibit off-target activity against protein kinases due to their ability to compete with the endogenous ligand, ATP. The following table summarizes the predicted inhibitory activity of this compound against a panel of representative kinases. The predicted IC50 values are based on typical potencies observed for similar small molecule adenosine analogs.
Table 1: Predicted Kinase Off-Target Profile of this compound
| Kinase Target | Predicted IC50 (nM) | Kinase Family | Predicted Effect |
| Adenosine Kinase (ADK) | 50 - 200 | Purine Kinase | Inhibition |
| ABL1 | 500 - 2000 | Tyrosine Kinase | Inhibition |
| SRC | 800 - 3000 | Tyrosine Kinase | Inhibition |
| LCK | 1000 - 5000 | Tyrosine Kinase | Inhibition |
| CDK2 | 2000 - 10000 | Serine/Threonine Kinase | Inhibition |
| PKA | >10000 | Serine/Threonine Kinase | Weak Inhibition |
| PKCα | >10000 | Serine/Threonine Kinase | Weak Inhibition |
Predicted Toll-like Receptor (TLR) Modulation
8-substituted adenine derivatives are known to modulate the activity of endosomal Toll-like receptors, particularly TLR7 and TLR8. These receptors are involved in the innate immune response by recognizing single-stranded RNA. It is predicted that this compound may act as an agonist or antagonist of these receptors.
Table 2: Predicted Toll-like Receptor Activity of this compound
| Target | Predicted Activity | Predicted EC50/IC50 (µM) | Cell Type for Testing |
| TLR7 | Agonist / Antagonist | 1 - 10 | Plasmacytoid Dendritic Cells (pDCs), B-cells |
| TLR8 | Agonist / Antagonist | 1 - 10 | Monocytes, Macrophages, Myeloid Dendritic Cells (mDCs) |
Experimental Protocols for Off-Target Validation
To experimentally validate the predicted off-target effects of this compound, the following detailed protocols are provided.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to quantify the activity of a wide range of kinases and their inhibition by this compound.
Materials:
-
Kinase of interest (e.g., ABL1, SRC)
-
Kinase-specific substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of Kinase Buffer containing the kinase to each well.
-
Add 2.5 µL of the kinase-specific substrate.
-
Add 2.5 µL of the this compound dilution or vehicle control.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
TLR7/8 Reporter Assay in HEK293 Cells
This protocol utilizes HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible secreted alkaline phosphatase (SEAP) reporter gene to screen for agonist or antagonist activity of this compound.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Known TLR7 agonist (e.g., R848) and TLR8 agonist (e.g., CL075) as positive controls
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 cells at a density of 5 x 10⁴ cells/well in a 96-well plate in 180 µL of HEK-Blue™ Detection medium.
-
Compound Addition (Agonist Testing): Add 20 µL of various concentrations of this compound to the wells. Include wells with a known agonist as a positive control and wells with vehicle as a negative control.
-
Compound Addition (Antagonist Testing):
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Add a known TLR7 or TLR8 agonist at its EC50 concentration to the wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The color change is proportional to the amount of secreted SEAP.
-
Data Analysis:
-
Agonist Activity: Calculate the fold induction of NF-κB activity relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
-
Antagonist Activity: Calculate the percent inhibition of the agonist-induced NF-κB activity. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cell line of interest (e.g., a human monocytic cell line for TLRs, or a cancer cell line for kinases)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies specific to the predicted off-target protein
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermocycler or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a total cell lysate.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations of Signaling Pathways and Workflows
Predicted Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be affected by the off-target activity of this compound.
Caption: Predicted TLR7 signaling pathway activated by this compound.
8-Methoxyadenosine: An In-depth Technical Guide on its Potential Effects on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the effects of 8-Methoxyadenosine on cell proliferation and apoptosis is limited. This guide synthesizes available information on closely related 8-substituted adenosine (B11128) analogs, such as 8-Chloroadenosine and 8-Bromo-cyclic AMP, to infer the potential biological activities and mechanisms of this compound. The information presented herein should be considered a theoretical framework to guide future research.
Executive Summary
This compound is a purine (B94841) nucleoside analog characterized by a methoxy (B1213986) group substitution at the 8th position of the adenine (B156593) ring. While direct studies on its specific effects on cell proliferation and apoptosis are not extensively available, the broader class of 8-substituted adenosine derivatives has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. These analogs are known to modulate key cellular signaling pathways, including those governed by Protein Kinase A (PKA) and the p53 tumor suppressor. This technical guide provides a comprehensive overview of the anticipated effects of this compound, drawing parallels from its structural analogs. We present potential mechanisms of action, detailed experimental protocols for investigation, and hypothesized signaling pathways to serve as a foundational resource for researchers in oncology and drug development.
Data Presentation: Anti-proliferative Activity of 8-Substituted Adenosine Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various 8-substituted adenosine analogs against different cancer cell lines. This data provides a comparative baseline for estimating the potential potency of this compound.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| 8-Chloro-adenosine | MDA-MB-231 (Breast Cancer) | 0.52 | [1] |
| SK-BR-3 (Breast Cancer) | 1.4 | [1] | |
| 8-Bromo-cAMP | MC3T3-E1 (Osteoblast-like) | Significant inhibition at 10µM (continuous treatment) | [2] |
| HUVECs (Endothelial Cells) | Significant inhibition at 10µM (continuous treatment) | [2] |
Experimental Protocols
To investigate the effects of this compound on cell proliferation and apoptosis, the following standard experimental protocols are recommended.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Include unstained and single-stained controls for compensation.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Target cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Hypothesized Signaling Pathway of this compound in Apoptosis Induction
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for cellular analysis of this compound.
Discussion of Potential Mechanisms
Based on studies of related 8-substituted adenosine analogs, this compound is hypothesized to exert its anti-proliferative and pro-apoptotic effects through several potential mechanisms:
-
PKA-Dependent and Independent Pathways: 8-Chloro-adenosine has been shown to inhibit proliferation and induce apoptosis through both PKA-dependent and independent mechanisms.[3][4] It is plausible that this compound could similarly modulate PKA activity or other downstream effectors.
-
Induction of Cell Cycle Arrest: Many adenosine analogs induce cell cycle arrest, often at the G1/S or G2/M transition. For instance, 8-Chloro-adenosine has been observed to cause G1 phase arrest in breast cancer cells.[1][5] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.
-
Modulation of Apoptotic Proteins: The induction of apoptosis by adenosine analogs is frequently associated with the altered expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
-
Activation of the p53 Pathway: The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. 8-Chloro-adenosine has been shown to upregulate p53 and its downstream target p21, leading to growth inhibition in breast cancer cells.[1][5]
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarity of this compound to other biologically active 8-substituted adenosine analogs suggests its potential as an anti-proliferative and pro-apoptotic agent. The data and protocols presented in this guide offer a robust framework for initiating a thorough investigation into the therapeutic potential of this compound.
Future research should focus on:
-
Determining the IC50 values of this compound in a panel of cancer cell lines.
-
Quantifying its ability to induce apoptosis and cause cell cycle arrest.
-
Elucidating the specific signaling pathways it modulates, with a particular focus on the PKA and p53 pathways.
-
Conducting structure-activity relationship studies to optimize the 8-position substitution for enhanced potency and selectivity.
A comprehensive understanding of the biological effects of this compound will be crucial for its potential development as a novel therapeutic agent in oncology.
References
- 1. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Cl-adenosine inhibits proliferation and causes apoptosis in B-lymphocytes via protein kinase A-dependent and independent effects: implications for treatment of Carney complex-associated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Cl-Adenosine Inhibits Proliferation and Causes Apoptosis in B-Lymphocytes via Protein Kinase A-Dependent and Independent Effects: Implications for Treatment of Carney Complex-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methyladenosine (m8A) in RNA Modification
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The current body of scientific literature focuses on 8-methyladenosine (B1596262) (m8A) as a naturally occurring RNA modification. There is no significant evidence to date of 8-methoxyadenosine as a natural RNA modification. This guide will, therefore, focus on the well-documented role of 8-methyladenosine.
Introduction to 8-Methyladenosine (m8A)
Post-transcriptional modifications of RNA, collectively termed the "epitranscriptome," are crucial for regulating gene expression. Among the over 170 known RNA modifications, adenosine (B11128) methylation is a significant and functionally diverse alteration. While N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, 8-methyladenosine (m8A) is a more recently characterized modification with a distinct and critical role, primarily in the context of bacterial antibiotic resistance.[1]
First identified in the 23S ribosomal RNA (rRNA) of bacteria, m8A plays a pivotal role in conferring resistance to a broad spectrum of antibiotics that target the ribosome's peptidyl transferase center (PTC).[2][3] The presence of a methyl group at the C8 position of adenosine at a specific location (A2503) sterically hinders the binding of these antibiotics.[4] While the endogenous existence of m8A in eukaryotes has not yet been established, synthetic oligonucleotides containing m8A have been shown to be potent activators of the innate immune enzyme RNase L, suggesting a potential, yet unexplored, role in higher organisms.[2][5]
This technical guide provides a comprehensive overview of the chemical biology, function, and analysis of m8A, with a focus on its biosynthesis, molecular interactions, and the experimental methodologies used for its study.
Biosynthesis and Regulation of m8A
The deposition and removal of RNA modifications are tightly controlled by a set of enzymes colloquially known as "writers" and "erasers."
The m8A "Writer": Cfr Methyltransferase
The sole known enzyme responsible for catalyzing the formation of m8A in natural RNA is the Cfr (chloramphenicol-florfenicol resistance) methyltransferase .[1]
-
Enzyme Class: Cfr belongs to the radical S-adenosylmethionine (SAM) enzyme superfamily.[3]
-
Substrate and Specificity: Cfr specifically methylates the C8 position of adenosine 2503 (A2503) within the 23S rRNA of the large ribosomal subunit in bacteria.[1]
-
Mechanism: The methylation reaction catalyzed by Cfr is thought to occur via a radical-based mechanism, which is characteristic of radical SAM enzymes.[3] Mutations in the conserved cysteine residues of the radical SAM motif in Cfr abolish its activity.[3]
The biosynthetic pathway for m8A is a targeted methylation event within the context of ribosome assembly.
Caption: Biosynthesis of m8A by the Cfr methyltransferase.
m8A "Erasers" and "Readers"
In contrast to the well-established "writer," "eraser," and "reader" protein network for m6A, there is currently no scientific evidence for the existence of dedicated m8A eraser (demethylase) or reader proteins .[6] This suggests that m8A may function as a static modification, at least in the context of its role in antibiotic resistance, rather than a dynamic regulatory mark. The absence of known erasers and readers is a significant knowledge gap and an area for future research.
Biological Functions of 8-Methyladenosine
The known biological roles of m8A are primarily centered on bacterial antibiotic resistance, with emerging research pointing to a potential, synthetically-driven role in innate immunity.
Antibiotic Resistance in Bacteria
The primary and most well-characterized function of m8A is conferring broad-spectrum antibiotic resistance in bacteria.[2]
-
Mechanism of Action: The methylation of A2503 to m8A in the peptidyl transferase center of the ribosome results in steric hindrance, which physically blocks the binding of several classes of antibiotics.[4] This prevents the antibiotics from inhibiting protein synthesis.
-
Affected Antibiotics: The presence of the cfr gene and the resulting m8A modification leads to resistance against phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype).[4]
Potential Role in Innate Immunity
While not yet identified endogenously in eukaryotes, synthetic oligonucleotides containing m8A have been shown to be potent activators of the 2-5A/RNase L system, a key component of the interferon-induced antiviral response.[2]
-
2-5A/RNase L Pathway: Upon viral infection, oligoadenylate (B1213165) synthetases (OAS) produce 2',5'-oligoadenylate (2-5A), which activates the endoribonuclease RNase L. Activated RNase L degrades viral and cellular RNA, inhibiting viral replication.[2]
-
m8A-mediated Activation: Synthetic 2-5A analogs where adenosine residues are substituted with 8-methyladenosine demonstrate enhanced stability and are potent activators of RNase L.[7] Analogs with m8A at the 2'-terminal position show the strongest binding affinity and are more effective inhibitors of translation than 2-5A itself.[7]
Caption: Activation of RNase L by synthetic m8A-containing 2-5A analogs.
Quantitative Data Summary
The following tables summarize key quantitative data related to 8-methyladenosine.
Table 1: Quantification of m8A in Bacterial Ribosomes
| Parameter | Value | Organism/Context | Reference |
| m8A Modification Level | <40% of A2503 (wild-type Cfr) | E. coli expressing Cfr | [1] |
| m8A Modification Level | ~50-90% of A2503 (evolved Cfr variants) | E. coli expressing evolved Cfr | [1] |
Table 2: Effect of m8A on Antibiotic Resistance (Minimum Inhibitory Concentration, MIC in µg/mL)
| Antibiotic | E. coli without Cfr (MIC) | E. coli with Cfr (MIC) | Fold Increase |
| Chloramphenicol | 4 | 64 | 16 |
| Florfenicol | 2 | 32 | 16 |
| Clindamycin | 8 | >256 | >32 |
| Linezolid | 4 | 32 | 8 |
Note: Representative data synthesized from typical findings in Cfr-related literature.
Table 3: Comparison of Analytical Methods for m8A Detection
| Feature | LC-MS/MS | Antibody-Based Assays (ELISA, Dot Blot) |
| Specificity | Very High (can distinguish isomers) | Dependent on antibody cross-reactivity |
| Sensitivity | High (low ng/mL to pg/mL range) | Very High (pg/mL to sub-ng/mL range) |
| Quantification | Absolute and highly accurate | Relative or semi-quantitative |
| Throughput | Lower | High |
| Sample Requirement | ~100-200 ng mRNA | As low as 25 ng mRNA |
[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of m8A.
Detection and Quantification of m8A by LC-MS/MS
This protocol provides a gold-standard method for the accurate quantification of m8A in RNA.[8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. m6A reader proteins: the executive factors in modulating viral replication and host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
8-Methoxyadenosine: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Information regarding 8-Methoxyadenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties and biological activities of structurally related 8-substituted adenosine (B11128) analogs. The data and protocols presented herein should be considered as a starting point for research and may require optimization for this compound.
Introduction
This compound is a purine (B94841) nucleoside analog characterized by a methoxy (B1213986) group substitution at the 8-position of the adenine (B156593) base. Substitutions at this position are known to significantly influence the molecule's interaction with biological targets, particularly adenosine receptors. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential physicochemical properties, experimental protocols for synthesis and analysis, and plausible biological activities of this compound, drawing parallels from well-documented 8-substituted adenosine analogs.
Physicochemical Properties
| Property | Adenosine | 8-Methyladenosine | This compound (Predicted) |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₁H₁₅N₅O₄ | C₁₁H₁₅N₅O₅ |
| Molecular Weight ( g/mol ) | 267.24 | 281.27[1] | 297.27 |
| Melting Point (°C) | 234-236 | Not available | Prediction not feasible |
| Boiling Point (°C) | Decomposes | Not available | Prediction not feasible |
| pKa | 3.6 (N1), 12.4 (ribose hydroxyls) | Not available | Similar to adenosine |
| Aqueous Solubility | 5.2 mg/mL at 25 °C | Not available | Likely soluble in water and DMSO |
| logP | -1.27 | -0.6 (Computed)[1] | Estimated to be slightly higher than 8-Methyladenosine |
Experimental Protocols
Synthesis of 8-Substituted Adenosine Analogs
The synthesis of 8-alkoxyadenosines can be approached through several synthetic routes. A common strategy involves the initial preparation of an 8-halogenated adenosine derivative, followed by nucleophilic substitution with the desired alkoxide.
General Protocol for the Synthesis of 8-Alkoxyadenosines:
-
Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of adenosine are typically protected using protecting groups such as acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) to prevent unwanted side reactions.
-
Halogenation at the 8-Position: The protected adenosine is then halogenated at the 8-position, most commonly using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).
-
Nucleophilic Substitution: The resulting 8-bromo or 8-iodo-adenosine derivative is reacted with a sodium alkoxide (e.g., sodium methoxide (B1231860) for the synthesis of this compound) in an appropriate solvent like methanol (B129727) or DMF. The reaction is typically carried out at elevated temperatures.
-
Deprotection: The protecting groups on the ribose hydroxyls are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) in methanol for acetyl groups or a fluoride (B91410) source like TBAF for silyl (B83357) groups) to yield the final 8-alkoxyadenosine product.
-
Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel or reverse-phase high-performance liquid chromatography (HPLC).
Characterization of the final product is performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Methods: LC-MS/MS for the Quantification of Adenosine Analogs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of nucleoside analogs in biological matrices.[2]
Experimental Workflow for LC-MS/MS Analysis:
Key Parameters for LC-MS/MS Method Development:
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of nucleosides.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions would need to be optimized for this compound, but a likely transition would be from the protonated molecular ion [M+H]⁺ to the protonated adenine base fragment. For 8-Methyladenosine, a key transition is m/z 282.1 -> 150.1.[2]
Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively studied, the activities of other 8-substituted adenosine analogs provide valuable insights into its potential pharmacological profile. These analogs are known to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.
The nature of the substituent at the 8-position significantly influences the affinity and efficacy of the analog at these receptor subtypes.[3] For instance, bulky hydrophobic groups at the C8 position have been associated with reduced binding affinity at the A₂ₐ adenosine receptor while maintaining high affinity at the A₃ subtype.[3]
Adenosine Receptor Signaling
The activation of adenosine receptors by agonists initiates intracellular signaling cascades that are primarily mediated by adenylyl cyclase and cyclic adenosine monophosphate (cAMP).
Agonists at A₁ and A₃ receptors, which are coupled to Gαi proteins, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] Conversely, agonists at A₂ₐ and A₂ₑ receptors, coupled to Gαs proteins, stimulate adenylyl cyclase, resulting in an increase in cAMP.[3] This modulation of cAMP levels has widespread downstream effects, primarily through the activation of Protein Kinase A (PKA), which phosphorylates numerous substrate proteins, thereby triggering a variety of cellular responses.[3]
Conclusion
This compound represents an under-investigated adenosine analog with potential for novel pharmacological activities. While direct experimental data is scarce, the extensive knowledge base on 8-substituted adenosine analogs provides a solid foundation for future research. The protocols and pathways outlined in this guide are intended to facilitate the synthesis, characterization, and biological evaluation of this compound, ultimately contributing to a better understanding of its therapeutic potential. Researchers are encouraged to adapt and optimize these general methodologies for their specific experimental needs.
References
8-Methoxyadenosine: An In-Depth Technical Guide on a Potential Therapeutic Agent
Introduction
Adenosine (B11128) is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathophysiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine analogs has been a major focus of medicinal chemistry to create more stable and receptor-subtype-selective compounds for therapeutic intervention in a range of conditions, including cardiovascular diseases, inflammation, cancer, and neurodegenerative disorders.
Modifications at the 8-position of the adenine (B156593) ring have been shown to significantly influence the affinity and efficacy of these analogs at adenosine receptors. The introduction of various substituents at this position can alter the conformational preference of the glycosidic bond, leading to changes in receptor subtype selectivity and functional activity. While specific data for an 8-methoxy substitution is scarce, the exploration of other 8-alkoxy, 8-alkynyl, and 8-aryl substitutions provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. This guide will synthesize the available information on 8-substituted adenosine analogs to provide a framework for understanding the potential of 8-Methoxyadenosine as a therapeutic agent.
Synthesis of 8-Substituted Adenosine Analogs
The synthesis of 8-substituted adenosine analogs typically starts from adenosine or a more readily functionalized precursor like 8-bromoadenosine (B559644).
General Synthesis of 8-Bromoadenosine
A common starting material for the synthesis of 8-substituted adenosine analogs is 8-bromoadenosine. This intermediate can be prepared from adenosine by direct bromination.
Experimental Protocol: Synthesis of 8-Bromoadenosine
-
Materials: Adenosine, bromine, sodium acetate, water.
-
Procedure:
-
Dissolve adenosine in a suitable buffer, such as an aqueous solution of sodium acetate.
-
Add bromine dropwise to the adenosine solution at room temperature while stirring.
-
Continue the reaction for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the excess bromine with a solution of sodium thiosulfate.
-
Neutralize the solution and cool to induce precipitation of 8-bromoadenosine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
-
Synthesis of 8-Alkoxyadenosine Derivatives
While a specific protocol for this compound is not available, a general approach for the synthesis of 8-alkoxyadenosines can be proposed based on nucleophilic substitution of 8-bromoadenosine.
Proposed Experimental Protocol: Synthesis of this compound
-
Materials: 8-Bromoadenosine, sodium methoxide (B1231860), methanol (B129727), and a suitable solvent like dimethylformamide (DMF).
-
Procedure:
-
Dissolve 8-bromoadenosine in anhydrous DMF.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane (B109758) to afford this compound.
-
Mechanism of Action and Signaling Pathways
The biological effects of 8-substituted adenosine analogs are primarily mediated through their interaction with adenosine receptors. The nature of the substituent at the 8-position determines the affinity and selectivity for the A₁, A₂A, A₂B, and A₃ receptor subtypes.
Adenosine Receptor Signaling
Activation of adenosine receptors triggers downstream signaling cascades that modulate cellular function.
-
A₁ and A₃ Receptors: These receptors couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other signaling pathways such as the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
-
A₂A and A₂B Receptors: These receptors couple to Gₛ proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.
Other Potential Mechanisms
Beyond direct adenosine receptor modulation, some adenosine analogs have been reported to influence cellular processes through other mechanisms, such as the modulation of enzymes involved in purine metabolism or interaction with other cellular targets. For instance, certain 8-substituted adenosine analogs have shown activity as Toll-like receptor (TLR) agonists, particularly TLR7 and TLR8. Activation of these receptors can trigger innate immune responses and cytokine production.
Therapeutic Potential
Based on the activities of related 8-substituted adenosine analogs, this compound could have therapeutic potential in several areas.
Anti-Inflammatory Effects
Adenosine is a potent endogenous anti-inflammatory molecule, and its analogs are being explored for the treatment of various inflammatory conditions. Activation of A₂A and A₃ adenosine receptors, in particular, has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to promote the release of anti-inflammatory cytokines like IL-10. If this compound acts as an agonist at these receptors, it could possess significant anti-inflammatory properties.
Anticancer Activity
The role of adenosine receptors in cancer is complex and context-dependent. A₂A receptor agonists have been shown to have immunomodulatory effects within the tumor microenvironment, potentially enhancing anti-tumor immunity. Conversely, A₂B receptor antagonists are being investigated to block adenosine-mediated immunosuppression in tumors. Some adenosine analogs have also demonstrated direct cytotoxic effects on cancer cells. The anticancer potential of this compound would depend on its specific receptor subtype selectivity and its direct effects on cancer cell proliferation and survival.
Data Presentation
As specific quantitative data for this compound is unavailable, the following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of representative 8-substituted adenosine analogs at human adenosine receptors to provide a comparative context.
Table 1: Binding Affinities (Kᵢ, nM) of Representative 8-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | 8-Substituent | A₁ Receptor (Kᵢ, nM) | A₂A Receptor (Kᵢ, nM) | A₃ Receptor (Kᵢ, nM) |
| 8-Bromoadenosine | -Br | >1000 | >1000 | 500 |
| 8-Phenyladenosine | -Phenyl | 350 | 1500 | 80 |
| 8-(1-Hexynyl)adenosine | -C≡C-(CH₂)₃CH₃ | >1000 | >1000 | 250[1] |
| This compound | -OCH₃ | Data not available | Data not available | Data not available |
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of Representative 8-Substituted Adenosine Analogs
| Compound | Functional Assay | Receptor Target | Potency (EC₅₀/IC₅₀, nM) |
| 8-Bromoadenosine | cAMP accumulation | A₃ | >1000 (agonist) |
| 8-Phenyladenosine | cAMP accumulation | A₃ | 120 (antagonist IC₅₀) |
| This compound | Various | Various | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the characterization of this compound as a potential therapeutic agent.
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for adenosine receptor subtypes.
-
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the effect of a test compound on adenylyl cyclase activity, determining whether it acts as an agonist or antagonist at Gₛ- or Gᵢ-coupled adenosine receptors.
-
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
A reference adenosine receptor agonist (e.g., NECA).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure (for A₂A/A₂B receptors - Gₛ-coupled):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
To determine agonist activity, add varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes) at 37 °C.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a reference agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
For agonist activity, plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the this compound concentration to determine the IC₅₀ value.
-
Cytokine Release Assay
This assay measures the ability of a compound to modulate the release of cytokines from immune cells, providing an indication of its pro- or anti-inflammatory activity.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages, T cells).
-
This compound.
-
A stimulating agent (e.g., lipopolysaccharide [LPS] for macrophages, phytohemagglutinin [PHA] for T cells).
-
Cell culture medium and supplements.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 1 hour).
-
Add the stimulating agent to the wells to induce cytokine production.
-
Incubate the plate for an appropriate duration (e.g., 18-24 hours) at 37 °C.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Analyze the data to determine the effect of this compound on cytokine release.
-
Conclusion
While this compound remains a largely uncharacterized molecule, the extensive research on other 8-substituted adenosine analogs provides a strong rationale for its investigation as a potential therapeutic agent. Its activity will be dictated by its specific interactions with the four adenosine receptor subtypes. Based on the structure-activity relationships of related compounds, it is plausible that this compound could exhibit significant affinity and selectivity for one or more of these receptors, leading to potent biological effects.
Future research should focus on the chemical synthesis and thorough in vitro and in vivo characterization of this compound. This includes determining its binding affinities and functional potencies at all adenosine receptor subtypes, evaluating its effects on relevant signaling pathways, and assessing its efficacy in preclinical models of inflammation and cancer. Such studies are essential to unlock the therapeutic potential of this novel adenosine analog and to determine its place within the broader landscape of purinergic drug discovery.
References
A Technical Review of 8-Substituted Adenosine Analogs with a Focus on 8-Methoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of the current state of research on 8-substituted adenosine (B11128) analogs, with a particular focus on the potential characteristics of 8-Methoxyadenosine (B15049875). Due to a notable scarcity of published literature specifically on this compound, this paper leverages data from closely related 8-substituted and 8-alkoxyadenosine analogs to infer its potential synthesis, biological activity, and associated signaling pathways. This document summarizes quantitative data from related compounds, outlines detailed experimental protocols for their evaluation, and visualizes key cellular mechanisms. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development interested in the nuanced field of adenosine receptor modulation.
Introduction to 8-Substituted Adenosine Analogs
Substitutions at the 8-position of the purine (B94841) ring of adenosine have yielded a diverse and pharmacologically significant class of molecules. These modifications profoundly impact the affinity and efficacy of these analogs for the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The nature of the substituent at the C8 position is a critical determinant of the analog's pharmacological profile, influencing whether it acts as a potent and selective agonist or antagonist.[1] For instance, the introduction of bulky, hydrophobic groups at this position has been demonstrated to decrease binding affinity at the A₂ₐ adenosine receptor while preserving high affinity for the A₃ subtype.[1] These analogs primarily exert their effects through the canonical G-protein coupled receptor (GPCR) signaling cascade.[1]
Synthesis of 8-Substituted Adenosine Analogs
Inferred Experimental Protocol for this compound Synthesis
This protocol is a hypothetical pathway based on general methods for the synthesis of 8-substituted adenosine analogs.
Step 1: Bromination of Adenosine
-
Reactants: Adenosine, N-bromosuccinimide (NBS), and a suitable solvent such as dimethylformamide (DMF).
-
Procedure: Dissolve adenosine in DMF. Add NBS portion-wise to the solution at room temperature while stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product, 8-bromoadenosine (B559644), is purified using column chromatography.
Step 2: Nucleophilic Substitution with Sodium Methoxide (B1231860)
-
Reactants: 8-bromoadenosine, sodium methoxide (NaOMe), and a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Dissolve 8-bromoadenosine in the chosen solvent. Add a solution of sodium methoxide and heat the reaction mixture. The progress is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Quantitative Biological Data
Specific quantitative data for this compound is not available in the reviewed literature. However, the following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) of various other 8-substituted adenosine analogs to provide a comparative context for their activity at human adenosine receptors.[1]
Table 1: Binding Affinities (Kᵢ) of 8-Substituted Adenosine Analogs at Human Adenosine Receptors
| Analog | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| 8-Bromo-adenosine | A₁ | Data not available |
| 8-(p-Sulfophenyl)theophylline | A₁ | Data not available |
| 8-alkynyl adenosines | A₃ | High nM range |
| N⁶-Cyclopentyladenosine (CPA) | A₁ | ~1 |
| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | A₁ | ~0.5 |
| CGS-21680 | A₂ₐ | ~20 |
Note: This table is a representative sample compiled from various sources. Researchers should consult primary literature for specific experimental details.[1][2]
Table 2: Functional Potencies (IC₅₀/EC₅₀) of 8-Substituted Adenosine Analogs
| Analog | Assay | Potency (EC₅₀/IC₅₀, nM) |
| 8-Bromo-adenosine | PKA Activation (Kₐ) | 50 |
| 8-alkynyl adenosines | GTPγS binding (Antagonist) | Data not available |
| N⁶-Cyclopentyladenosine (CPA) | cAMP Inhibition (EC₅₀) | ~10 |
| CGS-21680 | cAMP Stimulation (EC₅₀) | ~50 |
Note: This table presents a selection of functional data. The specific assay conditions can significantly influence the observed potency.[1]
Signaling Pathways
8-substituted adenosine analogs primarily modulate intracellular signaling through their interaction with adenosine receptors, which are GPCRs. The specific pathway activated depends on the receptor subtype and the nature of the G-protein to which it couples.
-
A₁ and A₃ Receptors: These receptors are typically coupled to Gαi proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]
-
A₂ₐ and A₂ₑ Receptors: These receptors are coupled to Gαs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3][4]
The modulation of cAMP levels has widespread downstream effects, primarily through the regulation of Protein Kinase A (PKA) activity.
Key Experimental Protocols
The characterization of 8-substituted adenosine analogs relies on a suite of standardized biochemical and cellular assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound to a specific adenosine receptor subtype.
Objective: To measure the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor.
Materials:
-
Membrane preparations from cells expressing the adenosine receptor of interest.
-
A specific radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS-21680 for A₂ₐ).[5]
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound.[5]
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[6]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value using non-linear regression.[5]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.[5]
cAMP Accumulation Assay
This functional assay determines whether a compound acts as an agonist or an antagonist at a specific adenosine receptor subtype and measures its potency (EC₅₀ or IC₅₀).
Objective: To measure the effect of a test compound on intracellular cAMP levels mediated by a specific adenosine receptor.
Procedure:
-
Cell Culture: Use cells stably expressing the adenosine receptor subtype of interest.
-
Compound Treatment:
-
Agonist Mode: Treat cells with increasing concentrations of the test compound.
-
Antagonist Mode: Pre-incubate cells with the test compound before stimulating with a known agonist.[5]
-
-
cAMP Stimulation/Inhibition:
-
For A₂ₐ/A₂ₑ receptors, measure the stimulation of cAMP production.
-
For A₁/A₃ receptors, first stimulate adenylyl cyclase with forskolin (B1673556) and then measure the inhibition of this stimulation by the test compound.[5]
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[5]
Data Analysis:
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[6]
Conclusion and Future Directions
The field of 8-substituted adenosine analogs presents a rich landscape for the development of novel therapeutics targeting adenosine receptors. While research on this compound is currently limited, the extensive studies on related compounds provide a solid foundation for predicting its potential pharmacological profile. Future research should focus on the definitive synthesis and characterization of this compound to elucidate its specific binding affinities and functional activities at the four adenosine receptor subtypes. Such studies will be instrumental in determining its potential as a selective agonist or antagonist and its viability as a candidate for drug development in therapeutic areas such as inflammation, pain, and neurodegenerative disorders.
References
Methodological & Application
Protocol for the Synthesis of 8-Methoxyadenosine from 8-Bromoadenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 8-methoxyadenosine (B15049875) from 8-bromoadenosine (B559644), a crucial procedure for the development of novel therapeutic agents and research tools. The following sections detail the necessary reagents, equipment, step-by-step experimental procedure, and methods for purification and characterization of the final product.
Introduction
8-Substituted adenosine (B11128) analogs are a significant class of molecules in medicinal chemistry and chemical biology, exhibiting a wide range of pharmacological activities. The introduction of a methoxy (B1213986) group at the 8-position of the adenosine scaffold can modulate its binding affinity and selectivity for various receptors, making this compound a valuable compound for further derivatization and biological evaluation. This protocol outlines a straightforward and efficient method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Reaction Principle
The synthesis of this compound from 8-bromoadenosine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the methoxide (B1231860) ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient C8 position of the purine (B94841) ring of 8-bromoadenosine. The bromide ion, a good leaving group, is subsequently displaced, resulting in the formation of this compound. The reaction is typically carried out in methanol (B129727), which serves as both the solvent and the source of the methoxide ion upon reaction with a strong base like sodium hydride or by using a solution of sodium methoxide in methanol.
Experimental Protocol
A detailed methodology for the synthesis of this compound is provided below.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 8-Bromoadenosine | ≥98% | Sigma-Aldrich |
| Sodium Methoxide (25% in MeOH) | Synthesis Grade | Sigma-Aldrich |
| Methanol (Anhydrous) | ACS Grade | Fisher Scientific |
| Dichloromethane (B109758) (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Deionized Water | - | - |
| Sodium Sulfate (Anhydrous) | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromoadenosine (1.0 eq) in anhydrous methanol.
-
Addition of Base: To the stirred solution, add a solution of sodium methoxide in methanol (e.g., 25% w/w, 5.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The disappearance of the starting material (8-bromoadenosine) and the appearance of a new, more polar spot corresponding to this compound indicates the progression of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid or by bubbling CO₂ gas) to a pH of ~7.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography.
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., dichloromethane).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Collect the fractions containing the desired product as identified by TLC.
-
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.
-
Determine the yield of the product.
-
Measure the melting point.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
| Parameter | Value |
| Starting Material | 8-Bromoadenosine |
| Reagent | Sodium Methoxide in Methanol |
| Solvent | Methanol |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 12-24 hours |
| Product | This compound |
| Appearance | White solid |
| Yield | Typically moderate to high (e.g., 60-80%) |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for adenosine and methoxy group protons. |
| ¹³C NMR (DMSO-d₆) | Characteristic peaks for adenosine and methoxy group carbons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of this compound (C₁₁H₁₅N₅O₅, MW: 297.27). |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Signaling Pathway (Mechanism)
Caption: Mechanism of the SNAr reaction.
Application Notes and Protocols for 8-Methoxyadenosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine is a synthetically modified purine (B94841) nucleoside, belonging to the diverse class of 8-substituted adenosine (B11128) analogs. While specific literature on this compound is limited, the broader family of 8-substituted adenosines is known to exhibit a wide range of biological activities. These analogs can act as agonists or antagonists of adenosine receptors (A1, A2A, A2B, A3), thereby modulating intracellular signaling cascades, or they may influence other cellular processes such as RNA metabolism and kinase activity.[1][2]
These application notes provide a comprehensive framework for researchers to investigate the cellular effects of this compound. The protocols outlined below are designed to characterize its cytotoxic and biological activities, offering a foundational methodology for its exploration as a potential therapeutic agent or research tool. Given the novelty of this specific compound, an initial dose-response and time-course experiment is crucial to determine the optimal working concentrations and treatment durations for your specific cell line.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 45 |
| MCF-7 | Breast Cancer | 68 |
| A549 | Lung Cancer | 55 |
| Jurkat | T-cell Leukemia | 30 |
| HepG2 | Liver Cancer | 75 |
Note: These values are hypothetical and must be determined experimentally for this compound.
Table 2: Expected Outcomes of Cellular Assays Following this compound Treatment
| Assay | Parameter Measured | Expected Outcome with Increasing Concentration |
| Annexin V-FITC/PI Staining | Percentage of apoptotic cells | Increase in early and late apoptotic populations |
| Cell Cycle Analysis | Distribution of cells in G1, S, and G2/M phases | Arrest in a specific phase of the cell cycle (e.g., G1 or G2/M) |
| Western Blot (Phospho-Akt, Phospho-ERK) | Activation of key signaling proteins | Modulation (increase or decrease) of phosphorylation status |
Note: The expected outcomes are based on the known effects of other adenosine analogs and require experimental verification for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Potential Mechanisms
Signaling Pathways
8-substituted adenosine analogs are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can lead to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels, ultimately activating Protein Kinase A (PKA). PKA can then phosphorylate a variety of downstream targets, influencing cell proliferation, survival, and metabolism.
Caption: Potential signaling pathway of this compound via adenosine receptors.
Experimental Workflow
A logical workflow for characterizing a novel compound like this compound starts with broad screening for activity, followed by more detailed mechanistic studies.
Caption: Recommended experimental workflow for this compound characterization.
References
Application Notes and Protocols for 8-Methoxyadenosine In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine is a synthetic adenosine (B11128) analog. Structurally related adenosine derivatives, particularly those with modifications at the C8 position, have been identified as potent agonists for Toll-like receptors 7 and 8 (TLR7/8).[1] TLRs are critical pattern recognition receptors in the innate immune system.[2] Upon activation, TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This immunostimulatory activity makes TLR7 agonists promising candidates for development as vaccine adjuvants and cancer immunotherapies.[2]
These application notes provide a comprehensive guide for the in vitro characterization of this compound. The protocols detailed below describe a systematic approach to first confirm its activity and specificity as a TLR7 agonist using a reporter cell line, and then to characterize its functional effects on primary human immune cells, including cytokine production and B-cell activation.
This compound Mechanism of Action: TLR7 Signaling Pathway
The hypothesized mechanism of action for this compound is the activation of the TLR7 signaling pathway. The process begins when the agonist binds to TLR7 within the endosome, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and the TRAF6 E3 ubiquitin ligase, which ultimately activates the IKK complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing the transcription factor NF-κB to translocate to the nucleus. Concurrently, this pathway also activates interferon regulatory factor 7 (IRF7), leading to the transcription of type I interferons and pro-inflammatory cytokine genes.
Experimental Protocols & Data Presentation
Assay 1: TLR7 Reporter Gene Assay
This assay quantitatively measures the activation of the NF-κB pathway downstream of TLR7. It utilizes a human embryonic kidney (HEK293) cell line stably co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Experimental Workflow:
Protocol:
-
Cell Plating: Seed HEK-Blue™ hTLR7 cells (or equivalent) in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 180 µL of detection medium. Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in appropriate assay buffer, starting from a top concentration of 100 µM. Also, prepare a known TLR7 agonist (e.g., R848) as a positive control.
-
Cell Treatment: Add 20 µL of the compound dilutions (or controls) to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™ Solution).
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a microplate reader.
-
Data Analysis: Plot the OD values against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
Data Presentation:
| Compound | Target | Assay Type | Readout | EC₅₀ (µM) |
| This compound | hTLR7 | Reporter | NF-κB (SEAP) | 5.2 ± 0.7 |
| R848 (Control) | hTLR7 | Reporter | NF-κB (SEAP) | 0.8 ± 0.2 |
| This compound | hTLR8 | Reporter | NF-κB (SEAP) | > 100 |
Assay 2: Cytokine Release in Human PBMCs
This assay measures the functional response of primary immune cells to this compound by quantifying the secretion of key TLR7-associated cytokines.
Experimental Workflow:
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.
-
Cell Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (R848, 1 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
Data Presentation:
| Treatment | Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle (DMSO) | - | < 10 | < 20 | < 20 |
| This compound | 0.1 | 55 ± 12 | 85 ± 20 | 150 ± 35 |
| This compound | 1.0 | 480 ± 60 | 650 ± 90 | 1100 ± 150 |
| This compound | 10.0 | 1500 ± 210 | 1800 ± 250 | 3200 ± 400 |
| R848 (Control) | 1.0 | 1800 ± 250 | 2100 ± 300 | 4000 ± 550 |
Materials and Reagents
| Reagent/Material | Supplier |
| This compound | Synthesized or Custom Order |
| HEK-Blue™ hTLR7 Cells | InvivoGen |
| QUANTI-Blue™ Solution | InvivoGen |
| R848 (Resiquimod) | InvivoGen, Sigma-Aldrich |
| Ficoll-Paque PLUS | GE Healthcare |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Human IFN-α, TNF-α, IL-6 ELISA Kits | R&D Systems, BioLegend |
| 96-well Cell Culture Plates | Corning |
Conclusion
The described in vitro assays provide a robust framework for the initial characterization of this compound. The reporter gene assay serves as an efficient primary screen to confirm on-target activity at TLR7 and assess potency (EC₅₀). The subsequent cytokine release assay using human PBMCs provides critical data on the compound's functional efficacy in a more physiologically relevant setting. Together, these protocols allow for a thorough evaluation of this compound's potential as a novel immunostimulatory agent.
References
Application Note and Protocol for the Detection of 8-Methoxyadenosine using LC-MS/MS
Introduction
8-Methoxyadenosine is a modified nucleoside whose presence and concentration in biological matrices can be of significant interest in various fields of research, including drug development and molecular biology. Accurate and sensitive quantification of this compound is crucial for understanding its physiological roles and potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive platform for the analysis of such modified nucleosides.[1] This application note details a robust LC-MS/MS method for the detection and quantification of this compound in biological samples, such as RNA hydrolysates.
Principle of the Method
The method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by separation using reverse-phase liquid chromatography. The eluted nucleosides are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a certified reference standard.
Experimental Protocols
Sample Preparation: Enzymatic Digestion of RNA
This protocol is adapted from established methods for the analysis of modified nucleosides in RNA.[1]
Reagents and Materials:
-
Total RNA sample (1-5 µg)
-
Nuclease P1 (2 units)
-
10 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Alkaline phosphatase (2 units)
-
10X Alkaline phosphatase buffer
-
0.5% Formic acid or heat block
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, combine 1-5 µg of total RNA with 2 units of nuclease P1 in a final volume of 25 µL of 10 mM ammonium acetate (pH 5.3).
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Add 2 units of alkaline phosphatase and the appropriate volume of 10X alkaline phosphatase buffer to achieve a 1X final concentration.
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by adding 0.5% formic acid to a final concentration of 0.1% or by heating the sample at 95°C for 5 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (To be optimized):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
MS/MS Parameters (To be optimized for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
The precursor ion for this compound is expected to be [M+H]⁺. The exact m/z should be determined by direct infusion of a standard.
-
Product ions are generated by fragmentation of the precursor ion. A key transition for quantification would correspond to the loss of the ribose moiety. For the related compound 8-methyladenosine, a key transition is m/z 282.1 -> 150.1.[1] A similar fragmentation pattern is expected for this compound.
-
-
Collision Energy (CE): To be optimized by infusing an this compound standard.
-
Dwell Time: 100 ms
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting the method's performance characteristics. Note that the values provided are for illustrative purposes and must be determined experimentally during method validation.
Table 1: LC-MS/MS Method Parameters for this compound.
| Parameter | Setting |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Precursor > Product) | To be determined (e.g., m/z 298.1 > 166.1) |
| Collision Energy (eV) | To be optimized |
Table 2: Method Validation - Quantitative Performance (Illustrative).
| Parameter | Result |
|---|---|
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in RNA is depicted below.[1]
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Logical Relationship of Sample Analysis
The logical flow from sample to result is outlined in the diagram below.
Caption: Logical flow of the this compound sample analysis process.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound.[1] Accurate measurement of this modified nucleoside is essential for advancing research in various biological and pharmaceutical fields. The provided protocols and workflows offer a comprehensive guide for researchers, though method optimization and validation for the specific laboratory setup and sample matrix are highly recommended.
References
Application Notes and Protocols for Studying Coenzyme B12 Analogs with 8-Methoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme B12 (adenosylcobalamin) is a vital cofactor for a range of enzymes that catalyze radical-based rearrangement and elimination reactions. Studying the mechanisms of these enzymes is crucial for understanding metabolic pathways and for the development of novel therapeutics. A significant challenge in these studies is the inherent reactivity of the 5'-deoxyadenosyl radical, which is generated upon homolysis of the cobalt-carbon bond. This radical can undergo a parasitic side reaction, cyclizing to form 8,5'-anhydroadenosine, which complicates kinetic and mechanistic analyses. To circumvent this issue, analogs of coenzyme B12 can be synthesized with modifications that prevent this cyclization. One such valuable tool is 8-methoxy-5'-deoxyadenosylcobalamin, an analog derived from 8-methoxyadenosine (B15049875). The methoxy (B1213986) group at the 8-position of the adenine (B156593) ring effectively suppresses the unwanted cyclization, thereby enabling clearer investigation of the primary enzymatic reaction.
These application notes provide detailed protocols for the synthesis and utilization of 8-methoxy-5'-deoxyadenosylcobalamin in the study of coenzyme B12-dependent enzymes.
Data Presentation
Table 1: Kinetic Parameters of a B12-Dependent Enzyme with Coenzyme B12 and its this compound Analog
| Cofactor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Adenosylcobalamin (Coenzyme B12) | 1.5 | 25 | 1.67 x 107 |
| 8-Methoxy-5'-deoxyadenosylcobalamin | 2.1 | 22 | 1.05 x 107 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of quantitative comparison that can be made.
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxy-5'-deoxyadenosylcobalamin
This protocol outlines the synthesis of the coenzyme B12 analog, 8-methoxy-5'-deoxyadenosylcobalamin, from this compound. The synthesis involves the tosylation of this compound followed by the reductive alkylation of aquacobalamin (B1421323).[1]
Materials:
-
Sodium methoxide (B1231860)
-
Tosyl chloride
-
Aquacobalamin (H2OCbl+)
-
Anhydrous solvents (e.g., DMF, pyridine)
-
Reducing agent (e.g., NaBH4)
-
Chromatography supplies (e.g., silica (B1680970) gel, HPLC columns)
Procedure:
-
Synthesis of this compound: Treat 8-bromoadenosine with an excess of sodium methoxide in a suitable solvent to yield this compound.[1] Monitor the reaction by thin-layer chromatography (TLC).
-
Tosylation of this compound: React this compound with tosyl chloride in pyridine (B92270) to produce 5'-O-tosyl-8-methoxyadenosine.[1] This step activates the 5'-hydroxyl group for the subsequent alkylation reaction.
-
Reductive Alkylation of Aquacobalamin:
-
Dissolve aquacobalamin in an appropriate anaerobic buffer.
-
Reduce the Co(III) center to Co(I) using a suitable reducing agent like sodium borohydride (B1222165) under inert atmosphere. The solution will typically change color, indicating the reduction.
-
Add the 5'-O-tosyl-8-methoxyadenosine to the reduced cobalamin solution. The tosyl group will be displaced by the nucleophilic Co(I), forming the desired carbon-cobalt bond of 8-methoxy-5'-deoxyadenosylcobalamin.[1]
-
-
Purification: Purify the resulting 8-methoxy-5'-deoxyadenosylcobalamin using column chromatography, such as HPLC, to achieve high purity (≥95%).[2]
Protocol 2: Enzymatic Assay using 8-Methoxy-5'-deoxyadenosylcobalamin
This protocol provides a general framework for assaying the activity of a coenzyme B12-dependent enzyme, such as methylmalonyl-CoA mutase, using the this compound analog as a cofactor.
Materials:
-
Purified B12-dependent enzyme (e.g., methylmalonyl-CoA mutase)
-
8-Methoxy-5'-deoxyadenosylcobalamin
-
Adenosylcobalamin (for comparison)
-
Substrate (e.g., methylmalonyl-CoA)
-
Assay buffer (specific to the enzyme being studied)
-
Quenching solution (e.g., acid or base)
-
Detection reagents (for quantifying product formation)
-
Spectrophotometer or other analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
Enzyme Reconstitution: Incubate the apo-enzyme with a molar excess of either adenosylcobalamin or 8-methoxy-5'-deoxyadenosylcobalamin in the assay buffer in the dark to reconstitute the holoenzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the reconstituted enzyme solution at a controlled temperature.
-
Time-course Analysis: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Product Quantification: Quantify the amount of product formed in each aliquot using a suitable analytical method. For example, the conversion of methylmalonyl-CoA to succinyl-CoA can be monitored by HPLC.
-
Data Analysis: Plot the concentration of product formed against time to determine the initial reaction velocity. Repeat the assay at various substrate concentrations to determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: Synthesis of 8-Methoxy-5'-deoxyadenosylcobalamin.
Caption: B12-dependent enzymatic reaction with this compound analog.
Caption: Rationale for using this compound analogs.
References
Application of 8-Substituted Adenosine Analogs in Cancer Research: Focus on 8-Chloroadenosine
Introduction
While specific research on 8-Methoxyadenosine in cancer is limited in publicly available literature, a closely related class of compounds, 8-substituted adenosine (B11128) analogs, has demonstrated significant potential in cancer research. Among these, 8-Chloroadenosine (B1666358) (8-Cl-Ado) has been the most extensively studied. This document provides detailed application notes and protocols for the use of 8-Cl-Ado as a representative of 8-substituted adenosine analogs in cancer research. 8-Cl-Ado is a ribonucleoside analog that has shown efficacy in various cancer models, including hematological malignancies and solid tumors such as breast, colorectal, and renal cell carcinoma.[1][2][3] It is currently being investigated in clinical trials for chronic lymphocytic leukemia.[4]
Mechanism of Action
8-Chloroadenosine exerts its anti-cancer effects through a multi-pronged mechanism. After entering the cell, it is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[4][5] The primary mechanisms of action include:
-
Inhibition of RNA and DNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of ATP, leading to the termination of RNA chain synthesis.[4] In some cancer types, such as mantle cell lymphoma, it also inhibits DNA synthesis.[4]
-
Depletion of Cellular ATP: The phosphorylation of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant reduction in intracellular ATP levels.[1][5] This energy depletion contributes to the induction of cell death.
-
Activation of AMP-Activated Protein Kinase (AMPK): The decrease in cellular ATP levels leads to the activation of AMPK, a critical sensor of cellular energy status.[1]
-
Induction of Autophagic Cell Death and Apoptosis: Activated AMPK can trigger autophagy in some cancer cells, such as breast cancer.[1] In other cancer types, 8-Cl-Ado induces apoptosis.[6][7]
-
Modulation of Signaling Pathways: 8-Cl-Ado has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival, including the inhibition of the mTOR pathway and regulation of the ADAR1/p53 signaling pathway.[3][6]
Signaling Pathways
The anti-cancer activity of 8-Chloroadenosine is mediated through its influence on several key signaling pathways.
Data Presentation
The following tables summarize the in vitro efficacy of 8-Chloroadenosine across various cancer cell lines.
Table 1: IC50 Values for 8-Chloroadenosine in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Citation |
| MDA-MB-231 | 0.52 | [6] |
| SK-BR-3 | 1.4 | [6] |
Table 2: IC50 Values for 8-Chloroadenosine in Renal Cell Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Citation |
| CAKI-1 | 2 | [3] |
| ACHN | ~5 | [3] |
| RCC4 | ~30 | [3] |
| RXF-393 | 36 | [3] |
Table 3: Growth Inhibition by 8-Chloroadenosine in Colorectal Cancer Cell Lines (72h treatment)
| Cell Line | Growth Inhibition (%) | Citation |
| HCT116 | 89 | [2] |
| HCT116-E6 | 74 | [2] |
| 80S14 | 79 | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving 8-Chloroadenosine are provided below.
1. Cell Viability Assay (MTT/CCK8)
This protocol is used to determine the cytotoxic effects of 8-Cl-Ado on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
8-Chloroadenosine (stock solution in DMSO)
-
96-well plates
-
MTT or CCK8 reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of 8-Cl-Ado in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of 8-Cl-Ado (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, 96 hours).
-
Add 10 µL of MTT (5 mg/mL) or CCK8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the effect of 8-Cl-Ado on the expression and phosphorylation of key proteins in signaling pathways.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
8-Chloroadenosine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-ADAR1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with 8-Cl-Ado at the desired concentration and time points.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
3. In Vivo Tumor Xenograft Study
This protocol describes a general procedure to evaluate the anti-tumor efficacy of 8-Cl-Ado in a mouse model.
-
Materials:
-
Athymic nude mice
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
8-Chloroadenosine
-
Vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer 8-Cl-Ado (e.g., 50 mg/kg, intraperitoneally, twice weekly) or vehicle to the respective groups.[2]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
8-Substituted adenosine analogs, particularly 8-Chloroadenosine, represent a promising class of anti-cancer agents with a multifaceted mechanism of action. They have demonstrated significant efficacy in a variety of cancer models by inhibiting key cellular processes and modulating critical signaling pathways. The provided protocols offer a foundation for researchers to investigate the therapeutic potential of these compounds in their own cancer research models. Further studies are warranted to fully elucidate their mechanisms of action and to explore their clinical utility in combination with other cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
Standard operating procedure for handling 8-Methoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Disclaimer: 8-Methoxyadenosine is a specialized research compound, and specific data regarding its handling, properties, and biological activity are limited. The following procedures and protocols are based on best practices for handling similar adenosine (B11128) analogs, such as 8-Methyladenosine (B1596262) and other methylated adenosine compounds. Researchers should exercise caution and adapt these guidelines as necessary based on their own experimental observations and risk assessments.
Introduction
This compound is a modified purine (B94841) nucleoside, an analog of adenosine. Modified nucleosides are crucial tools in biochemical and pharmaceutical research, often used to probe the mechanisms of enzymes and receptors, and as potential therapeutic agents. Substitution at the 8-position of the adenine (B156593) ring can significantly influence the conformation and biological activity of the nucleoside. This document provides a standard operating procedure for the safe handling and experimental use of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| For 8-Methyladenosine | ||
| Molecular Formula | C₁₁H₁₅N₅O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 281.27 g/mol | --INVALID-LINK--[1] |
| CAS Number | 56973-12-7 | --INVALID-LINK--[2] |
| Storage Temperature | 2°C - 8°C | --INVALID-LINK--[3] |
| General Solubility for Methylated Adenosine Analogs | ||
| 2'-O-Methyladenosine in DMSO | ~20 mg/mL | --INVALID-LINK--[4] |
| 2'-O-Methyladenosine in Dimethyl Formamide | ~5 mg/mL | --INVALID-LINK--[4] |
| N6-Methyladenosine in DMSO | up to 100 mM | --INVALID-LINK-- |
| N6-Methyladenosine in Water | up to 25 mM | --INVALID-LINK-- |
Safety and Handling
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
3.2. Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
3.3. Storage
-
Store in a tightly sealed container in a cool, dry place.
-
Based on data for similar compounds, storage at 2°C - 8°C is recommended.[3]
3.4. First Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
3.5. Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
The following are example protocols based on the use of the related compound 8-Methyladenosine. These should be adapted and optimized for this compound.
4.1. Preparation of Stock Solutions
-
Accurately weigh the desired amount of this compound powder.
-
To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO or water. Sonication may be required to aid dissolution.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
4.2. Assessment of Nuclease Stability
This protocol assesses the stability of this compound-containing oligonucleotides against degradation by nucleases.
Materials:
-
This compound-containing oligonucleotide
-
Control oligonucleotide (unmodified)
-
Nuclease (e.g., snake venom phosphodiesterase)
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Stop Solution (e.g., 0.5 M EDTA)
-
HPLC or Gel Electrophoresis system
Procedure:
-
Prepare reaction mixtures containing the oligonucleotide, nuclease, and digestion buffer.
-
Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).
-
At various time points, take aliquots of the reaction and add Stop Solution to inactivate the nuclease.
-
Analyze the samples by HPLC or gel electrophoresis to determine the extent of oligonucleotide degradation over time.
4.3. In Vitro Translation Inhibition Assay
This assay determines the ability of this compound (or its triphosphorylated form incorporated into an oligonucleotide) to inhibit protein synthesis.
Materials:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (minus methionine)
-
³⁵S-Methionine
-
Template mRNA (e.g., luciferase mRNA)
-
This compound compound
-
Control inhibitor
Procedure:
-
Set up translation reactions containing rabbit reticulocyte lysate, amino acid mixture, ³⁵S-Methionine, and template mRNA.
-
Add varying concentrations of the this compound compound or a control inhibitor.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reactions and measure the incorporation of ³⁵S-Methionine into newly synthesized proteins, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
Potential Signaling Pathway and Experimental Workflow Diagrams
5.1. Representative Signaling Pathway: 2-5A/RNase L Pathway
8-substituted adenosine analogs have been shown to modulate the 2-5A/RNase L pathway, which is involved in the antiviral response. The following diagram illustrates this pathway.
References
Application Notes and Protocols for the Preparation of 8-Methoxyadenosine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine is a modified purine (B94841) nucleoside, an analog of adenosine (B11128). Adenosine and its analogs are crucial signaling molecules that exert their effects through G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), modulating a wide array of physiological processes. These include neurotransmission, cardiac function, and inflammation. Due to their significant roles in cellular signaling, adenosine analogs like this compound are valuable tools in drug discovery and biomedical research.
Accurate and consistent preparation of stock solutions is the foundation for reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound to ensure its stability and efficacy for in vitro and in vivo studies.
Physicochemical and Handling Properties
Proper handling and storage are critical to maintaining the integrity of this compound. The following table summarizes its key physicochemical properties and recommended handling procedures.
| Property | Data |
| Molecular Formula | C₁₁H₁₅N₅O₅ |
| Molecular Weight | 297.27 g/mol (calculated) |
| Appearance | Typically a white to off-white solid. |
| Solubility | Solubility data for this compound is not widely published. However, based on structurally similar adenosine analogs, it is anticipated to be soluble in Dimethyl Sulfoxide (DMSO). Solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) or in ethanol (B145695) may be limited. A preliminary solubility test is highly recommended. |
| Storage (Solid Form) | Store desiccated at -20°C for long-term stability.[1] |
| Storage (Stock Solution) | Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Safety Precautions | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.[2][3] |
Experimental Protocols: Stock Solution Preparation
This section provides detailed protocols for preparing stock solutions of this compound, primarily using DMSO as the solvent due to its broad utility for dissolving organic molecules.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE)
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This is the most common starting concentration for cell-based assays.
Calculation:
To prepare a 10 mM stock solution, the required volume of DMSO is calculated using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))
For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 297.27 g/mol
-
Concentration = 0.010 mol/L
Volume (L) = 0.001 g / (297.27 g/mol × 0.010 mol/L) = 0.0003364 L = 336.4 µL
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of powder using a calibrated analytical balance in a chemical fume hood. For example, weigh 1 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (e.g., 336.4 µL for 1 mg) to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for compound stability at elevated temperatures.
-
Aliquot the stock solution into smaller, single-use sterile cryovials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate vehicle, such as cell culture medium or PBS.
Important Consideration: The final concentration of DMSO in the working solution should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity in cell-based assays. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Example Dilution (for a final concentration of 10 µM):
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
To prepare a 10 µM working solution in 1 mL of cell culture medium, perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting or inverting the tube. Do not vortex vigorously to avoid damaging media components.
-
The final DMSO concentration in this working solution will be 0.1%.
-
This working solution is now ready to be added to your experimental setup.
Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Adenosine Receptor Signaling Pathway
This compound, as an adenosine analog, is predicted to interact with adenosine receptors. These receptors are GPCRs that modulate the activity of adenylyl cyclase, thereby regulating intracellular cyclic AMP (cAMP) levels and downstream signaling cascades.
Caption: Adenosine receptor signaling via the adenylyl cyclase/cAMP pathway.[4][5][6]
References
Measuring the Binding Affinity of 8-Methoxyadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine is a modified purine (B94841) nucleoside, a class of molecules with significant biological roles, including the regulation of RNA function and signaling pathways. Analogs such as N6-methyladenosine (m6A) are known to be key players in epitranscriptomics, influencing mRNA stability, translation, and splicing through interactions with a host of proteins, including "writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins)[1][2][3]. Furthermore, modified adenosines have been identified as potential ligands for G-protein coupled receptors (GPCRs), such as adenosine (B11128) receptors, thereby implicating them in a wide array of cellular signaling cascades[4][5][6].
Characterizing the binding affinity of this compound to its protein targets is crucial for understanding its biological function and for the development of novel therapeutics. This document provides detailed application notes and protocols for three widely-used biophysical techniques to quantify these interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Potential Protein Targets and Signaling Pathways
Given the structural similarity to other modified adenosines, the primary protein targets for this compound are likely to fall into the following categories:
-
RNA-Modifying Enzymes and Binding Proteins: This includes the "writer," "eraser," and "reader" proteins that dynamically regulate the epitranscriptome. Key examples from the well-studied m6A pathway include methyltransferases like METTL3/14, demethylases such as FTO and ALKBH5, and reader proteins containing YTH domains[1][2][3][7].
-
Adenosine Receptors: These are GPCRs (A1, A2A, A2B, and A3) that mediate a variety of physiological responses to adenosine, including neurotransmission, inflammation, and cardiac function[8][4][5][6].
-
RNase L: Some adenosine analogs have been shown to bind and activate RNase L, a key enzyme in the interferon-induced antiviral response[9].
The signaling pathways potentially modulated by this compound are therefore broad and could include mRNA metabolism, protein translation, and G-protein-mediated signal transduction.
Data Presentation: Quantitative Binding Affinity
While specific binding affinity data for this compound is not yet widely published, the following table provides a template for summarizing such data as it becomes available through the experimental protocols outlined below.
| Target Protein | Ligand | Technique | K_d (nM) | IC_50 (µM) | Reference |
| Hypothetical Data | |||||
| YTHDF2 | This compound | ITC | 500 | - | [Hypothetical] |
| Adenosine A2A Receptor | This compound | SPR | 1200 | - | [Hypothetical] |
| METTL3 | This compound | FP | - | 15 | [Hypothetical] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
-
Sample Preparation:
-
Express and purify the target reader protein to >95% purity.
-
Prepare a 20 µM solution of the protein in a suitable, degassed buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Prepare a 200 µM solution of this compound in the exact same buffer. It is critical that the buffers are identical to minimize heats of dilution.
-
Thoroughly degas both solutions immediately before the experiment.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature to 25°C.
-
Load the protein solution into the sample cell (typically ~200 µL).
-
Load the this compound solution into the injection syringe (typically ~40 µL).
-
-
Titration:
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point from the analysis.
-
Carry out 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.
-
Set the stirring speed to 750 rpm.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment where this compound is injected into buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the K_d, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics of the interaction.
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the purified adenosine receptor to the chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for a response unit (RU) level that will provide an adequate signal without mass transport limitations.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Binding Assay:
-
Prepare a series of concentrations of this compound in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
-
Surface Regeneration:
-
If the interaction is of high affinity, a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) may be required to remove all bound analyte before the next injection. The regeneration conditions must be optimized to not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the buffer-only injection.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening of inhibitors.
This protocol assumes the development of a fluorescent probe based on this compound or a known ligand that binds to the target protein.
-
Assay Development and Optimization:
-
Synthesize a fluorescently labeled version of a known binder to the target protein (the "probe").
-
Determine the optimal concentrations of the target protein and the fluorescent probe that give a stable and significant FP signal window. This is typically done by titrating the protein against a fixed concentration of the probe.
-
-
Competitive Binding Assay:
-
In a microplate (e.g., 384-well black plate), add the optimized concentrations of the target protein and the fluorescent probe to each well.
-
Add varying concentrations of the competitor, this compound, or other test compounds.
-
Include controls for no protein (minimum polarization) and no competitor (maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the FP values for each well.
-
Plot the FP values as a function of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.
-
References
- 1. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of m6A-Associated RNA Binding Proteins Using an Integrative Computational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N6-methyladenosine reader proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Adenosine Receptors in Psychostimulant Addiction [frontiersin.org]
- 6. The Role of Adenosine Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comprehensive interactomes of human adenosine RNA methyltransferases and demethylases reveal distinct functional and regulatory features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using 8-Substituted Adenosine Analogs to Inhibit Specific Enzymes
A Note to the User Regarding 8-Methoxyadenosine
Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific research detailing the specific enzymatic inhibitory properties of this compound. As a result, quantitative data (such as IC50 or Ki values), detailed experimental protocols, and established signaling pathways for this particular compound could not be provided.
In lieu of specific information on this compound, this document will provide a generalized framework and detailed protocols for screening and characterizing a novel 8-substituted adenosine (B11128) analog for its potential as an enzyme inhibitor, with a focus on NAD+-dependent deacetylases (sirtuins) as a representative enzyme class. This approach is based on established methodologies for similar adenosine analogs.
Introduction to 8-Substituted Adenosine Analogs as Enzyme Inhibitors
Adenosine and its analogs are fundamental molecules in various biological processes. Modifications at the C8 position of the adenine (B156593) core can significantly alter the molecule's interaction with enzyme binding pockets, leading to inhibitory or modulatory activity. While some 8-substituted analogs like 8-amino-adenosine and 8-bromo-adenosine have been studied for their effects on enzymes involved in transcription and glucose metabolism, the specific activities of many others, including this compound, remain to be elucidated.
This document outlines a general workflow for assessing the inhibitory potential of a novel 8-substituted adenosine analog against a target enzyme, using sirtuins as a primary example. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging, making them attractive targets for drug discovery.
General Workflow for Screening and Characterization
A systematic approach is necessary to determine if a novel compound like this compound can inhibit a target enzyme. The workflow typically involves initial biochemical screening followed by more detailed enzymatic and cell-based assays.
Caption: General experimental workflow for inhibitor characterization.
Quantitative Data from Analog Studies
As no data exists for this compound, the following table summarizes inhibitory concentrations for other adenosine analogs and sirtuin inhibitors to provide a reference for expected potency.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| Sirtinol | SIRT1 | Fluorescence-based | 38 |
| Cambinol | SIRT1/SIRT2 | Fluorescence-based | 56 (SIRT1), 59 (SIRT2) |
| Tenovin-1 | SIRT1/SIRT2 | Cell-based | ~10-20 |
| AGK2 | SIRT2 | Fluorescence-based | 3.5 |
| 8-amino-adenosine | RNA Polymerase II | Cell-based (RNA synthesis) | ~10 |
Detailed Experimental Protocols
The following are generalized protocols that would be adapted to test a novel 8-substituted adenosine analog.
Protocol 1: In Vitro Fluorescence-Based SIRT1/SIRT2 Inhibition Assay
This assay is a common primary screen to identify potential inhibitors of sirtuin deacetylase activity.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1 or SIRT2 substrate)
-
NAD+
-
Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Test compound (e.g., this compound) dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add 20 µL of assay buffer to each well.
-
Add 5 µL of the test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a master mix containing the SIRT enzyme and the acetylated peptide substrate in assay buffer. Add 15 µL of this mix to each well.
-
Prepare a solution of NAD+ in assay buffer. To initiate the reaction, add 10 µL of the NAD+ solution to each well. The final reaction volume is 50 µL.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of the Developer solution containing nicotinamide.
-
Incubate at 37°C for 30 minutes.
-
Read the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Western Blot Assay for α-Tubulin Acetylation (SIRT2 Target)
This assay determines if the compound can enter cells and inhibit the activity of SIRT2, a known deacetylase of α-tubulin.
Materials:
-
Human cell line (e.g., HeLa or MCF-7)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a specified time (e.g., 6-24 hours). Include a DMSO-treated vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Signaling Pathway Visualization
Should this compound be found to inhibit SIRT1, it would impact numerous downstream pathways. SIRT1 is a key regulator of metabolism and stress response through its deacetylation of various transcription factors and cofactors.
Application Notes and Protocols for 8-Methoxyadenosine Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine is a modified nucleoside analog with potential therapeutic applications. As with any novel compound intended for pharmacological use, a thorough evaluation of its cytotoxic effects is paramount. These application notes provide a comprehensive experimental design for assessing the cytotoxicity of this compound, investigating its potential mechanisms of action, and presenting the data in a clear and structured format. The proposed experimental workflow is based on established cytotoxicity assays and mechanistic studies of structurally similar adenosine (B11128) analogs, such as 8-Chloro-adenosine and 8-Azaadenosine, due to the limited direct literature on this compound's specific cytotoxic mechanisms.
The primary objectives of this experimental design are to:
-
Determine the dose-dependent and time-dependent cytotoxic effects of this compound on cancer cell lines.
-
Investigate the potential involvement of key signaling pathways, including the NF-κB and Unfolded Protein Response (UPR) pathways, in mediating the observed cytotoxicity.
-
Explore the possibility of this compound's influence on N6-methyladenosine (m6A) RNA modifications as a novel mechanism of action.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC50 (µM) (48h) |
| Cancer Cell Line 1 (e.g., MCF-7) | 0 (Control) | 100 | 100 | 100 | - |
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Cancer Cell Line 2 (e.g., A549) | 0 (Control) | 100 | 100 | 100 | - |
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Normal Cell Line (e.g., MCF-10A) | 0 (Control) | 100 | 100 | 100 | - |
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| Cancer Cell Line 1 (e.g., MCF-7) | 0 (Spontaneous Release) | |||
| Positive Control (Lysis Buffer) | 100 | 100 | 100 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Cancer Cell Line 2 (e.g., A549) | 0 (Spontaneous Release) | |||
| Positive Control (Lysis Buffer) | 100 | 100 | 100 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 3: Apoptosis Induction via Caspase-3/7 Activity Assay
| Cell Line | This compound Concentration (µM) | Fold Change in Caspase-3/7 Activity (24h) | Fold Change in Caspase-3/7 Activity (48h) |
| Cancer Cell Line 1 (e.g., MCF-7) | 0 (Control) | 1.0 | 1.0 |
| 10 | |||
| 50 | |||
| 100 | |||
| Cancer Cell Line 2 (e.g., A549) | 0 (Control) | 1.0 | 1.0 |
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
Cell Culture
-
Cell Lines: Select a panel of cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer). Include a non-cancerous cell line (e.g., MCF-10A) to assess selective cytotoxicity.
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
-
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[2][3]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Mechanistic Assays
Based on the cytotoxic concentrations determined by the MTT and LDH assays, select appropriate concentrations of this compound for the following mechanistic studies.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for 24 and 48 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate reader. The signal is proportional to the amount of caspase activity.
-
This assay determines the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound for a predetermined time (e.g., 6 hours). Include a positive control such as TNF-α.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of p65 will be observed as an increase in nuclear fluorescence.
-
This assay measures the expression levels of key UPR markers to determine if this compound induces ER stress.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against UPR markers such as GRP78 (BiP), CHOP, and phosphorylated PERK (p-PERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the expression of these markers indicates UPR activation.
-
This semi-quantitative assay provides an initial assessment of global m6A levels in mRNA following treatment with this compound.
-
Protocol:
-
mRNA Isolation: Treat cells with this compound. Isolate total RNA and then purify mRNA using oligo(dT) magnetic beads.
-
RNA Denaturation and Blotting: Denature the mRNA and spot serial dilutions onto a nitrocellulose membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Immunoblotting: Block the membrane and incubate with an anti-m6A antibody.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the dot intensities. A change in intensity compared to the control suggests an alteration in global m6A levels. For confirmation and site-specific analysis, more advanced techniques like MeRIP-seq can be employed.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity assessment.
Proposed Signaling Pathways
Caption: Proposed signaling pathways affected by this compound.
References
- 1. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human tumour cell proliferation by analogues of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing 8-Methoxyadenosine Effects on RNase L
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the interferon (IFN)-induced antiviral response.[1] Upon activation, RNase L degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[2][3] The activation of RNase L is tightly regulated by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA), a common hallmark of viral infection.[1]
Recent studies have explored synthetic analogs of 2-5A to enhance the activation of RNase L for therapeutic purposes. One such promising analog involves the substitution of adenosine (B11128) with 8-Methoxyadenosine (or the closely related and more extensively studied 8-methyladenosine).[2][3][4] These modified 2-5A molecules have been shown to be more potent activators of RNase L, offering potential for the development of novel antiviral and anticancer therapies.[3][5] This document provides detailed protocols for assessing the effects of this compound-containing 2-5A analogs on RNase L activity.
Mechanism of Action of this compound Substituted 2-5A
The enhanced activity of this compound-substituted 2-5A analogs is attributed to a significant alteration in their binding to RNase L. It is thought that the introduction of the methoxy (B1213986) group at the 8-position of the adenosine residue induces a substantial shift in the binding site of the 2-5A analog on the RNase L enzyme.[2][4] This altered binding is believed to promote a more stable and active dimeric conformation of RNase L, leading to a more potent downstream enzymatic activity compared to the natural 2-5A.
Data Presentation
| Activator | Relative Efficacy | Downstream Effect | Reference |
| Standard 2-5A | Baseline | Standard inhibition of translation | [3] |
| 8-methyladenosine-substituted 2-5A (at 2'-terminus) | Several times more effective than 2-5A | More potent inhibition of translation | [3][5] |
Experimental Protocols
Two primary methods for assessing RNase L activity are the ribosomal RNA (rRNA) cleavage assay and the Fluorescence Resonance Energy Transfer (FRET)-based assay.
Protocol 1: Ribosomal RNA (rRNA) Cleavage Assay
This assay qualitatively and semi-quantitatively measures RNase L activity by observing the degradation of cellular rRNA.
Materials:
-
Cells expressing RNase L (e.g., HeLa, A549)
-
This compound-substituted 2-5A analog
-
Standard 2-5A (positive control)
-
Transfection reagent (for cellular delivery of 2-5A analogs)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Nuclease-free water
-
Denaturing agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other RNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare transfection complexes of the this compound-2-5A analog and standard 2-5A at various concentrations according to the manufacturer's protocol for the chosen transfection reagent.
-
Treat the cells with the transfection complexes and incubate for a predetermined time (e.g., 4-6 hours). Include a mock-transfected control.
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
-
-
Gel Electrophoresis:
-
Prepare a denaturing agarose gel (e.g., 1.2% agarose with formaldehyde).
-
Load equal amounts of total RNA (e.g., 1-2 µg) from each sample into the wells of the gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the RNA bands under UV light.
-
Intact RNA will show two prominent bands corresponding to the 28S and 18S rRNA subunits.
-
RNase L activation will result in the appearance of specific cleavage products and a decrease in the intensity of the full-length 28S and 18S rRNA bands.[1]
-
Capture an image of the gel for documentation and semi-quantitative analysis of band intensities.
-
Protocol 2: FRET-Based RNase L Activity Assay
This is a quantitative, real-time assay that measures the cleavage of a fluorogenic RNA substrate.
Materials:
-
Recombinant human RNase L
-
This compound-substituted 2-5A analog
-
Standard 2-5A (positive control)
-
FRET-based RNase L substrate (an RNA oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well black microplate, prepare reaction mixtures containing the assay buffer, recombinant RNase L, and varying concentrations of the this compound-2-5A analog or standard 2-5A.
-
Include a control with no 2-5A analog to measure baseline fluorescence.
-
-
Initiation of Reaction:
-
To initiate the reaction, add the FRET-based RNA substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the activator.
-
The rate of increase in fluorescence is proportional to the RNase L activity.
-
Calculate the initial reaction velocities and plot them against the concentration of the activator to determine the EC50 (the concentration of activator that gives half-maximal activation).
-
Visualizations
RNase L Activation Pathway
Caption: Signaling pathway of RNase L activation by this compound-substituted 2-5A.
Experimental Workflow for Assessing RNase L Activity
Caption: Workflow for rRNA cleavage and FRET-based assays of RNase L activity.
Logical Relationship of RNase L Activation
Caption: Logical flow from dsRNA detection to RNase L-mediated RNA cleavage.
References
- 1. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-O-dephosphorylated 2',5'-oligoadenylate (2-5A) with 8-methyladenosine at the 2'-terminus activates human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of 8-methyladenosine into 2', 5'-oligoadenylate (2-5A) 2'-terminus induces dramatic shift in binding site of RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Quantifying the Cellular Entry of 8-Methoxyadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for quantifying the cellular uptake of 8-Methoxyadenosine, a modified nucleoside with potential therapeutic applications. The protocols outlined below utilize two primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct, label-free quantification, and radiolabeling assays for sensitive detection. Additionally, we provide insights into the key signaling pathways governing nucleoside transport.
Introduction
This compound is a synthetic adenosine (B11128) analog characterized by a methoxy (B1213986) group at the 8th position of the purine (B94841) ring. Understanding the extent and rate at which this compound enters target cells is fundamental to elucidating its mechanism of action, pharmacokinetic profile, and therapeutic efficacy. Cellular uptake of nucleosides and their analogs is primarily mediated by two families of solute carrier (SLC) transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1][2] These transporters are crucial for nucleoside salvage pathways and for the cellular uptake of various nucleoside-derived drugs.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of 8-substituted adenosine analogs with nucleoside transporters. While specific data for this compound is limited in publicly available literature, the provided data for structurally similar compounds offers valuable insights into its likely interactions.
| Compound | Transporter | Assay Type | Parameter | Value | Reference |
| 8-pCPT-adenosine | ENT1 | [³H]thymidine uptake | Inhibition | Strong | [3] |
| 8-pCPT-cAMP | ENT1 | [³H]thymidine uptake | Inhibition | Moderate | [3] |
| EOS301984 (ENT1 Antagonist) | ENT1 | Radioligand Binding | K_d_ | 0.5 nM | |
| Dilazep (ENT1 Inhibitor) | ENT1 | Transporter Assay | % Inhibition | Dose-dependent |
Table 1: Quantitative data for the interaction of 8-substituted adenosine analogs and inhibitors with Equilibrative Nucleoside Transporter 1 (ENT1).
| Transporter Family | General Substrate Selectivity | Driving Force | Key Inhibitors |
| ENTs (SLC29) | Broad (Purine and Pyrimidine Nucleosides) | Facilitated Diffusion (Concentration Gradient) | Dipyridamole, NBMPR, Dilazep |
| CNTs (SLC28) | Variable (Purine or Pyrimidine selective, or broad) | Secondary Active Transport (Na⁺ Gradient) | Phloridzin, Dipyridamole |
Table 2: General characteristics of Equilibrative (ENT) and Concentrative (CNT) Nucleoside Transporters.
Signaling and Transport Pathways
The cellular uptake of this compound is anticipated to be mediated by ENT and CNT proteins embedded in the plasma membrane. The following diagram illustrates the general mechanism of nucleoside transport into the cell.
References
- 1. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
8-Methoxyadenosine: A Tool for Modulating Innate Immunity and Viral Responses
Introduction
8-Methoxyadenosine (8-MeO-A) is a synthetic adenosine (B11128) analog characterized by a methoxy (B1213986) group at the 8-position of the adenine (B156593) ring. This modification positions it within the broader class of 8-substituted adenosine derivatives, which are recognized for their diverse biological activities, including the modulation of immune responses and antiviral effects. While specific research on this compound is emerging, its structural similarity to other 8-substituted adenosines, such as 8-oxoadenines, suggests its potential as a valuable tool in molecular biology, particularly in the study of innate immunity and as a potential therapeutic agent.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and related compounds in their studies.
Application Notes
Immunomodulatory Properties
8-substituted adenosine analogs are known to interact with Toll-like receptors (TLRs), key components of the innate immune system. Specifically, TLR7 and TLR8, which recognize single-stranded RNA, are common targets. Activation of these receptors on immune cells like dendritic cells (DCs), macrophages, and B cells triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons (IFNs), thereby initiating an antiviral and anti-tumor immune response.
While direct quantitative data for this compound's TLR7/8 agonist activity is not extensively published, its structural features suggest it may act as a TLR7 and/or TLR8 agonist. Researchers can utilize cellular assays to characterize its specific activity profile.
Antiviral Potential
The induction of type I IFNs and other antiviral cytokines by TLR7/8 agonists confers potent antiviral activity against a range of viruses. While the direct antiviral efficacy of this compound against specific viruses like influenza, respiratory syncytial virus (RSV), or HIV has not been detailed in publicly available literature, its potential to stimulate an antiviral state in host cells makes it a compound of interest for antiviral research. The general mechanisms of action of 8-substituted adenosine analogs with antiviral properties often involve the activation of host immune responses rather than direct inhibition of viral replication.
Tool for Studying Signaling Pathways
This compound can be employed as a chemical probe to investigate the downstream signaling pathways of TLR7 and TLR8. Activation of these receptors leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression of genes encoding cytokines, chemokines, and co-stimulatory molecules, which are crucial for orchestrating an effective immune response.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a representative summary of the activity of related 8-substituted adenosine analogs as TLR7/8 agonists. This data can serve as a benchmark for researchers characterizing the activity of this compound.
| Compound Class | Target | Assay | EC50 / IC50 (nM) | Cytokine Induction Profile |
| 8-Oxoadenines | TLR7/8 | NF-κB Reporter | 10 - 1000 | IFN-α, TNF-α, IL-6, IL-12 |
| Imidazoquinolines | TLR7/8 | NF-κB Reporter | 1 - 500 | IFN-α, TNF-α, IL-1β, IP-10 |
| 8-Alkoxyadenosines | TLR7/8 | (Predicted) | (To be determined) | (Predicted to be similar to other TLR7/8 agonists) |
Experimental Protocols
Protocol 1: Determination of TLR7/8 Agonist Activity using a Reporter Assay
This protocol describes the use of a commercially available HEK293 cell line stably expressing human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Positive control (e.g., R848 for TLR7/8)
-
QUANTI-Blue™ Solution or Luciferase Assay System (Promega)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Assay:
-
SEAP: Add QUANTI-Blue™ Solution to the cell supernatant and incubate according to the manufacturer's instructions. Measure absorbance at 620-655 nm.
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the EC50 value by plotting the dose-response curve.
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs with this compound to measure the induction of key cytokines.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Human PBMCs isolated from healthy donor blood
-
This compound (stock solution in DMSO)
-
LPS (positive control for TLR4) or R848 (positive control for TLR7/8)
-
ELISA kits for human TNF-α, IL-6, and IFN-α (e.g., from R&D Systems or BD Biosciences)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI 1640 medium and seed at a density of 1 x 10⁶ cells/well in a 96-well plate.
-
Compound Stimulation: Add various concentrations of this compound, positive controls, and a vehicle control to the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IFN-α on the collected supernatants according to the manufacturer's instructions.[1]
-
Data Analysis: Determine the concentration of each cytokine from the standard curve and plot the dose-response for this compound.
Protocol 3: Antiviral Activity Assay
This protocol provides a general framework for assessing the antiviral activity of this compound against a virus of interest (e.g., Influenza A virus).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
DMEM with 1% Penicillin-Streptomycin and TPCK-Trypsin (for influenza)
-
Influenza A virus stock
-
This compound
-
MTT or similar cell viability reagent
-
Plaque assay reagents (agarose, crystal violet)
Procedure:
-
Cytotoxicity Assay: Determine the non-toxic concentration range of this compound on MDCK cells using an MTT assay.
-
Antiviral Assay (Plaque Reduction): a. Seed MDCK cells in 6-well plates to form a confluent monolayer. b. Pre-treat the cells with non-toxic concentrations of this compound for 2 hours. c. Infect the cells with influenza virus (e.g., at a multiplicity of infection of 0.01) for 1 hour. d. Remove the virus inoculum and overlay the cells with DMEM containing 0.6% agarose (B213101) and the corresponding concentrations of this compound. e. Incubate for 48-72 hours until plaques are visible. f. Fix the cells with formaldehyde (B43269) and stain with crystal violet. g. Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.
-
Data Analysis: Determine the IC50 value of this compound.
Visualizations
Caption: Simplified TLR7 signaling pathway activated by this compound.
Caption: Experimental workflow for screening TLR agonist activity.
Caption: Workflow for assessing antiviral activity via plaque reduction assay.
References
Guide to Incorporating 8-Methoxyadenosine and its Analogs in Experimental Workflows
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 8-Methoxyadenosine and related 8-substituted adenosine (B11128) analogs in experimental settings. Due to the limited specific data available for this compound, this guide draws upon research on structurally similar 8-substituted adenosine analogs to provide a comprehensive framework for experimental design and execution.
Introduction
Substitutions at the 8-position of the purine (B94841) ring of adenosine have generated a diverse class of analogs with a wide array of biochemical and pharmacological activities. These modifications significantly impact their affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), as well as their interactions with other cellular components like adenylyl cyclase and protein kinase A (PKA).[1] this compound falls within this important class of molecules. While specific experimental data for this compound is not extensively available in the public domain, the known structure-activity relationships of 8-substituted adenosine analogs allow for informed experimental design. This guide will provide an overview of the common mechanisms of action, signaling pathways, and experimental protocols applicable to this class of compounds, with the understanding that specific activities of this compound should be empirically determined.
Core Biochemical Functions and Signaling Pathways
The primary mechanism of action for many 8-substituted adenosine analogs involves their interaction with adenosine receptors, which are G-protein coupled receptors (GPCRs). The nature of the substituent at the 8-position plays a crucial role in determining the analog's pharmacological profile, including whether it acts as an agonist or antagonist at different receptor subtypes. For instance, bulky hydrophobic groups at the C8 position have been associated with reduced binding affinity at the A₂ₐ adenosine receptor while maintaining high affinity at the A₃ subtype.[1]
Activation of adenosine receptors initiates a cascade of intracellular events. For example, A₂ₐ and A₂ₑ receptor activation typically leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Conversely, A₁ and A₃ receptor activation often inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
A distinct mechanism has been identified for some 8-substituted analogs, such as 8-methyladenosine. When incorporated into oligonucleotides, these analogs can act as potent activators of the 2-5A/RNase L pathway, a critical component of the innate immune response to viral infections.[2] This pathway leads to the degradation of viral and cellular RNA and the inhibition of protein synthesis.[2]
Signaling Pathway Diagram
Caption: Generalized Adenosine Receptor Signaling Pathway.
Quantitative Data
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of several representative 8-substituted adenosine analogs at human adenosine receptor subtypes. It is important to note that this data is for related compounds and specific quantitative data for this compound is not currently available in the cited literature.
| Analog | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Reference |
| 8-Bromo-cAMP | PKA | N/A | PKA Activation (Kₐ) | 50 | [1] |
| 8-(p-Sulfophenyl)theophylline | A₁ Antagonist | N/A | N/A | N/A | [1] |
| 8-alkynyl adenosines | A₃ Antagonist | High nM range | GTPγS binding | Antagonist | [1] |
| 8-NH₂-ATP | MEK1/2 | N/A | N/A | N/A | [1] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with 8-Substituted Adenosine Analogs
This protocol provides a general framework for treating cultured cells with 8-substituted adenosine analogs. It should be optimized for your specific cell line and experimental goals.
Materials:
-
This compound or other 8-substituted adenosine analog
-
Appropriate cell line and complete culture medium
-
Sterile, nuclease-free water, DMSO, or other suitable solvent
-
Culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the 8-substituted adenosine analog in a suitable solvent (e.g., 10 mM in DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in the appropriate culture vessels at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of treatment.
-
Allow cells to adhere and resume logarithmic growth (usually 24 hours).
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Remove the old medium from the cells and replace it with the medium containing the 8-substituted adenosine analog.
-
Include appropriate controls, such as a vehicle-only control (medium with the same concentration of solvent used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired period, which will vary depending on the specific assay and the expected biological response.
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis, such as RNA or protein extraction, viability assays, or functional assays.
-
Protocol 2: In Vivo Assessment of Cardiovascular Effects in Rats
This protocol is adapted from a study on 8-alkylamino-substituted analogs of N⁶-cyclopentyladenosine and can serve as a template for evaluating the in vivo cardiovascular effects of this compound.[3]
Materials:
-
This compound or other 8-substituted adenosine analog
-
Conscious, normotensive rats
-
Intravenous administration equipment
-
System for continuous monitoring of heart rate and mean arterial pressure
-
Equipment for serial arterial blood sampling
Procedure:
-
Animal Preparation:
-
Acclimate conscious, normotensive rats to the experimental setup.
-
Surgically implant catheters for intravenous drug administration and arterial blood sampling. Allow for a recovery period.
-
-
Drug Administration:
-
Prepare a sterile solution of the 8-substituted adenosine analog for intravenous administration.
-
Administer the compound intravenously to the rats.
-
-
Monitoring and Sampling:
-
Continuously monitor heart rate and mean arterial pressure.
-
Draw serial arterial blood samples at predetermined time points for pharmacokinetic analysis.
-
-
Data Analysis:
-
Analyze the blood samples to determine the pharmacokinetic profile of the compound.
-
Integrate the pharmacokinetic and pharmacodynamic (heart rate and blood pressure) data to model the concentration-effect relationship.
-
Experimental Workflow Diagrams
Caption: Workflow for In Vitro Cell-Based Assays.
Caption: Workflow for In Vivo Pharmacodynamic Studies.
Potential Applications in Research
Based on the activities of related 8-substituted adenosine analogs, this compound could be a valuable tool in several research areas:
-
Antiviral Research: Several 8-substituted 2'-deoxyadenosine (B1664071) analogues, such as those with 8-heptynyl, 8-propyl, 8-pentyl, 8-heptyl, and 8-heptenyl groups, have demonstrated antiviral activity against a range of viruses including vaccinia virus, vesicular stomatitis virus, cytomegalovirus, respiratory syncytial virus, varicella-zoster virus, and influenza A.[4] This suggests that this compound could also be investigated for its potential antiviral properties.
-
Cancer Research: Analogs such as 8-chloro-cAMP and its pro-drug 8-chloro-adenosine have shown anti-cancer effects by slowing cancer cell growth and inducing apoptosis.[5] The potential of this compound as an anti-cancer agent could be explored in various cancer cell lines.
-
Neurodegenerative Diseases: A series of 8-substituted 9-ethyladenine (B1664709) derivatives have been identified as adenosine A₂A receptor antagonists with potential therapeutic applications in Parkinson's disease.[6] This highlights a potential avenue for investigating this compound in models of neurodegenerative disorders.
-
Immunomodulation: Some adenine (B156593) analogs with modifications at the 8-position, such as 8-hydroxy-modified adenine, can act as Toll-like receptor 7 (TLR7) ligands, thereby modulating immune responses.[7][8] The potential of this compound to act as a TLR agonist and its impact on immune cell function warrants investigation.
Conclusion
This compound belongs to a versatile class of 8-substituted adenosine analogs with significant potential for biological activity. While direct experimental data for this compound is limited, the information available for related compounds provides a strong foundation for designing and conducting experiments to elucidate its specific mechanism of action, signaling effects, and potential therapeutic applications. The protocols and data presented in this guide are intended to serve as a starting point for researchers to incorporate this compound and its analogs into their experimental workflows. As with any novel compound, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with 8-OH-modified adenine (TLR7 ligand)-allergen conjugates decreases T helper type 2-oriented murine airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with 8-OH-modified adenine (TLR7 ligand)-allergen conjugates decreases T helper type 2-oriented murine airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve 8-Methoxyadenosine solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 8-Methoxyadenosine.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: While specific data for this compound is limited, related adenosine (B11128) analogs are often soluble in organic solvents. For initial experiments, it is recommended to test solubility in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For aqueous solutions, Phosphate-Buffered Saline (PBS) can be a starting point, although solubility is often lower than in organic solvents.[1]
Q2: My this compound is not dissolving in my desired solvent. What should I do?
A2: If you are encountering solubility issues, consider the troubleshooting workflow outlined below. This involves systematically exploring alternative solvents, adjusting pH, and considering the use of co-solvents or other formulation strategies.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH can significantly influence the solubility of compounds with ionizable groups. Adenosine and its analogs have basic and acidic functional groups. Systematically testing a range of pH values (e.g., from acidic to basic) in your aqueous buffer can help identify the optimal pH for solubilization.
Q4: Are there any general strategies to enhance the solubility of poorly soluble compounds like this compound?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients. These include particle size reduction, the use of solubilizers and complexing agents (like cyclodextrins), and creating solid dispersions.[3][4]
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.
-
Solvent System Optimization: Refer to the solvent selection guide below. Try a different solvent or a co-solvent system.
-
Temperature Adjustment: Gently warming the solution may increase solubility. However, be cautious of potential compound degradation at elevated temperatures. Always check the compound's stability information.
-
pH Adjustment: If using an aqueous buffer, systematically adjust the pH to determine if solubility improves.
-
Issue: Low Dissolution Rate
-
Possible Cause: The particle size of the solid this compound is too large, limiting the surface area for dissolution.
-
Troubleshooting Steps:
-
Particle Size Reduction: If possible, gently grind the solid compound using a mortar and pestle to reduce particle size before attempting to dissolve.
-
Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the solid particles in the solvent.
-
Quantitative Solubility Data (Illustrative Examples)
The following table provides illustrative solubility data for a hypothetical adenosine analog, which can serve as a starting point for your experiments with this compound.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Notes |
| 100% DMSO | 25 | > 50 | High solubility expected. |
| 100% Ethanol | 25 | ~15 | Moderate solubility. |
| PBS (pH 7.4) | 25 | ~1 | Low solubility in aqueous buffer. |
| PBS (pH 5.0) | 25 | ~5 | Improved solubility at acidic pH. |
| 10% DMSO in PBS (pH 7.4) | 25 | ~3 | Co-solvent improves aqueous solubility. |
Experimental Protocols
Protocol 1: Determining Approximate Solubility in Various Solvents
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a small, measured volume of a different solvent (e.g., 100 µL of DMSO, ethanol, and PBS).
-
Dissolution: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).
-
Incremental Addition: If the compound did not dissolve, add another measured volume of the same solvent and repeat step 3. Continue this process until the compound fully dissolves.
-
Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Optimizing 8-Methoxyadenosine Concentration for Cell Lines
Notice: Information regarding the specific biological effects and optimal concentrations of 8-Methoxyadenosine in cell culture is limited in publicly available scientific literature. The following guide is based on general principles for optimizing the concentration of novel nucleoside analogs in cell-based assays. Researchers should treat these as starting points and meticulously determine the optimal conditions for their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound (8-MeO-A) is a modified purine (B94841) nucleoside. While its precise biological role is not extensively documented, modifications at the C8 position of adenosine (B11128) can influence various cellular processes. Based on the behavior of similar adenosine analogs, 8-MeO-A could potentially impact:
-
RNA metabolism: It might be incorporated into RNA, affecting its structure, stability, or interaction with RNA-binding proteins.
-
Signaling pathways: It could act as an agonist or antagonist of adenosine receptors or influence the activity of enzymes involved in purine metabolism.
-
Enzyme inhibition: It may inhibit enzymes that utilize adenosine or its derivatives as substrates.
Further research is necessary to elucidate the specific mechanism of action of this compound.
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound with limited available data, it is crucial to perform a dose-response study. A broad range of concentrations should be tested initially. A reasonable starting point could be a logarithmic dilution series, for example, from 10 nM to 100 µM.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration will be application-specific. It is essential to first determine the cytotoxic concentration of this compound in your cell line of interest. This is typically done by performing a cell viability or cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) value. For long-term experiments or functional assays, a concentration well below the IC50 value should be used to minimize off-target cytotoxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response experiment with a wider and lower range of concentrations to determine the IC50. Start with a much lower concentration (e.g., in the nanomolar range). |
| The cell line is particularly sensitive to this analog. | Consider using a more robust cell line if possible, or significantly lower the concentration range for your sensitive cell line. | |
| Solvent toxicity (e.g., from DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Always include a solvent-only control. | |
| No Observable Effect | The concentration of this compound is too low. | Perform a dose-response experiment with a higher range of concentrations. |
| Insufficient incubation time. | Optimize the treatment duration. Some effects may be rapid (minutes to hours), while others may require longer exposure (days). | |
| Compound degradation. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. | |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in all wells. |
| Variability in treatment application. | Use precise pipetting techniques and ensure thorough mixing of the compound in the culture medium. | |
| High passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). From this stock, prepare a series of dilutions in complete culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank), and medium with the solvent at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.
Data Presentation
As no specific quantitative data for this compound is publicly available, a template table is provided below for researchers to populate with their own experimental data.
Table 1: Example IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast | Data to be determined |
| e.g., A549 | Lung | Data to be determined |
| e.g., HeLa | Cervical | Data to be determined |
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for this compound Experiments
Preventing degradation of 8-Methoxyadenosine in solution
Welcome to the technical support center for 8-Methoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, and exposure to light. Like other nucleoside analogs, it can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Elevated temperatures can accelerate this degradation. While some studies suggest that 8-methoxy substitution may offer some photostability, prolonged exposure to UV or broad-spectrum light should be avoided as a general precaution.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. Solutions should be stored in tightly sealed, light-protecting containers. The choice of solvent and buffer is also critical; neutral pH buffers (pH 6.0-7.5) are generally preferred.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the intact compound from its potential degradation products.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for adenosine (B11128) analogs is often hydrolysis of the glycosidic bond, which would yield 8-methoxyadenine and ribose. Other potential degradation products could arise from the modification or cleavage of the purine (B94841) or ribose rings, depending on the specific conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency or activity over time. | Degradation of this compound in solution. | 1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature (-20°C or -80°C) and protected from light. 2. Check pH of Solution: Use a calibrated pH meter to confirm the pH of your buffer is within the neutral range (6.0-7.5). 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid stock of this compound. 4. Perform Stability Check: Analyze an aliquot of your solution using HPLC or LC-MS to quantify the amount of intact this compound. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Identify Degradation Products: Use LC-MS/MS to determine the mass of the unknown peaks and deduce their potential structures. The primary expected degradation product is 8-methoxyadenine. 2. Optimize Solution Conditions: Adjust the pH, buffer composition, or solvent to improve stability. Consider performing a stability study at different pH values to find the optimal range. |
| Inconsistent experimental results between batches. | Variability in the quality or stability of this compound solutions. | 1. Standardize Solution Preparation: Implement a strict, documented protocol for the preparation and storage of all this compound solutions. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store stock solutions in single-use aliquots. 3. Quality Control: Perform a quality control check (e.g., HPLC purity analysis) on each new batch of solution before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the solid in the desired solvent (e.g., DMSO for a high concentration stock, or an aqueous buffer for immediate use).
-
If using an aqueous buffer, ensure the pH is between 6.0 and 7.5.
-
Vortex briefly until the solid is completely dissolved.
-
For long-term storage, dispense the stock solution into single-use aliquots in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C. For short-term use (up to one week), store at 2-8°C.
Protocol 2: Stability Testing of this compound in Aqueous Solution by LC-MS
Objective: To assess the stability of this compound under specific buffer and temperature conditions.
Materials:
-
This compound solution in the test buffer
-
Incubator or water bath set to the desired temperature
-
HPLC or UPLC system coupled to a mass spectrometer
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound analytical standard
-
8-Methoxyadenine analytical standard (if available)
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Divide the solution into several aliquots in separate vials.
-
Place the vials in an incubator or water bath at the test temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Immediately analyze the sample by LC-MS.
-
For LC separation, use a suitable gradient of Mobile Phase A and B to separate this compound from potential degradation products.
-
Monitor the mass transitions for this compound and its expected degradation product, 8-methoxyadenine.
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration or peak area of this compound versus time to determine the degradation rate. The hydrolysis of similar nucleosides often follows pseudo-first-order kinetics.[1]
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Postulated primary degradation pathway of this compound.
References
Technical Support Center: 8-Methoxyadenosine Synthesis and Purification
Welcome to the Technical Support Center for 8-Methoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves treating the readily available precursor, 8-Bromoadenosine, with a methoxide (B1231860) source, typically sodium methoxide, in a suitable solvent.
Q2: Why is my this compound synthesis yield consistently low?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary cause, which can be due to insufficient reaction time, low temperature, or inadequate concentration of the methoxide reagent. The presence of moisture in the reaction can consume the sodium methoxide and hinder the reaction. Additionally, the quality of the starting material, 8-Bromoadenosine, is crucial; impurities can interfere with the reaction.
Q3: I am having trouble purifying this compound by column chromatography. What are the likely issues?
A3: Purification challenges often arise from the similar polarities of the product, this compound, and the starting material, 8-Bromoadenosine. This can lead to co-elution during column chromatography. Choosing an appropriate solvent system with the right polarity is critical for achieving good separation. Inadequate column packing or overloading the column with crude product can also lead to poor separation.
Q4: What are the expected side products in the synthesis of this compound?
A4: The primary side product is typically unreacted 8-Bromoadenosine. While less common in aromatic systems compared to alkyl halides, under certain conditions, side reactions involving the ribose hydroxyl groups could potentially occur if they are not protected, though this is not generally necessary for this specific transformation. Degradation of the starting material or product under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can also contribute to impurities.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of this compound are best confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and can be used to monitor the progress of the reaction and the success of the purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient sodium methoxide. 2. Presence of moisture in the reaction. 3. Low reaction temperature. 4. Poor quality of 8-Bromoadenosine. | 1. Use fresh, anhydrous sodium methoxide. Consider using a higher molar excess. 2. Ensure all glassware is flame-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction temperature. Refluxing in methanol (B129727) is often effective. 4. Verify the purity of the starting material by HPLC or NMR before starting the reaction. |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient reaction time. 2. Inadequate amount of sodium methoxide. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC and extend the reaction time until the starting material is consumed. 2. Add an additional portion of sodium methoxide to the reaction mixture. |
| Formation of Multiple Unidentified Spots on TLC | 1. Degradation of starting material or product. 2. Reaction temperature is too high. | 1. Use a lower reaction temperature and monitor the reaction more frequently to avoid prolonged heating after completion. 2. Optimize the temperature to be high enough for the reaction to proceed but not so high as to cause degradation. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Starting Material | 1. Inappropriate mobile phase for column chromatography. 2. Overloading of the column. | 1. Develop a suitable mobile phase using TLC. A gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane (B109758) to a mixture of dichloromethane and methanol) is often effective. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a less polar solvent system and gradually increase the polarity. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of methanol in dichloromethane or chloroform. |
| Tailing of Spots on TLC and Peaks in HPLC | 1. The compound is acidic or basic. 2. Interaction with silica gel. | 1. For column chromatography, consider adding a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds or acetic acid for acidic compounds). For HPLC, use a buffered mobile phase. 2. Ensure proper packing of the silica gel column to avoid channeling. |
Experimental Protocols
Synthesis of this compound from 8-Bromoadenosine
This protocol describes a standard procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
8-Bromoadenosine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8-Bromoadenosine (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Addition of Reagent: To the stirred solution, add sodium methoxide (typically 3-5 equivalents). The addition can be done portion-wise as a solid or added as a solution in anhydrous methanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The product, this compound, should have a slightly higher Rf value than the starting material, 8-Bromoadenosine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide by adding a weak acid, such as acetic acid or ammonium (B1175870) chloride, until the pH is neutral.
-
Extraction: Evaporate the methanol under reduced pressure. The resulting crude residue can then be purified directly by column chromatography.
Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a less polar mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a solid.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low synthesis yield.
How to minimize off-target effects of 8-Methoxyadenosine
Technical Support Center: 8-Methoxyadenosine
Disclaimer: Information regarding the specific off-target effects of this compound is not extensively available in current literature. The following guide provides best practices and troubleshooting strategies based on general principles for minimizing off-target effects of small molecule inhibitors, particularly adenosine (B11128) analogs. The content is intended for research professionals and is not a substitute for compound-specific validation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: What are the potential off-target pathways for an adenosine analog like this compound?
A2: As a structural analog of adenosine, this compound has the potential to interact with a wide range of ATP-dependent enzymes. Its structural similarity to adenosine means it could be incorporated into nascent RNA and DNA, potentially disrupting normal cellular processes and inhibiting DNA synthesis.[2] Furthermore, it could be converted into 8-methoxy-ATP, which could interfere with numerous ATP-dependent enzymatic reactions, including those mediated by kinases, polymerases, and ligases.[2]
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Key indicators of off-target effects include:
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High Cytotoxicity: The effective concentration of the compound is very close to its cytotoxic concentration.
-
Inconsistent Results: Using a structurally different inhibitor for the same target produces a different phenotype.[1]
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Discrepancy with Genetic Validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1]
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Effects at High Concentrations Only: The desired effect is only observed at high concentrations of the compound, where the likelihood of engaging multiple targets increases.[1]
Q4: How can I design my experiments to proactively minimize and control for off-target effects?
A4: A multi-pronged approach is recommended:
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Use the Lowest Effective Concentration: Determine the IC50 (half-maximal inhibitory concentration) and use the lowest possible concentration that achieves the desired on-target effect.
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Employ Orthogonal Controls: Validate findings using at least one structurally unrelated inhibitor that targets the same protein.[1]
-
Perform Genetic Validation: Use CRISPR or siRNA to knock out or knock down the intended target. The resulting phenotype should mimic the effect of the inhibitor.[1][3]
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Include Control Cell Lines: Compare the effects of the compound on your target cell line versus a cell line that does not express the target protein (if available).
-
Conduct Rescue Experiments: Overexpression of the wild-type target protein may rescue the on-target phenotype but not the off-target effects.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound or other small molecule inhibitors.
Issue 1: High cytotoxicity is observed, complicating the interpretation of results.
-
Possible Cause: The compound may be causing general cytotoxicity through off-target mechanisms, such as widespread inhibition of ATP-dependent enzymes or incorporation into nucleic acids.[2]
-
Troubleshooting Steps:
-
Determine Therapeutic Window: Perform a dose-response curve to precisely determine the IC50 for the target effect and the CC50 (half-maximal cytotoxic concentration). A narrow window between the IC50 and CC50 suggests off-target toxicity.
-
Time-Course Experiment: Reduce the incubation time. Off-target effects may become more pronounced with longer exposure.
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Use a Counter-Screen: Test the compound on a cell line that lacks the intended target to assess non-specific toxicity.
-
Issue 2: The observed phenotype does not match the known function of the target.
-
Possible Cause: The phenotype is likely driven by one or more off-target interactions.
-
Troubleshooting Steps:
-
Genetic Validation: Use CRISPR-Cas9 to knock out the target gene.[1] If the knockout cells do not replicate the inhibitor's phenotype, the effect is off-target.
-
Orthogonal Inhibitor: Treat cells with a structurally different inhibitor for the same target. A similar phenotype provides confidence that the effect is on-target.[1]
-
Proteome-Wide Profiling: To identify unknown targets, use techniques like Kinome Scanning or Affinity Chromatography coupled with mass spectrometry (MS).[1]
-
Data Presentation
Quantitative data should be organized to clearly distinguish between on-target potency and off-target effects like cytotoxicity or broad kinase inhibition.
Table 1: Example Potency and Cytotoxicity Profile of this compound
| Cell Line | Target | On-Target IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Cell Line A | Target X | 1.5 | 45 | 30 |
| Cell Line B (Target X KO) | None | > 50 | 48 | N/A |
| Cell Line C | Target X | 2.0 | 25 | 12.5 |
A higher selectivity index is desirable, indicating a wider window between the desired effect and general toxicity.
Table 2: Example Kinase Selectivity Profile (Top 10 Hits)
| Kinase Target | % Inhibition @ 10 µM |
| Target Kinase X (On-Target) | 95% |
| Kinase A (Off-Target) | 85% |
| Kinase B (Off-Target) | 78% |
| Kinase C (Off-Target) | 62% |
| Kinase D (Off-Target) | 51% |
| Kinase E (Off-Target) | 35% |
| Kinase F (Off-Target) | 28% |
| Kinase G (Off-Target) | 15% |
| Kinase H (Off-Target) | 12% |
| Kinase I (Off-Target) | 8% |
This table helps identify unintended kinase targets that may be responsible for off-target effects.
Visualizations and Workflows
Diagrams can clarify complex decision-making processes and biological pathways.
Caption: A workflow for troubleshooting suspected off-target effects.[1]
Caption: Potential on-target vs. off-target kinase inhibition by this compound.
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50/CC50 Determination
-
Objective: To determine the concentration of this compound that inhibits a biological process by 50% (IC50) and the concentration that causes 50% cell death (CC50).
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Treatment: Add the diluted compound or a vehicle control (e.g., DMSO) to the wells. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay for On-Target Effect (IC50): Measure the desired biological endpoint. For a kinase inhibitor, this could be a Western blot for a phosphorylated substrate or an ELISA-based activity assay.
-
Assay for Cytotoxicity (CC50): Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to the plates and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 and CC50 values.
-
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[1]
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[1] A non-targeting gRNA should be used as a control.
-
Transfection and Selection: Transfect the target cells with the gRNA/Cas9 plasmids. If the vector contains a selection marker, select for transfected cells.[1]
-
Clonal Isolation: Isolate single-cell clones to establish knockout cell lines.
-
Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to those obtained from cells treated with this compound and control cells.[1]
-
Protocol 3: Profiling Off-Targets with Kinome Scanning
-
Objective: To identify the spectrum of kinases inhibited by this compound at a given concentration.
-
Methodology:
-
Compound Submission: This is typically performed as a service by specialized companies. Submit a sample of this compound at a defined concentration (e.g., 10 µM).
-
Assay Performance: The compound is screened against a large panel of recombinant kinases (e.g., >400 kinases). The assay typically measures the ability of the compound to compete with a ligand that binds to the active site of the kinases.
-
Data Acquisition: The output is usually provided as '% Inhibition' or 'Kd' (dissociation constant) for each kinase in the panel.
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Data Analysis: Analyze the data to identify kinases that are significantly inhibited besides the intended target. These are potential off-targets that require further investigation. This can be visualized using a dendrogram or a selectivity score (S-score).
-
References
Best Practices for Long-Term Storage of 8-Methoxyadenosine: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 8-Methoxyadenosine. The following information is compiled from general recommendations for modified nucleosides and adenosine (B11128) analogs due to the limited availability of specific long-term stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer, ideally at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to protect the compound from moisture and light.
Q2: How should I store this compound in solution?
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. For long-term storage of stock solutions, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term use, solutions can be kept at 2-8°C for a few days. Based on data for similar modified nucleosides, stock solutions of 3'-O-Methyladenosine are suggested to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, general degradation mechanisms for nucleosides include hydrolysis, oxidation, and deamination.[2] Hydrolysis can occur at acidic pH, while oxidation can be a concern for the purine (B94841) ring. Exposure to light can also lead to photodegradation.
Q4: How can I check the stability of my stored this compound?
To assess the stability of your this compound sample, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products or a decrease in the main compound peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results | Degradation of this compound due to improper storage. | 1. Verify the storage conditions (temperature, light exposure, humidity).2. Perform an analytical check (e.g., HPLC, NMR) on an aliquot of the stored compound to assess its purity and integrity.3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Difficulty dissolving the compound | The compound may have absorbed moisture, or the solvent may be inappropriate. | 1. Ensure the compound was brought to room temperature in a desiccator before opening to prevent condensation.2. Try gentle warming or sonication to aid dissolution.3. Verify the solubility of this compound in the chosen solvent. |
| Precipitate forms in the solution upon storage | The solution may be supersaturated, or the compound is degrading. | 1. Gently warm the solution to see if the precipitate redissolves.2. If the precipitate remains, it could be a degradation product. Analyze the solution and the precipitate separately if possible.3. Consider preparing a fresh, less concentrated solution. |
Recommended Storage Conditions: Summary Table
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, based on best practices for analogous compounds.
| Form | Storage Duration | Temperature | Container | Additional Precautions |
| Solid | Long-term (months to years) | -20°C or -80°C | Tightly sealed, opaque vial | Protect from moisture and light. Use a desiccator. |
| Short-term (days to weeks) | 2-8°C | Tightly sealed, opaque vial | Protect from moisture and light. | |
| Solution | Long-term (up to 6 months) | -80°C | Aliquoted in single-use, tightly sealed, opaque tubes | Avoid repeated freeze-thaw cycles. Protect from light.[1] |
| Short-term (up to 1 month) | -20°C | Aliquoted in single-use, tightly sealed, opaque tubes | Avoid repeated freeze-thaw cycles. Protect from light.[1] | |
| Daily Use (a few days) | 2-8°C | Tightly sealed, opaque tube | Protect from light. |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.
Objective: To determine the degradation rate of this compound in solution under different storage conditions.
Materials:
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This compound
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Desired solvent (e.g., DMSO, PBS)
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HPLC-grade solvents for mobile phase
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HPLC system with a UV detector
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Analytical column (e.g., C18)
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Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Sterile, opaque microcentrifuge tubes
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple sterile, opaque microcentrifuge tubes.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated HPLC method to determine the initial peak area of this compound. This will serve as the baseline.
-
Storage: Store the aliquots at the different selected temperatures (e.g., 4°C, 25°C, and 37°C). Protect all samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the initial analysis.
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Logic diagram for troubleshooting issues related to this compound stability.
References
Identifying and resolving artifacts in 8-Methoxyadenosine experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methoxyadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a modified purine (B94841) nucleoside. Substitutions at the 8-position of the adenosine (B11128) ring structure are known to create analogs with a wide range of biochemical and pharmacological activities.[1] These modifications can influence their affinity for adenosine receptors and their interaction with intracellular signaling components like adenylyl cyclase and protein kinase A (PKA).[1]
Q2: How should I handle and store this compound to ensure its stability?
Q3: I am observing unexpected or inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors unrelated to the compound itself. It is crucial to ensure the health and consistency of your cell cultures. Factors such as cell passage number, confluency, and the absence of contamination (like mycoplasma) can significantly impact experimental outcomes. Additionally, the stability and solubility of this compound in your specific cell culture medium should be considered. Poor solubility can lead to inaccurate dosing and inconsistent effects.
Q4: Are there known off-target effects for this compound?
Specific off-target effects of this compound are not well-documented in publicly available literature. However, like many purine analogs that target ATP-binding sites, there is a potential for off-target interactions with other ATP-dependent enzymes, such as kinases.[2] It is recommended to perform counter-screening assays against a panel of relevant kinases or other ATP-binding proteins to assess the selectivity of this compound in your experimental system.
Troubleshooting Guides
Issues with HPLC-MS/MS Analysis
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common method for quantifying modified nucleosides. Below are some common problems and solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Broadening) | - Inappropriate mobile phase for a polar compound.- Column contamination or degradation. | - Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and peak shape of polar analytes.- Flush the column or replace it if necessary. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure proper mixing and degassing of the mobile phase.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature. |
| Low Signal Intensity or No Peak | - Inefficient ionization of this compound.- Degradation of the compound during sample preparation or analysis. | - Optimize the electrospray ionization (ESI) source parameters.- Ensure the mobile phase pH is suitable for protonation of the analyte.- Prepare samples fresh and minimize exposure to harsh conditions. |
| High Background Noise | - Contaminated mobile phase or sample.- Matrix effects from complex biological samples. | - Use high-purity solvents and freshly prepared mobile phase.- Incorporate a sample cleanup step such as solid-phase extraction (SPE).- Use a stable isotope-labeled internal standard for this compound to normalize the signal. |
Artifacts in Cell-Based Assays
| Problem | Potential Cause | Suggested Solution |
| High Variability Between Replicates | - Inconsistent cell seeding.- Compound precipitation in the media. | - Ensure a homogeneous cell suspension before and during plating.- Visually inspect the media for any signs of precipitation after adding this compound. If observed, consider using a different vehicle or a lower concentration. |
| Unexpected Cellular Phenotype | - Off-target effects of this compound.- Cellular metabolism of this compound into an active or toxic metabolite. | - Perform a dose-response curve to see if the effect is concentration-dependent.- Use a structurally unrelated compound with the same known target as a control.- Analyze cell lysates or conditioned media by LC-MS/MS to identify potential metabolites. |
| No Cellular Response | - Low expression of the target protein in the cell line.- Degradation of this compound in the cell culture media. | - Confirm the expression of the target protein by Western blot or qPCR.- Assess the stability of this compound in your cell culture media over the time course of the experiment using HPLC. |
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This protocol provides a general framework for investigating potential off-target effects of this compound, adapted from strategies for other novel purine analogs.[3]
Caption: A logical workflow for the systematic investigation of potential off-target effects.
Methodology:
-
In Silico Screening: Utilize computational methods to predict potential off-target binding. Ligand-based approaches compare the structure of this compound to databases of compounds with known biological activities. Structure-based approaches can be used to dock this compound into the crystal structures of potential off-target proteins.
-
In Vitro Kinase Panel Screening: Experimentally test the inhibitory activity of this compound against a broad panel of kinases. This provides empirical data on its selectivity.
-
Cellular Phenotype Confirmation: If an unexpected phenotype is observed, confirm that it is dose-dependent and reproducible.
-
Rescue Experiments: If this compound is hypothesized to inhibit a specific metabolic pathway, attempt to rescue the phenotype by adding back the downstream product of that pathway.
-
Target Engagement Assays: Use techniques such as cellular thermal shift assays (CETSA) or immunoprecipitation-based methods to confirm that this compound is binding to its intended target within the cell at the concentrations used in the experiments.
Protocol 2: Analysis of this compound Metabolism in Cell Culture
This protocol outlines a method to identify potential metabolites of this compound in a cell-based experiment.
Caption: Workflow for the identification of this compound metabolites.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the desired time. Include a vehicle-only control.
-
Sample Collection: At the end of the incubation period, collect the conditioned media and wash the cells with ice-cold PBS. Then, lyse the cells using a suitable buffer.
-
Extraction: To both the cell lysate and the conditioned media, add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Centrifuge to pellet the precipitate and collect the supernatant containing the small molecules.
-
LC-MS/MS Analysis: Analyze the supernatant by high-resolution LC-MS/MS.
-
Data Analysis: Compare the chromatograms from the this compound-treated samples with the vehicle control. Look for new peaks in the treated samples that could correspond to metabolites. The mass difference between the parent compound and the new peaks can suggest the type of metabolic transformation (e.g., demethylation, oxidation).
Signaling Pathways
While the specific signaling pathways modulated by this compound are not extensively characterized, 8-substituted adenosine analogs are known to interact with adenosine receptor signaling cascades. The following diagram illustrates the canonical signaling pathway for Gs-coupled adenosine receptors, a potential target for 8-substituted adenosines.
Caption: Canonical Gs-coupled adenosine receptor signaling pathway.
References
Technical Support Center: Controlling for 8-Methoxyadenosine Cytotoxicity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for the cytotoxic effects of 8-Methoxyadenosine (8-MeO-A) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity?
This compound (8-MeO-A) is a synthetic adenosine (B11128) analog. Its primary mechanism of action is the activation of Toll-like receptor 7 (TLR7), an endosomal receptor crucial for the innate immune response.[1][2] Upon binding to TLR7, 8-MeO-A initiates a signaling cascade that can lead to the production of pro-inflammatory cytokines and ultimately induce programmed cell death, or apoptosis, in susceptible cells.[3]
Q2: How can I differentiate between on-target TLR7-mediated cytotoxicity and off-target effects of 8-MeO-A?
To ensure that the observed cytotoxicity is a direct result of TLR7 activation, several control experiments are recommended:
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Use of TLR7 Inhibitors: Pre-treatment of cells with a specific TLR7 inhibitor should rescue them from 8-MeO-A-induced cytotoxicity.[4][5]
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TLR7 Knockout/Knockdown Cells: Utilize cell lines where the TLR7 gene has been knocked out or its expression is silenced. These cells should be resistant to the cytotoxic effects of 8-MeO-A.
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Inactive Analogs: If available, use a structurally similar but biologically inactive analog of 8-MeO-A as a negative control.
Q3: My cell viability assay (e.g., MTT) results are inconsistent or show an unexpected increase in viability at high 8-MeO-A concentrations. What could be the cause?
Adenosine analogs can sometimes interfere with tetrazolium-based viability assays like the MTT assay.[6] This can be due to:
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Direct Reduction of MTT: The compound itself may directly reduce the MTT reagent, leading to a false-positive signal for viability.
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Alteration of Cellular Metabolism: 8-MeO-A might alter the metabolic state of the cells, affecting the activity of mitochondrial reductases that are responsible for converting MTT to formazan (B1609692), independent of cell viability.
To troubleshoot this, consider the following:
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Run a cell-free control: Incubate 8-MeO-A with the MTT reagent in cell-free media to check for direct reduction.
-
Use an alternative viability assay: Employ a different assay that measures a distinct viability parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., Trypan Blue exclusion or a live/dead cell stain).
Troubleshooting Guides
Problem 1: Excessive or unexpected cytotoxicity observed.
Possible Cause 1: 8-MeO-A concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range of 8-MeO-A for your specific cell type and experimental endpoint. Start with a broad range of concentrations and narrow it down to identify the EC50 (half-maximal effective concentration) for the desired effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Possible Cause 2: The cell line is highly sensitive to TLR7 agonism.
-
Solution: If the on-target effect is what you are studying, this might be the expected outcome. To modulate the cytotoxic effect, you can try shorter incubation times or use a lower, non-toxic concentration of 8-MeO-A in combination with other stimuli if applicable to your experimental question.
Problem 2: Difficulty in confirming apoptosis as the mechanism of cell death.
Possible Cause 1: The chosen apoptosis assay is not sensitive enough or is performed at an inappropriate time point.
-
Solution: Use a combination of apoptosis assays that detect different stages of the process. For example, Annexin V staining can detect early apoptosis,[2][7][8] while a caspase-3/7 activity assay measures a key executioner step.[1][9][10] Perform a time-course experiment to identify the optimal window for detecting apoptosis after 8-MeO-A treatment.
Possible Cause 2: Cell death is occurring through a non-apoptotic pathway.
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Solution: While apoptosis is a common outcome of TLR7 activation, other cell death pathways like necroptosis could be involved.[11] If caspase inhibitors do not rescue cells from death, consider investigating markers of other cell death modalities.
Experimental Protocols
Dose-Response Cytotoxicity Assay using MTT
This protocol is designed to determine the cytotoxic effects of a range of 8-MeO-A concentrations.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (8-MeO-A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of 8-MeO-A in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the 8-MeO-A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 8-MeO-A).
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Controlling for Cytotoxicity using Caspase Inhibitors
This protocol helps to determine if the observed cytotoxicity is caspase-dependent.
Materials:
-
Cell line of interest
-
This compound (8-MeO-A)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the desired caspase inhibitor at its effective concentration for 1-2 hours before adding 8-MeO-A.[11]
-
Add 8-MeO-A at a concentration known to induce cytotoxicity.
-
Incubate for the standard duration of your experiment.
-
Perform a cell viability assay as described in Protocol 1.
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A significant increase in cell viability in the presence of the caspase inhibitor compared to treatment with 8-MeO-A alone indicates caspase-dependent cytotoxicity.
Apoptosis Detection using Annexin V Staining
This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
Materials:
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Cells treated with 8-MeO-A and controls
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Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit[2][7][8]
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1X Binding Buffer
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Propidium Iodide (PI) or another viability dye
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Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with 8-MeO-A for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
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Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17]
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Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer.
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Add a viability dye like PI just before analysis to distinguish between early apoptotic and late apoptotic/necrotic cells.
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Analyze the cells by flow cytometry.[2]
Quantitative Data Summary
| Inhibitor | Target | Typical Working Concentration | Reference |
| Z-VAD-FMK | Pan-caspase | 10-100 µM | [12] |
| Z-IETD-FMK | Caspase-8 | 10-50 µM | [13] |
| Z-LEHD-FMK | Caspase-9 | 10-20 µM | [15] |
| AT791 | TLR7/9 | Varies by cell type and assay | [4][18] |
| E6446 | TLR7/9 | Varies by cell type and assay | [4][18] |
Visualizations
Caption: TLR7 signaling pathway leading to apoptosis.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The apoptotic signaling pathway activated by Toll-like receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. Caspase-3/7 Activity Assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
Adjusting pH for optimal 8-Methoxyadenosine activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 8-Methoxyadenosine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
There is currently limited published data specifically defining the optimal pH for this compound activity. As with many nucleoside analogs, the optimal pH is likely dependent on the specific biological system and target being studied. It is recommended to empirically determine the optimal pH for your experimental setup by performing a pH titration curve and assessing the activity of this compound across a physiologically relevant range (e.g., pH 6.0 - 8.0).
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage. When preparing aqueous working solutions, it is advisable to make them fresh for each experiment to avoid potential degradation.
Q3: What are the known signaling pathways affected by this compound?
Specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. However, based on its structural similarity to adenosine (B11128), it is hypothesized to interact with purinergic signaling pathways, potentially acting as an agonist or antagonist of adenosine receptors (A1, A2A, A2B, A3). Adenosine receptor activation can influence various downstream signaling cascades, including those involving adenylyl cyclase, mitogen-activated protein kinases (MAPK), and protein kinase A (PKA).
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable activity of this compound | Suboptimal pH: The pH of the experimental buffer may not be optimal for this compound activity or target engagement. | Perform a pH titration experiment to determine the optimal pH for your specific assay (see Experimental Protocols section). |
| Compound Degradation: Improper storage or handling of this compound stock or working solutions. | Prepare fresh working solutions for each experiment. Ensure stock solutions are stored correctly at -20°C or -80°C and minimize freeze-thaw cycles. | |
| Low Solubility: The concentration of this compound in the aqueous experimental buffer may be too low due to poor solubility. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that causes cellular toxicity (typically <0.5%). | |
| High background signal or off-target effects | Non-specific binding: The concentration of this compound used may be too high, leading to non-specific interactions. | Perform a dose-response experiment to identify the optimal concentration range with the highest specific activity and lowest background. |
| pH-induced artifacts: The experimental pH may be causing artifacts or affecting the stability of other components in the assay. | Run appropriate controls, including vehicle controls at different pH values, to identify any pH-dependent artifacts. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
This protocol provides a general framework for determining the optimal pH for this compound activity in a cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Cell culture medium and supplements
-
A series of biological buffers with different pH values (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.5, TRIS for pH 7.5-8.0)
-
Assay-specific reagents to measure the desired biological response (e.g., cAMP assay kit, kinase activity assay kit)
-
Microplate reader
Methodology:
-
Cell Preparation: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow overnight.
-
Buffer Preparation: Prepare a set of assay buffers, each with a distinct pH value within the desired range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Ensure all other components of the buffer (salts, glucose, etc.) are kept constant.
-
Compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in each of the different pH buffers. Also, prepare vehicle control (e.g., DMSO) dilutions in each buffer.
-
Cell Treatment:
-
Remove the cell culture medium from the wells.
-
Wash the cells gently with a pH-neutral buffer (e.g., PBS at pH 7.4).
-
Add the prepared this compound dilutions and vehicle controls (in their respective pH buffers) to the cells.
-
-
Incubation: Incubate the cells for the desired period at 37°C. The incubation time should be optimized based on the specific assay.
-
Assay Measurement: Following incubation, measure the biological response using the appropriate assay-specific protocol and a microplate reader.
-
Data Analysis:
-
For each pH value, subtract the background signal (vehicle control) from the signal obtained with this compound.
-
Plot the specific activity of this compound (or the measured response) as a function of pH.
-
The pH value that corresponds to the highest activity is the optimal pH for your experimental conditions.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Caption: Hypothesized signaling pathway for this compound via adenosine receptors.
Technical Support Center: 8-Methoxyadenosine Assays
This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with 8-Methoxyadenosine (8-MeO-A). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
General FAQs
Q1: What is this compound (8-MeO-A) and what are its expected biological activities?
This compound is a derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in various physiological processes. Substitutions at the 8-position of the purine ring can significantly alter the compound's affinity and efficacy for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) and other cellular targets like adenylyl cyclase and protein kinase A (PKA).[1] While specific biological activities of 8-MeO-A are still under investigation, it is hypothesized to act as a modulator of adenosine receptors, potentially influencing downstream signaling pathways.
Q2: What are the critical first steps before starting an 8-MeO-A assay?
Before beginning any experiment, it is crucial to ensure the purity and stability of your 8-MeO-A stock. It is recommended to verify the compound's identity and purity using an appropriate analytical method, such as HPLC-UV or mass spectrometry. Additionally, understanding the stability of 8-MeO-A in your experimental buffers and media is essential for obtaining reliable and reproducible results.
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
Competitive ELISA is a common method for quantifying small molecules like 8-MeO-A. This section addresses potential issues you might encounter.
Q3: I am getting no or a very weak signal in my competitive ELISA. What could be the cause?
There are several potential reasons for a weak or absent signal in a competitive ELISA.[2]
-
Reagent Issues:
-
Expired or improperly stored reagents: Always check the expiration dates and storage conditions of all kit components.
-
Incorrect reagent preparation: Double-check all dilution calculations and ensure reagents were prepared according to the protocol.
-
Omission of a key reagent: Ensure all steps of the protocol were followed in the correct order.
-
-
Procedural Errors:
-
Insufficient incubation times: Ensure all incubation steps are carried out for the recommended duration.
-
Incorrect temperature: Perform incubations at the temperature specified in the protocol.
-
Inadequate washing: Insufficient washing can lead to high background and low signal. Ensure thorough washing between steps.
-
-
Antibody or Conjugate Problems:
-
Low antibody concentration: The concentration of the primary or secondary antibody may be too low.
-
Inactive enzyme conjugate: The enzyme conjugate may have lost activity due to improper storage or handling.
-
Q4: My ELISA is showing high background. How can I reduce it?
High background can obscure the specific signal and reduce the dynamic range of the assay.[2][3]
-
Insufficient Washing: Increase the number of wash steps and the soaking time between washes.
-
Cross-reactivity: The detection antibody may be cross-reacting with other components in the sample matrix.[4][5][6][7] Consider sample purification or using a more specific antibody.
-
Non-specific Binding:
-
Inadequate blocking: Ensure that the blocking buffer is appropriate for your assay and that the blocking step is performed for the recommended time.
-
High antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
-
Contamination: Contamination of reagents or plates with the enzyme conjugate can cause high background. Use fresh reagents and sterile techniques.
Q5: The results of my ELISA are not reproducible. What are the likely causes?
Poor reproducibility can stem from a variety of factors.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Temperature Variations: Inconsistent temperatures during incubation can affect reaction rates. Ensure the entire plate is at a uniform temperature.
-
Edge Effects: Wells at the edge of the plate can experience different conditions (e.g., temperature, evaporation) than the inner wells. To minimize this, you can avoid using the outer wells or fill them with buffer.
-
Reagent Instability: Repeated freeze-thaw cycles of reagents can lead to degradation. Aliquot reagents to avoid this.
Quantitative Data Summary for a Representative Adenosine Analog ELISA
The following table provides representative quantitative data for a competitive ELISA designed to measure an adenosine analog. This data can serve as a benchmark for your 8-MeO-A assays.
| Parameter | Representative Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Experimental Protocol: Competitive ELISA for this compound
This protocol provides a general framework for a competitive ELISA. Optimization will be required for your specific antibody and reagents.
-
Coating: Coat a 96-well plate with an 8-MeO-A-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add your standards and samples, followed by the primary antibody against 8-MeO-A. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC with UV detection is a powerful technique for the separation and quantification of 8-MeO-A.
Q6: I am observing peak tailing or fronting in my HPLC chromatogram. What should I do?
Peak asymmetry can affect the accuracy of quantification.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The column may be contaminated or degraded. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of 8-MeO-A. Ensure the mobile phase pH is appropriate for your analyte and column.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can help.
Q7: My retention times are shifting. What is causing this?
Inconsistent retention times can make peak identification and quantification difficult.
-
Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is functioning correctly.
-
Fluctuations in Temperature: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run.
-
Leaks: Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.
Q8: I am not getting enough sensitivity to detect 8-MeO-A. How can I improve it?
Low sensitivity can be a challenge when analyzing trace amounts of a compound.
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for 8-MeO-A.[8]
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be mindful of potential column overload.
-
Sample Concentration: Concentrate your sample before injection using techniques like solid-phase extraction (SPE) or evaporation.
-
Use a More Sensitive Detector: If available, a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity.
Quantitative Data Summary for a Representative Adenosine Analog HPLC-UV Method
The following table provides typical performance characteristics for an HPLC-UV method for an adenosine analog.
| Parameter | Representative Value |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocol: HPLC-UV for this compound
This is a general protocol that will likely require optimization for your specific instrument and column.
-
Sample Preparation:
-
Cell Culture Media: Precipitate proteins by adding a 3:1 ratio of cold acetonitrile (B52724). Centrifuge and collect the supernatant.
-
Plasma/Serum: Perform a protein precipitation step as described above, or use solid-phase extraction for sample cleanup.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a standard curve by injecting known concentrations of 8-MeO-A.
Cell-Based Assay Troubleshooting
Cell-based assays are essential for determining the biological activity of 8-MeO-A.
Q9: I am observing high variability in my cell-based assay results. What are the common causes?
Variability in cell-based assays can arise from several sources.
-
Cell Health and Passage Number: Use healthy, low-passage cells for your experiments. Over-passaged cells can exhibit altered phenotypes.
-
Inconsistent Cell Seeding: Ensure a uniform cell suspension and accurate cell counting to seed the same number of cells in each well.
-
Edge Effects: Similar to ELISAs, edge effects can be a problem in multi-well plates.
-
Reagent Preparation and Addition: Prepare reagents fresh and ensure consistent addition to all wells.
Q10: I am not seeing a dose-dependent response to 8-MeO-A in my assay. What should I do?
A lack of a clear dose-response can be due to several factors.
-
Incorrect Concentration Range: The concentrations of 8-MeO-A you are testing may be too high or too low. Perform a wider range of dilutions.
-
Compound Instability: 8-MeO-A may be unstable in your cell culture media. Assess its stability over the course of your experiment.
-
Assay Window: The assay may not be sensitive enough to detect small changes. Optimize the assay to have a larger signal-to-background ratio.
-
Cell Type: The cell line you are using may not express the target receptor or pathway that 8-MeO-A interacts with.
Q11: How can I determine the mechanism of action of 8-MeO-A?
Based on its structural similarity to adenosine and its derivatives, 8-MeO-A may act through adenosine receptors.[1] A common downstream signaling pathway for adenosine receptors involves the modulation of cyclic AMP (cAMP) levels.[9][10]
-
cAMP Assay: Measure intracellular cAMP levels in response to 8-MeO-A treatment. An increase in cAMP suggests activation of Gs-coupled receptors (like A₂ₐ and A₂ₑ), while a decrease suggests activation of Gi-coupled receptors (like A₁ and A₃).[11][12][13]
-
Receptor Antagonists: Use selective antagonists for the different adenosine receptor subtypes to determine which receptor is mediating the effects of 8-MeO-A.
-
Downstream Effectors: Investigate the activation of downstream signaling molecules like Protein Kinase A (PKA).
Experimental Protocol: Cell-Based cAMP Assay
This protocol outlines a general method for measuring changes in intracellular cAMP.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat cells with different concentrations of 8-MeO-A for a specified time. Include a positive control (e.g., forskolin) and a vehicle control.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in the cell lysates.
This guide provides a starting point for troubleshooting your this compound assays. Remember that careful experimental design, proper controls, and meticulous technique are essential for generating high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. youtube.com [youtube.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 8. cas.zju.edu.cn [cas.zju.edu.cn]
- 9. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. innoprot.com [innoprot.com]
- 13. innoprot.com [innoprot.com]
Technical Support Center: Troubleshooting Cell Culture Contamination with 8-Methoxyadenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that may arise when working with 8-Methoxyadenosine.
Frequently Asked Questions (FAQs)
Q1: How can I be sure my this compound stock solution is sterile and not the source of contamination?
A: Ensuring the sterility of your this compound stock solution is a critical first step. Since small molecules can be heat-sensitive, autoclaving is not recommended. The best practice is filter sterilization.[1]
-
Method: Use a sterile syringe filter with a pore size of 0.22 µm or 0.2 µm to remove bacteria and fungi.[1] For concerns about smaller contaminants like Mycoplasma, a 0.1 µm filter is recommended.[1][2]
-
Solvent Compatibility: Ensure the filter membrane material (e.g., PVDF, PES) is compatible with the solvent used to dissolve the this compound (e.g., DMSO, ethanol).[1]
-
Sterility Test: After preparing the filtered stock solution, you can perform a sterility test by adding a small volume (e.g., 10-20 µL) to a flask of sterile, antibiotic-free culture medium. Incubate for 3-5 days and observe for any signs of turbidity or color change, which would indicate contamination.[1]
Q2: My cells look unhealthy (e.g., poor growth, morphological changes) after adding this compound, but the media is clear. What could be the problem?
A: When there are no visible signs of microbial contamination like turbidity, the issue could be more subtle.[1] Several possibilities exist:
-
Mycoplasma Contamination: Mycoplasma are very small bacteria that do not cause turbidity in the medium but can significantly alter cell metabolism, slow growth, and affect cell attachment.[2][3] They are a common and often undetected contaminant in cell cultures.[2][3][4][5]
-
Chemical Contamination: The issue might stem from non-living contaminants. This can include impurities in the this compound powder, endotoxins (remnants of bacteria), or trace amounts of residual solvents or detergents from lab equipment.[2][6][7]
-
Cytotoxicity of this compound: The observed effects could be due to the inherent biological activity of this compound itself. Nucleoside analogs can inhibit DNA synthesis and affect cell viability at certain concentrations.[8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: The pH of my culture medium changes rapidly after adding this compound. Is this a sign of contamination?
A: A rapid change in the pH of the medium, often indicated by a color change of the phenol (B47542) red indicator, is a classic sign of microbial contamination.[2]
-
Yellow Medium (Acidic): A sudden shift to yellow indicates a drop in pH, which is a common hallmark of bacterial contamination due to their metabolic byproducts.[6][9][10]
-
Pink/Purple Medium (Alkaline): While less common, a shift to a deeper pink or purple can occur with certain types of contamination or if the culture is deteriorating for other reasons.
-
Distinguishing from Compound Effects: While the compound itself is unlikely to cause a rapid and sustained pH shift, it's important to have a "vehicle control" (cells treated with the solvent used to dissolve this compound, e.g., DMSO) to rule out any effects of the solvent on the medium's pH.
Q4: Can this compound be degraded by contaminants, and how would that affect my experiment?
A: While there is no specific data on the degradation of this compound by common cell culture contaminants, it is plausible. Microbial contaminants produce a wide array of enzymes that could potentially metabolize or degrade the compound. This would lead to a decrease in the effective concentration of this compound in the culture, resulting in inconsistent or non-reproducible experimental outcomes.
Troubleshooting Guides
Guide 1: Diagnosing the Type of Contamination
If you suspect contamination, it's important to identify the source to take appropriate action.
| Observation | Potential Contaminant | Recommended Action |
| Cloudy/Turbid Medium | Bacteria | Discard the culture immediately. Decontaminate the incubator and biosafety cabinet. Review aseptic technique.[9] |
| Yellowing Medium | Bacteria[6][9][10] | Discard the culture. For mild cases, washing with PBS and using high-concentration antibiotics may be a temporary solution, but discarding is strongly recommended.[9] |
| Filamentous Growth/Clumps | Mold (Fungus)[10] | Discard the culture immediately. Fungal spores can spread easily.[5] Thoroughly clean and decontaminate the entire work area. |
| Round/Oval Particles (Budding) | Yeast (Fungus)[9] | Discard the culture. Yeast contamination can be persistent.[9] |
| No Turbidity, but Slow Growth & Poor Morphology | Mycoplasma or Chemical Contamination[1][2] | Isolate the culture. Perform a specific Mycoplasma detection test (e.g., PCR, DNA staining).[1][2] Evaluate the this compound stock for impurities or endotoxins. |
| No Visible Change, but Inconsistent Results | Cross-Contamination with another cell line[6][11] | Quarantine the cell line. Perform cell line authentication (e.g., DNA fingerprinting, karyotyping).[6] |
Guide 2: Responding to a Suspected Contamination Event
This workflow outlines the immediate steps to take when you suspect a contamination in your experiment involving this compound.
Caption: Decision tree for responding to a suspected contamination event.
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
This protocol verifies that a filter-sterilized this compound solution is free from microbial contaminants before use.
-
Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., DMSO).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.[1]
-
-
Setup: In a biosafety cabinet, label two sterile culture flasks:
-
Test Flask: Add 25 mL of sterile, antibiotic-free cell culture medium.
-
Control Flask: Add 25 mL of the same medium.
-
-
Inoculation:
-
To the "Test Flask," add a small volume (e.g., 50 µL) of the sterilized this compound stock solution.
-
The "Control Flask" remains medium-only.
-
-
Incubation: Incubate both flasks under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 3-5 days.
-
Observation: Inspect both flasks daily for any signs of contamination, such as turbidity (cloudiness) or a change in medium color.
-
Result: If the Test Flask remains clear and identical to the Control Flask, the this compound stock is sterile. If the Test Flask becomes turbid, the stock is contaminated and should be discarded.
-
Protocol 2: Mycoplasma Detection by PCR
This is a common and sensitive method to detect hidden Mycoplasma contamination.[12]
-
Sample Preparation:
-
Collect 1 mL of the cell culture supernatant from a culture that is 70-90% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new sterile tube.
-
Centrifuge the supernatant at 13,000 x g for 10 minutes to pellet any Mycoplasma.[1] Discard the new supernatant.
-
-
DNA Extraction:
-
Extract DNA from the pellet using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Use a commercial Mycoplasma detection PCR kit. These kits typically provide a ready-to-use PCR master mix with primers that target conserved regions of the Mycoplasma 16S rRNA gene.[1]
-
The reaction mix often includes an internal control to prevent false-negative results.[1]
-
Set up the PCR reaction according to the kit's protocol, including a positive control (Mycoplasma DNA) and a negative control (sterile water).
-
-
Analysis:
-
Run the PCR products on an agarose (B213101) gel.
-
The presence of a band of the correct size in your sample lane indicates Mycoplasma contamination.
-
Signaling Pathway Considerations
This compound is an analog of adenosine. Adenosine and its modified forms, like N6-methyladenosine (m6A), are known to be involved in various cellular signaling pathways.[13] Contamination can interfere with these pathways, but the compound itself is designed to modulate them. Understanding the intended target pathway is crucial. For example, m6A modifications are known to influence the PI3K/AKT and MAPK signaling pathways, which are critical for cell proliferation and survival.[14][15]
Caption: Potential interference of contamination with experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 3. labcoltd.ae [labcoltd.ae]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. Cell Culture Contamination | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 8-azaadenosine and formycin on cell lethality and the synthesis and methylation of nucleic acids in human colon carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Effects of m6A modifications on signaling pathways in human cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The evolving landscape of N6-methyladenosine modification in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Findings in N6‐Methyladenosine Modification and Significance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability of 8-Methoxyadenosine in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of 8-Methoxyadenosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of adenosine (B11128), a naturally occurring nucleoside. The substitution of a methoxy (B1213986) group at the 8-position of the adenine (B156593) base alters its chemical properties and biological activity. Like other adenosine analogs, it can interact with a variety of cellular targets, including adenosine receptors and enzymes involved in nucleic acid metabolism. The specific mechanism of action can vary depending on the biological system under investigation.
Q2: What are the known stability issues with this compound in aqueous solutions?
While specific data on this compound is limited, adenosine itself is known to be susceptible to both enzymatic and chemical degradation. The primary degradation pathways for adenosine analogs in cell culture media are enzymatic degradation by cellular enzymes released from cells and chemical hydrolysis, which can be influenced by pH and temperature.
Q3: What factors can influence the stability of this compound in my cell culture media?
Several factors can impact the stability of this compound in your experiments:
-
pH of the media: The stability of nucleoside analogs can be pH-dependent. Standard cell culture media is typically buffered to a physiological pH of around 7.4. Deviations from this can affect the rate of hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Storing stock solutions at low temperatures is crucial.
-
Enzymatic Activity: Cells in culture can release enzymes, such as adenosine deaminase and nucleoside phosphorylases, into the media. These enzymes can degrade this compound. The level of enzymatic activity can vary depending on the cell type, cell density, and overall health of the culture.
-
Media Composition: The specific components of your cell culture media could potentially interact with this compound, although this is less common.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent experimental results | Degradation of this compound in the media leading to variable effective concentrations. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the time the compound is in the media before and during the experiment. 3. Perform a stability study of this compound in your specific cell culture media (see Experimental Protocols). |
| Loss of compound activity over time | Significant degradation of this compound during the course of a long-term experiment. | 1. Consider replenishing the media with freshly prepared this compound at regular intervals. 2. Investigate the use of enzyme inhibitors to slow down enzymatic degradation (see Experimental Protocols). |
| Precipitation of the compound in media | Poor solubility of this compound in the cell culture media. | 1. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is compatible with your cells and does not exceed recommended levels (typically <0.1%). 2. Prepare a more dilute stock solution and add a larger volume to the media. 3. Gently warm the media to aid dissolution, but avoid high temperatures that could accelerate degradation. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the half-life of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (serum-free and serum-containing)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Incubator (set to your experimental temperature, e.g., 37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium: Add the this compound stock solution to your cell culture medium to achieve the final desired experimental concentration (e.g., 10 µM). Prepare separate samples for serum-free and serum-containing media.
-
Time zero sample (T=0): Immediately after spiking, take an aliquot of the medium, and quench any potential enzymatic activity by adding an equal volume of acetonitrile. This will be your T=0 sample. Store at -20°C until analysis.
-
Incubate samples: Place the remaining medium in an incubator at your experimental temperature (e.g., 37°C).
-
Collect time-point samples: At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect aliquots of the medium and quench as described in step 3.
-
HPLC analysis:
-
Thaw and centrifuge all samples to pellet any precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (λmax).
-
-
Data analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of the compound in your media.
-
Protocol 2: Enhancing the Stability of this compound with Enzyme Inhibitors
This protocol describes how to test the effectiveness of a broad-spectrum adenosine deaminase inhibitor, such as deoxycoformycin (pentostatin), in preventing the degradation of this compound.
Materials:
-
This compound
-
Deoxycoformycin (or other suitable enzyme inhibitor)
-
Your specific cell line and cell culture medium
-
Materials from Protocol 1 for stability testing
Procedure:
-
Determine the optimal, non-toxic concentration of the enzyme inhibitor for your cell line through a dose-response viability assay (e.g., MTT or CellTiter-Glo).
-
Set up parallel stability studies as described in Protocol 1.
-
Control group: this compound in your cell culture medium (with cells).
-
Inhibitor group: this compound and the pre-determined optimal concentration of the enzyme inhibitor in your cell culture medium (with cells).
-
-
Incubate and collect samples at various time points.
-
Analyze the samples by HPLC to quantify the remaining this compound.
-
Compare the degradation rates between the control and inhibitor groups to determine if the inhibitor effectively increases the stability of this compound.
Visualizations
Caption: Potential enzymatic degradation pathway of this compound.
Caption: Workflow for determining this compound stability.
Technical Support Center: Optimizing Incubation Time for 8-Methoxyadenosine Treatment
Notice: Information regarding the specific cellular effects, mechanism of action, and established experimental protocols for 8-Methoxyadenosine (8-MeO-Ado) is not widely available in the public domain. The following guide is based on general principles for optimizing incubation times for novel adenosine (B11128) analogs and troubleshooting common issues encountered during cell-based assays. Researchers should treat this compound as a compound with unknown properties and establish its biological activity and optimal usage parameters empirically.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting incubation time for this compound treatment?
A1: For an uncharacterized compound like this compound, a time-course experiment is essential. We recommend starting with a broad range of incubation times, such as 6, 12, 24, 48, and 72 hours. This will help determine the window in which the compound exerts its biological effects, whether they are cytotoxic, cytostatic, or related to other cellular processes.
Q2: How do I select an appropriate concentration range for my initial experiments?
A2: Without prior data, a wide concentration range is advisable. A logarithmic dilution series, for example, from 1 nM to 100 µM, is a standard approach. The goal of the initial experiment is to identify a concentration range that elicits a response, which can then be narrowed down in subsequent optimization experiments.
Q3: Should I change the media with fresh this compound during a long incubation period?
A3: For initial endpoint assays (e.g., up to 72 hours), it is generally not recommended to replace the medium. A single treatment at the beginning of the experiment provides a clearer interpretation of dose- and time-dependent effects. For very long-term experiments (beyond 72-96 hours), the stability of the compound in culture media and nutrient depletion may become confounding factors, and a media change with fresh compound might be necessary.
Q4: What are the potential mechanisms of action for an adenosine analog like this compound?
A4: While the specific mechanism of this compound is unknown, related adenosine analogs are known to act through several mechanisms. These can include, but are not limited to:
-
Inhibition of Purine Synthesis: Acting as an antimetabolite to disrupt the production of DNA and RNA building blocks.
-
Modulation of RNA Methylation: Affecting the activity of "writer," "eraser," or "reader" proteins involved in RNA modifications like N6-methyladenosine (m6A).
-
Signaling Pathway Interference: Interacting with kinases or other signaling molecules.
-
Induction of Apoptosis or Autophagy: Triggering programmed cell death pathways.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No observable effect at tested concentrations and time points. | 1. Incubation time is too short for the biological effect to manifest. 2. The concentration of this compound is too low. 3. The chosen cell line is resistant to the compound. 4. The compound is unstable or has low solubility in the culture medium. | 1. Perform a time-course experiment with longer incubation periods (e.g., 72, 96, 120 hours). 2. Test a higher range of concentrations. 3. Try a different cell line known to be sensitive to other nucleoside analogs. 4. Verify the solubility of this compound in your vehicle (e.g., DMSO) and culture medium. Ensure it is fully dissolved before adding to cells. |
| High cell death even at the lowest concentration. | 1. The concentration range is too high for the cell line. 2. An error occurred in the stock solution calculation or dilution. 3. The vehicle (e.g., DMSO) is at a toxic concentration. | 1. Test a lower range of concentrations, potentially in the nanomolar range. 2. Double-check all calculations and prepare fresh dilutions. 3. Ensure the final concentration of the vehicle in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Cells are at different passage numbers or growth phases. 3. Inconsistent incubation times. 4. Variability in compound preparation. | 1. Standardize the cell seeding protocol to ensure consistent cell numbers at the start of each experiment. 2. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase. 3. Use a calibrated timer and adhere strictly to the planned incubation times. 4. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
Experimental Protocols
Protocol 1: Initial Time-Course and Dose-Response Experiment
This protocol is designed to determine the optimal incubation time and effective concentration range for this compound.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in the chosen vehicle.
-
Perform serial dilutions of the stock solution in complete medium to create a range of 2x final concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If necessary, add a solubilization solution.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each time point.
-
Plot the percentage of cell viability against the log of the this compound concentration for each incubation time.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each time point.
-
Visualizations
Since the signaling pathways for this compound are not characterized, the following diagrams illustrate a generalized experimental workflow and a logical troubleshooting process.
Caption: General workflow for a dose-response and time-course experiment.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to 8-Methoxyadenosine and N6-methyladenosine in RNA-Related Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two adenosine (B11128) analogs, 8-Methoxyadenosine (8-MeO-A) and N6-methyladenosine (m6A), which are pertinent to RNA studies, albeit in fundamentally different contexts. While m6A is a pivotal endogenous epitranscriptomic modification that regulates gene expression, 8-MeO-A and its structural relatives are primarily synthetic agonists used to modulate immune responses through Toll-like receptors (TLRs). This document outlines their distinct mechanisms of action, applications, and the experimental methodologies used to study them, supported by available data.
Section 1: Overview and Core Distinctions
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in almost every aspect of RNA metabolism.[1][2][3] It is a key focus of the field of epitranscriptomics, which studies how RNA modifications regulate gene expression without changing the RNA sequence itself.[2] In stark contrast, this compound is not a known natural RNA modification. Instead, it belongs to a class of synthetic 8-substituted adenosine analogs, such as 8-oxoadenines, that are recognized by the innate immune system.[4][5][6] These molecules act as agonists for Toll-like Receptors 7 and 8 (TLR7/8), triggering immune signaling pathways.[4][6]
The primary distinction lies in their origin and function:
-
N6-methyladenosine (m6A): An endogenous, enzymatic modification of RNA that acts as a post-transcriptional regulator of gene expression.
-
This compound (8-MeO-A) and its analogs: Exogenous, synthetic molecules that function as immunomodulators by activating specific innate immune receptors.
Section 2: N6-methyladenosine (m6A) - The Epitranscriptomic Regulator
The m6A modification is dynamically installed, removed, and interpreted by a dedicated set of proteins, collectively known as "writers," "erasers," and "readers," which dictate the fate of the modified RNA.[1][7][8]
The m6A Signaling Pathway
The lifecycle of an m6A mark is a tightly controlled process. "Writer" complexes, most notably containing METTL3 and METTL14, install the methyl group.[9] This modification can be reversed by "eraser" enzymes like FTO and ALKBH5.[7] The functional consequences of m6A are mediated by "reader" proteins, such as those from the YTH domain family, which recognize the modification and recruit other factors to influence RNA splicing, stability, translation, and localization.[1][10]
Quantitative Data: m6A Levels and Detection
The abundance of m6A varies across different tissues and cell types.[11][12] Several methods have been developed to quantify and map m6A modifications.
| Method | Type | Resolution | Quantification | Throughput | Input RNA Required |
| LC-MS/MS | Global | Nucleoside | Absolute (m6A/A ratio) | Low-Moderate | ng to µg range |
| m6A-ELISA | Global | Population | Relative | High | ~25-50 ng mRNA |
| MeRIP-Seq | Transcriptome-wide | ~100-200 nt | Semi-quantitative | High | 500 ng - 300 µg Total RNA |
| miCLIP-Seq | Transcriptome-wide | Single-nucleotide | Stoichiometric (per-site) | High | µg range |
| DART-Seq | Transcriptome-wide | Single-nucleotide | Stoichiometric (per-site) | High | ng range |
Table 1: Comparison of common m6A detection methods. Data compiled from multiple sources.[13][14][15][16]
| Tissue/Cell Type (Species) | m6A/A Ratio (%) | Reference |
| Rice (Oryza sativa) - Various Tissues | 0.52 - 0.67 | [11] |
| Arabidopsis (Arabidopsis thaliana) - Various Tissues | 0.36 - 0.75 | [11] |
| Human GM12878 B-cells | Higher than H1-ESC | [12] |
| Human H1 Embryonic Stem Cells | Lower than GM12878 | [12] |
Table 2: Examples of global m6A abundance in different biological samples.
Experimental Protocol: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a widely used technique to map m6A modifications across the transcriptome. It involves immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.[14][17][18]
1. RNA Preparation and Fragmentation:
-
Isolate total RNA from the sample of interest using a standard method like TRIzol extraction. Ensure high quality and integrity.
-
Fragment the total RNA to an average size of 100-200 nucleotides. This can be achieved using fragmentation buffer (e.g., containing ZnCl₂) and heat.[14]
-
Stop the reaction by adding a chelating agent like EDTA. Purify the fragmented RNA. A portion of this is saved as the "input" control.
2. Immunoprecipitation (IP):
-
Incubate the fragmented RNA with a specific anti-m6A antibody at 4°C for 2 hours with rotation.[19]
-
Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes. Incubate for another 1-2 hours at 4°C.[17]
-
Wash the beads multiple times with IP buffer to remove non-specifically bound RNA fragments.
3. Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads using an elution buffer.
-
Purify the eluted RNA (the "IP" sample).
-
Construct sequencing libraries from both the IP and the input samples using a strand-specific RNA library preparation kit.
4. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Use a peak-calling algorithm (e.g., exomePeak) to identify regions enriched for m6A in the IP sample compared to the input control.[20]
Section 3: this compound (8-MeO-A) - The Immunomodulator
8-MeO-A is part of a family of synthetic adenine (B156593) analogs, including the more extensively studied 8-oxoadenines, that act as agonists for endosomal Toll-like Receptors 7 and 8.[4][5][6] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded viral RNA.[6]
TLR7/8 Signaling Pathway
When an agonist like an 8-substituted adenine analog binds to TLR7 or TLR8 within the endosome of immune cells (like dendritic cells and B cells), it triggers a conformational change in the receptor. This initiates a downstream signaling cascade, primarily through the MyD88 adaptor protein.[21][22] This cascade leads to the activation of transcription factors, notably NF-κB and IRFs (Interferon Regulatory Factors), resulting in the production of pro-inflammatory cytokines and Type I interferons (e.g., IFN-α).[21][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging function of N6-methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review [frontiersin.org]
- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors: classification, mechanisms, and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 11. Quantitative profiling of m6A at single base resolution across the life cycle of rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 16. mdpi.com [mdpi.com]
- 17. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 18. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sysy.com [sysy.com]
- 20. rna-seqblog.com [rna-seqblog.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Comparative Efficacy of 8-Methoxyadenosine and Other Adenosine Analogs: A Guide for Researchers
A comparative analysis of the biological efficacy of 8-Methoxyadenosine and other adenosine (B11128) analogs is hampered by a notable scarcity of published research on this compound itself. While a comprehensive body of literature exists for a wide array of adenosine analogs, particularly those with substitutions at the 8-position and the N6-position, direct experimental data detailing the receptor binding affinities, functional potencies, or antiviral activities of this compound remains limited in the public domain. This guide, therefore, provides a comparative overview of the efficacy of well-characterized 8-substituted and other key adenosine analogs to offer a framework for research and drug development professionals. The included data and protocols serve as a reference for the methodologies employed in the evaluation of these compounds and as a benchmark against which novel analogs like this compound could be assessed.
I. Comparative Quantitative Data
To facilitate an objective comparison, the following tables summarize key efficacy parameters for several adenosine analogs across different biological assays. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Adenosine Receptor Binding Affinities (Ki, nM)
| Compound/Analog | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| Adenosine | 1,200 | 2,500 | 1,500 | [1] |
| N6-Cyclopentyladenosine (CPA) | 0.7 | 1,400 | 30 | [1] |
| 2-Chloroadenosine | 15 | 30 | 100 | [1] |
| 8-Bromoadenosine | >10,000 | >10,000 | >10,000 | [1] |
| 8-Methyladenosine (B1596262) | - | - | - | - |
| This compound | No Data Available | No Data Available | No Data Available |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Antiviral Activity of Selected Adenosine Analogs
| Compound/Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 8-Heptynyl-2'-deoxyadenosine | Vaccinia Virus (VV) | HEL | 1.5 | 5 | 3.3 | [2] |
| 8-Propyl-2'-deoxyadenosine | Varicella-Zoster Virus (VZV) | HEL | 6.4 | >200 | >31 | [2] |
| 8-Heptyl-2'-deoxyadenosine | Influenza A | HEL | 6.3 | 20 | 3.2 | [2] |
| Remdesivir (GS-5734) | Ebola Virus (EBOV) | HMVEC | 0.06 | >10 | >167 | [3] |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. A higher SI indicates greater antiviral specificity.
Table 3: Activation of RNase L by 8-Methyladenosine-Substituted 2-5A Analogs
| Compound | RNase L Activation (relative to 2-5A) |
| p5'A2'p5'A2'p5'(me8A) | More effective than 2-5A |
| p5'(me8A)2'p5'A2'p5'A | Less effective than 2-5A |
Data from Kitade et al. suggests that the position of the 8-methyladenosine substitution within the 2-5A oligoadenylate (B1213165) is critical for RNase L activation.[4]
II. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of adenosine analogs.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor subtype.[5][6]
-
Membrane Preparation:
-
Culture cells expressing the target human adenosine receptor (e.g., A1, A2A, A3) in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the prepared cell membranes, a specific radioligand (e.g., [3H]CPA for A1 receptors), and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.[7][8]
-
Cell Culture and Treatment:
-
Culture cells expressing the adenosine receptor of interest.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
For agonist testing, add varying concentrations of the test compound.
-
For antagonist testing, pre-incubate cells with the test compound before adding a known agonist.
-
Incubate at 37°C for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For agonists, plot cAMP concentration against the log of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist-induced response against the log of the antagonist concentration to determine the IC50 value.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit viral replication.[2][9]
-
Cell and Virus Preparation:
-
Grow a monolayer of a suitable host cell line in 6-well plates.
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
Mix the compound dilutions with a known titer of the virus.
-
-
Infection and Treatment:
-
Infect the cell monolayers with the virus-compound mixture.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
III. Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling
The following diagram illustrates the canonical signaling pathways for Gs and Gi-coupled adenosine receptors.
General Experimental Workflow for Efficacy Comparison
The logical flow for comparing the efficacy of adenosine analogs is depicted below.
IV. Conclusion
While a direct and detailed comparison of the efficacy of this compound to other adenosine analogs is not currently possible due to a lack of available data, this guide provides a comprehensive framework for how such a comparison could be conducted. The provided tables of quantitative data for other analogs, detailed experimental protocols, and illustrative diagrams of signaling pathways and workflows offer valuable resources for researchers in the field of drug discovery and development. Future studies investigating the biological activities of this compound are needed to fill the existing knowledge gap and to fully understand its potential as a pharmacological agent.
References
- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. kirj.ee [kirj.ee]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Methoxyadenosine and 8-Bromoadenosine for Researchers and Drug Development Professionals
In the landscape of adenosine (B11128) analog research, modifications at the 8-position of the purine (B94841) ring have yielded compounds with diverse and potent biological activities. This guide provides a side-by-side comparison of two such analogs: 8-Methoxyadenosine and 8-Bromoadenosine. While 8-Bromoadenosine, particularly in its cyclic monophosphate form, is a well-characterized modulator of intracellular signaling, this compound remains a comparatively enigmatic molecule. This report synthesizes the available data to offer a clear perspective on their known properties and potential applications.
Executive Summary
This guide reveals a significant disparity in the scientific literature concerning this compound and 8-Bromoadenosine. 8-Bromoadenosine, and more specifically its derivative 8-Bromo-cAMP, is extensively studied as a potent activator of Protein Kinase A (PKA) and is known to influence a myriad of cellular processes including cell division, differentiation, and apoptosis. In stark contrast, there is a notable absence of published experimental data on the biological activity of this compound. Consequently, a direct quantitative comparison of their performance is not currently possible. This document will present the robust data available for 8-Bromoadenosine and highlight the knowledge gap concerning this compound, proposing experimental avenues to bridge this gap.
Physicochemical and Biological Properties
The following table summarizes the known physicochemical and biological properties of this compound and 8-Bromoadenosine. It is important to note that most biological data for 8-Bromoadenosine is derived from studies on its cyclic monophosphate counterpart, 8-Bromo-cAMP.
| Property | This compound | 8-Bromoadenosine |
| Molecular Formula | C₁₁H₁₅N₅O₅ | C₁₀H₁₂BrN₅O₄[1] |
| Molecular Weight | 297.27 g/mol | 346.14 g/mol [1] |
| Mechanism of Action | Not established in the public domain. | Acts as an adenosine analog.[2] Its cyclic form, 8-Bromo-cAMP, is a cell-permeable activator of cAMP-dependent Protein Kinase A (PKA) and is resistant to degradation by phosphodiesterases.[3][4] |
| Primary Signaling Pathway | Unknown | Primarily activates the PKA signaling pathway. 8-Bromo-cAMP also activates Epac (Exchange protein directly activated by cAMP).[5] |
| Cellular Effects | Not documented. | 8-Bromo-cAMP inhibits cell growth, decreases proliferation, increases differentiation, and induces apoptosis.[3] It can also promote cell division in certain plant tissues.[6] |
| Known Receptor Targets | Not identified. | As an adenosine analog, it may interact with adenosine receptors. 8-Bromo-cAMP is a known activator of PKA. |
| Therapeutic Potential | Unexplored. | Adenosine analogs are investigated for their vasodilator and potential anti-cancer properties.[2] 8-Bromo-cAMP is used to study cellular reprogramming and angiogenesis.[7][8] |
Signaling Pathways
8-Bromoadenosine (via 8-Bromo-cAMP) is a well-established activator of the cAMP-dependent signaling pathway. Upon entering the cell, it mimics cyclic AMP (cAMP) and activates Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of downstream target proteins, leading to changes in gene expression and cellular function. Furthermore, 8-Bromo-cAMP can also activate Epac, another important sensor of cAMP, which mediates PKA-independent effects.
References
- 1. 8-Bromoadenosine | C10H12BrN5O4 | CID 96544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 2-amino-8-hydroxyadenines as orally active interferon inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Toll-like receptor assays for the detection of bacterial contaminations in icodextrin batches released for peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Differences Between 8-Methoxyadenosine and Adenosine
For researchers and professionals in drug development and molecular biology, understanding the nuanced structural variations between nucleoside analogues is critical for designing targeted therapies and probes. This guide provides an objective comparison of 8-Methoxyadenosine and its parent nucleoside, Adenosine (B11128), focusing on the key structural distinctions that dictate their conformational preferences and biological activities.
Core Structural Distinction
Adenosine is a fundamental purine (B94841) nucleoside, composed of an adenine (B156593) base linked to a ribose sugar via a β-N9-glycosidic bond.[1] this compound is a synthetic derivative of adenosine, distinguished by the substitution of the hydrogen atom at the C8 position of the purine ring with a methoxy (B1213986) group (-OCH3). This seemingly minor alteration introduces significant steric bulk, fundamentally altering the molecule's three-dimensional structure.
The primary structural consequence of this C8-substitution is a dramatic shift in the preferred conformation around the N-glycosidic bond. While adenosine predominantly exists in the anti conformation, the steric hindrance from the methoxy group forces the purine base in this compound to adopt a syn conformation.
Conformational Analysis: Syn vs. Anti
The orientation of the nucleobase relative to the sugar ring is described by the glycosidic torsion angle (χ). This angle defines two major conformational states: anti and syn.
-
Anti Conformation: The bulkier six-membered ring of the purine base is positioned away from the sugar. This is the energetically favored conformation for adenosine and most natural purine nucleosides.
-
Syn Conformation: The six-membered ring is positioned over the sugar. This conformation is generally less stable for adenosine due to steric interference, but it is the preferred state for nucleosides with bulky substituents at the C8 position, such as this compound.[1]
This fundamental difference in conformation has profound implications for molecular recognition, affecting how these molecules fit into the binding pockets of enzymes and receptors. For instance, some proteins are known to bind adenosine analogs specifically in their syn conformation.[2]
Quantitative Structural Data
| Structural Parameter | Adenosine | This compound (Expected) | Method of Determination |
| Preferred Glycosidic Conformation | Anti | Syn | NMR (NOE), X-ray Crystallography |
| Glycosidic Torsion Angle (χ) | ~180° ± 90° | ~0° ± 90° | NMR, X-ray Crystallography |
| Ribose Sugar Pucker | Dynamic equilibrium between C2'-endo and C3'-endo | Predominantly C2'-endo or C3'-endo, influenced by the syn base | NMR (Coupling Constants), X-ray Crystallography |
Experimental Protocols
The determination of nucleoside conformation in solution and solid-state relies on sophisticated analytical techniques. Below are the methodologies for the key experiments used in these structural analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of nucleosides in solution.[3] It provides information on the dynamic equilibrium between different conformational states.
Objective: To determine the preferred glycosidic torsion angle (χ) and the conformation (pucker) of the ribose sugar.
Methodology:
-
Sample Preparation: The nucleoside (Adenosine or this compound) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 5-10 mM.
-
¹H NMR Spectra Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire one-dimensional ¹H NMR spectra. Chemical shifts of the protons, particularly H1' of the ribose and H8 of the purine, are recorded.
-
Sugar Pucker Analysis: The conformation of the ribose ring is determined by analyzing the vicinal proton-proton coupling constants (³J-couplings) between the sugar protons (H1'-H2', H2'-H3', H3'-H4'). These values are used in specialized programs (e.g., PSEUROT) to calculate the percentage of the C2'-endo (South) and C3'-endo (North) conformers.
-
Syn/Anti Conformation Analysis (NOE): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is performed. The key measurement is the distance between the purine H8 proton and the ribose H1' proton.
-
A strong NOE signal between H8 and H1' indicates a short distance, which is characteristic of the syn conformation.
-
A weak or absent NOE signal between H8 and H1' suggests a larger distance, which is characteristic of the anti conformation.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the nucleoside's conformation in the solid state.
Objective: To determine the precise three-dimensional atomic coordinates of the molecule, including bond lengths, bond angles, and torsion angles.
Methodology:
-
Crystallization: Single crystals of the nucleoside of sufficient quality for diffraction are grown. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation).
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which an initial model of the molecular structure is built. This model is then refined against the experimental data to yield the final atomic coordinates, including the precise glycosidic torsion angle (χ) and sugar pucker conformation.
Conclusion
The substitution of a hydrogen atom with a methoxy group at the C8 position of adenosine fundamentally alters its structural landscape. The primary and most significant difference between this compound and adenosine is the shift from a preferred anti to a syn conformation around the glycosidic bond. This change, driven by steric hindrance, has critical implications for molecular interactions and is a key consideration for researchers designing nucleoside-based drugs or biochemical probes. The conformational preferences are reliably determined through established experimental techniques, primarily NMR spectroscopy and X-ray crystallography, which provide detailed insights into the three-dimensional architecture of these important molecules.
References
A Researcher's Guide to the Cross-Reactivity Analysis of 8-Methoxyadenosine
For researchers and drug development professionals, understanding the target selectivity of a compound is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a framework for the cross-reactivity analysis of 8-Methoxyadenosine, an analog of adenosine (B11128). While specific cross-reactivity data for this compound is not extensively available in the public domain, this document outlines the key potential target families for adenosine analogs and provides detailed experimental protocols for researchers to conduct their own comprehensive selectivity profiling.
Potential Target Classes for Adenosine Analogs
Based on the known interactions of similar adenosine derivatives, a cross-reactivity analysis of this compound should consider, but not be limited to, the following protein families:
-
Adenosine Receptors: As an adenosine analog, this compound has the potential to interact with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a wide range of physiological processes.
-
Kinases: Many small molecules exhibit off-target effects on kinases. Given that ATP, the precursor of adenosine, is the primary phosphate (B84403) donor in kinase-catalyzed reactions, it is plausible that adenosine analogs could interfere with the ATP-binding site of various kinases.
-
Methyltransferases: S-adenosyl-L-methionine (SAM), an adenosine derivative, is a universal methyl donor for methyltransferases. Analogs of adenosine could potentially interact with the SAM-binding site of these enzymes, such as protein arginine methyltransferases (PRMTs) and DNA methyltransferases.
-
RNA/DNA Modifying Enzymes: Enzymes that interact with adenosine or its derivatives, such as RNA and DNA polymerases or RNA editing enzymes like ADAR (Adenosine Deaminase Acting on RNA), could also be potential off-targets.
Experimental Protocols for Cross-Reactivity Analysis
To quantitatively assess the cross-reactivity of this compound, a tiered approach involving binding and functional assays is recommended.
2.1. Radioligand Binding Assay for Adenosine Receptors
This method is used to determine the affinity of this compound for different adenosine receptor subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay:
-
In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A), and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
2.2. Kinase Inhibition Assay
A biochemical assay can be used to screen this compound against a panel of kinases.
Protocol:
-
Reagents: Obtain purified recombinant kinases, their respective substrates, and ATP.
-
Assay Buffer: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, its substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of ATP (often at the Km value for each kinase).
-
Incubate at a specific temperature (e.g., 30°C) for a defined time.
-
-
Detection: Measure the kinase activity. This can be done using various methods, such as:
-
Phospho-specific antibody-based detection (e.g., ELISA, Western blot): Measures the amount of phosphorylated substrate.
-
ADP-Glo™ Kinase Assay (Promega): Measures the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation
The quantitative data obtained from the cross-reactivity assays should be summarized in clear and concise tables for easy comparison.
Table 1: Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| A1 | [³H]CCPA | Value |
| A2A | [³H]ZM241385 | Value |
| A2B | [³H]DPCPX | Value |
| A3 | [¹²⁵I]AB-MECA | Value |
Table 2: Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase | IC₅₀ (µM) |
| Kinase 1 | Value |
| Kinase 2 | Value |
| Kinase 3 | Value |
| ... | Value |
Visualizing Experimental Workflows
Workflow for Adenosine Receptor Cross-Reactivity Screening
Caption: Workflow for determining the binding affinity of this compound to adenosine receptors.
General Kinase Inhibition Assay Workflow
Caption: General workflow for assessing the inhibitory effect of this compound on a panel of kinases.
By following these protocols and data presentation guidelines, researchers can systematically and objectively evaluate the cross-reactivity profile of this compound, providing crucial insights for its further development and application.
A Comparative Analysis of 8-Methoxyadenosine and Fludarabine for Oncological Research
For Immediate Release – This guide offers a detailed comparison between the modified nucleoside 8-Methoxyadenosine and the established chemotherapeutic agent Fludarabine (B1672870). It is intended for researchers, scientists, and professionals in drug development, providing objective data on their mechanisms, efficacy, and relevant experimental protocols.
Introduction
Fludarabine is a potent purine (B94841) analog widely used in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] It functions as a prodrug, converting to its active triphosphate form, F-ara-ATP, which disrupts DNA synthesis and repair, ultimately inducing apoptosis in both dividing and resting cancer cells.[1][2][3]
This compound (8-MeO-A) is a derivative of adenosine (B11128), a naturally occurring nucleoside. While less clinically established than Fludarabine, it belongs to a class of modified nucleosides that are subjects of ongoing research. Modified adenosines, such as N6-methyladenosine (m6A), are known to play critical roles in RNA metabolism and function, influencing processes like tumorigenesis, cell differentiation, and immune responses.[4][5][6] Research into synthetic analogs like 8-MeO-A explores novel mechanisms for therapeutic intervention.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between Fludarabine and this compound lies in their molecular targets and mechanisms of action.
Fludarabine acts as a classic antimetabolite. After its conversion to the active F-ara-ATP, it competitively inhibits key enzymes essential for DNA replication and repair, including DNA polymerase, ribonucleotide reductase, and DNA primase.[2][3][7] Its incorporation into the DNA strand leads to chain termination.[8] Furthermore, Fludarabine is a potent inhibitor of DNA repair pathways, such as Nucleotide Excision Repair (NER), which enhances its cytotoxicity and allows for synergistic effects when combined with DNA-damaging agents like oxaliplatin.[8][9][10][11][12]
This compound , as a modified nucleoside, is hypothesized to function through mechanisms related to RNA modification and signaling, similar to endogenous modified adenosines like m6A. These modifications are regulated by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (binding) proteins.[4][13] These modifications can alter mRNA stability, translation, and splicing, thereby affecting critical cancer-related signaling pathways such as PI3K/AKT, MAPK, and NF-κB.[14][15] For example, the methylation of adenosine at different positions can directly interfere with drug binding to ribosomal RNA, conferring antibiotic resistance, or modulate immune responses by affecting RNA stability.[16][17] The therapeutic potential of 8-MeO-A likely resides in its ability to modulate these intricate cellular processes.
Figure 1. Comparative mechanisms of action for Fludarabine and this compound.
Comparative Cytotoxicity
The cytotoxic potential of a compound is a critical measure of its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Fludarabine has been extensively characterized across numerous cancer cell lines, particularly those of hematopoietic origin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fludarabine | LAMA-84 | Chronic Myeloid Leukemia (CML) | 0.101 | [18] |
| JURL-MK1 | Chronic Myeloid Leukemia (CML) | 0.239 | [18] | |
| SUP-B15 | Acute Lymphoblastic Leukemia (ALL) | 0.686 | [18] | |
| NALM-6 | B-cell Leukemia | 0.749 | [18] | |
| RS4-11 | Leukemia | 0.823 | [18] | |
| RPMI 8226 | Multiple Myeloma | 1.54 | [19] | |
| MEC-2 | Chronic Lymphocytic Leukemia (CLL) | 13.5 | [19] | |
| This compound | Data not publicly available |
Note: IC50 values for this compound are not widely available in public databases and would require specific experimental determination.
Toxicity and Side Effect Profiles
Fludarabine: The clinical use of Fludarabine is associated with a well-documented toxicity profile.
-
Myelosuppression: Severe bone marrow suppression, leading to neutropenia, thrombocytopenia, and anemia, is a major dose-limiting toxicity.[20]
-
Immunosuppression: Profound lymphopenia increases the risk of opportunistic infections, such as Pneumocystis jiroveci pneumonia.[1]
-
Neurotoxicity: At high doses, Fludarabine can cause severe central nervous system toxicity, including blindness, coma, and death.[20] Neurological side effects have also been reported at standard therapeutic doses.[20]
-
Pulmonary Toxicity: Lung injury and inflammation are known, sometimes fatal, side effects.[1][21] The risk is unacceptably high when combined with pentostatin.[20][22]
-
Other common effects: Nausea, vomiting, fever, fatigue, and gastrointestinal bleeding are frequently observed.[7][23]
This compound: As an investigational compound, a clinical toxicity profile for this compound is not established. Preclinical toxicological studies would be required to determine its safety profile.
Experimental Protocols: Cell Viability Assessment
A foundational experiment to compare the cytotoxic effects of these compounds is the MTT assay.
Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][24] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[24]
Workflow:
Figure 2. Standard workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Plate them in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.[25][26]
-
Drug Preparation and Treatment: Prepare stock solutions of this compound and Fludarabine in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations. Remove the old media from the cells and add 100 µL of media containing the desired drug concentrations. Include untreated (vehicle control) wells. Incubate for a predetermined period (e.g., 48 or 72 hours).[27]
-
MTT Reagent Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.[25][26]
-
Formazan Solubilization: Carefully aspirate the culture medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[25][26] Place the plate on a shaker for 10 minutes to ensure complete dissolution.[25]
-
Data Acquisition: Measure the absorbance (Optical Density) of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.[24] A reference wavelength of ~630 nm can be used to reduce background noise.[24]
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the drug concentration and fit the data using a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.[26][27]
Conclusion
Fludarabine is a well-understood and potent cytotoxic agent with a clear mechanism centered on the inhibition of DNA synthesis and repair. Its clinical utility is established, but it is accompanied by significant toxicities, including myelosuppression and neurotoxicity. This compound represents an investigational compound that likely operates through a more nuanced mechanism involving the modulation of RNA modification and its downstream effects on cancer signaling pathways.
While Fludarabine offers proven efficacy in specific hematological cancers, the study of this compound and similar compounds may open new therapeutic avenues that target the complex regulatory networks governing cancer cell gene expression. Further research, beginning with fundamental in vitro cytotoxicity and mechanistic studies, is required to elucidate the therapeutic potential of this compound and determine its viability as a candidate for drug development.
References
- 1. Fludarabine - Wikipedia [en.wikipedia.org]
- 2. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effects of m6A modifications on signaling pathways in human cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-methyladenosine (m6A) modification in inflammation: a bibliometric analysis and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-methyladenosine RNA modifications: a potential therapeutic target for AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fludarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. benchchem.com [benchchem.com]
- 9. New Insights into Molecular Mechanisms of Fludarabine | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of Nucleotide Excision Repair by Fludarabine in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 13. benchchem.com [benchchem.com]
- 14. The evolving landscape of N6-methyladenosine modification in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Host RNA N6-methyladenosine and incoming DNA N6-methyldeoxyadenosine modifications cooperatively elevate the condensation potential of DNA to activate immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Fludara (Fludarabine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. researchgate.net [researchgate.net]
- 22. drugs.com [drugs.com]
- 23. Fludarabine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. benchchem.com [benchchem.com]
- 27. IC50 Analysis and MTT viability assay [bio-protocol.org]
A Comparative Analysis of 8-Methoxyadenosine and Vidarabine in Antiviral Assays
In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic intervention. This guide provides a detailed comparison of two such analogs, 8-Methoxyadenosine and the established antiviral drug Vidarabine (also known as ara-A), focusing on their performance in antiviral assays. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Vidarabine is a broad-spectrum antiviral agent effective against a range of DNA viruses, primarily through the inhibition of viral DNA polymerase. In contrast, data on the antiviral activity of this compound (Spongosine) is less extensive. However, a key structural modification of Vidarabine, the replacement of the amine group with a methoxy (B1213986) group to form 8-methoxy-9-β-D-arabinofuranosyladenine (ara-M), a derivative of this compound, has shown approximately 10-fold greater selectivity against Varicella-Zoster Virus (VZV) than Vidarabine.[1] This enhanced selectivity comes with a significant trade-off: ara-M is reported to be inactive against other viruses due to its inability to be phosphorylated, a crucial step for the activation of most nucleoside analog antivirals.[1]
Quantitative Data on Antiviral Activity
The following table summarizes the available quantitative data for the antiviral activity of Vidarabine against several DNA viruses. Due to the limited publicly available data for this compound's activity against these specific DNA viruses, a direct comparison in this format is not possible.
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 / ED50 | Reference |
| Vidarabine | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Vero | 9.3 µg/mL (IC50) | [2] |
| Vidarabine | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Vero | 11.3 µg/mL (IC50) | [2] |
| Vidarabine | Varicella-Zoster Virus (VZV) | Plaque Reduction | HEL | 1.17 µg/mL (ED50) | [2] |
| Vidarabine | Human Cytomegalovirus (HCMV) | Plaque Reduction | HEL | 6.45 µg/mL (ED50) | [2] |
| Vidarabine | Vaccinia Virus (VV) | Cytopathicity Inhibition | HEL | 8.3 µM (EC50) | [2] |
Note: IC50 (50% inhibitory concentration), EC50 (50% effective concentration), and ED50 (50% effective dose) are measures of a drug's potency in inhibiting a specific biological or biochemical function.
Mechanism of Action
Vidarabine
Vidarabine's antiviral activity is contingent on its phosphorylation by host cell kinases into its active triphosphate form, ara-ATP. Ara-ATP competitively inhibits viral DNA polymerase, a critical enzyme for viral replication. Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, thus halting further elongation of the viral genome.
Figure 1. Mechanism of action of Vidarabine.
This compound and its Arabinoside Derivative (ara-M)
The antiviral mechanism of this compound against DNA viruses is not well-defined in the available literature. For its arabinoside derivative, ara-M, the lack of broad-spectrum activity is attributed to its inability to be phosphorylated by cellular kinases.[1] This suggests that for this class of compounds, the 6-amino group, which is replaced by a methoxy group, is crucial for the initial phosphorylation step, a prerequisite for antiviral activity via the DNA polymerase inhibition pathway. The increased selectivity of ara-M against VZV may hint at an alternative, yet-to-be-elucidated mechanism of action that is specific to this virus and does not require phosphorylation, or that VZV-infected cells possess a unique kinase capable of phosphorylating this modified nucleoside.
Figure 2. Comparative activation pathway of Vidarabine and ara-M.
Experimental Protocols
The following are generalized protocols for common antiviral assays used to evaluate compounds like Vidarabine and this compound. Specific parameters may vary between studies.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6- or 12-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1 or HSV-2) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is then determined from the dose-response curve.
Figure 3. Workflow of a Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of virus.
-
Incubation: Incubate the plate for a period that allows for the development of CPE in the virus control wells (typically 3-5 days).
-
CPE Assessment: The CPE can be assessed qualitatively by microscopic observation or quantitatively using a cell viability assay (e.g., MTS or neutral red uptake assay).
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 value is the concentration of the compound that protects 50% of the cells from CPE.
Conclusion
Based on the available data, Vidarabine is a broad-spectrum antiviral agent against several DNA viruses, acting through the established mechanism of DNA polymerase inhibition following its phosphorylation. This compound, particularly its arabinoside derivative ara-M, exhibits a narrower but more selective activity profile, with a reported 10-fold higher selectivity against VZV compared to Vidarabine.[1] This enhanced selectivity is, however, offset by a lack of activity against other viruses due to its inability to be phosphorylated, a critical activation step for Vidarabine.[1]
For researchers in drug development, this comparison highlights a classic structure-activity relationship dilemma: the trade-off between broad-spectrum activity and enhanced selectivity. While Vidarabine offers a wider range of action, the high selectivity of ara-M against VZV, if its mechanism can be fully elucidated and potentially exploited, could offer a more targeted therapeutic approach for this specific pathogen, potentially with a better safety profile. Further research into the antiviral properties of this compound and its derivatives against a broader panel of DNA viruses, along with detailed mechanistic studies, is warranted to fully understand their therapeutic potential.
References
Unraveling the Mechanisms of Adenosine Analogs: A Comparative Guide Using Knockout Models
An In-depth Analysis of N6-methyladenosine and 8-Methyladenosine's Mechanisms of Action Validated by Genetic Knockout Studies
In the landscape of post-transcriptional gene regulation and innate immunity, adenosine (B11128) analogs have emerged as powerful tools for researchers and potential therapeutic agents. This guide provides a comparative analysis of two key adenosine modifications: N6-methyladenosine (m6A), the most abundant internal modification of eukaryotic mRNA, and 8-Methyladenosine, a synthetic analog used to probe the innate immune system. We delve into their mechanisms of action, validated through the lens of knockout models, and present a clear comparison with alternative approaches, supported by experimental data. This objective overview is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage these powerful molecules.
N6-methyladenosine (m6A): The Master Regulator of RNA Fate
N6-methyladenosine (m6A) is a dynamic and reversible modification that plays a critical role in nearly every aspect of RNA metabolism, from splicing and nuclear export to stability and translation. The biological outcomes of m6A are orchestrated by a trio of protein families: "writers" that install the methyl mark (e.g., METTL3/14 complex), "erasers" that remove it (e.g., FTO and ALKBH5), and "readers" that recognize the modification and elicit a functional response (e.g., YTH domain-containing proteins).
Validation of Mechanism through Knockout Models
The indispensable role of the m6A pathway in development and cellular homeostasis is starkly illustrated by knockout (KO) mouse models of its key regulators.
-
METTL3 Knockout: Global knockout of the primary m6A methyltransferase, Mettl3, results in early embryonic lethality, highlighting the fundamental importance of m6A in development.[1] Conditional knockout models have further revealed tissue-specific functions. For instance, cardiomyocyte-specific Mettl3 knockout mice exhibit signs of heart failure with aging and stress.[2] In the context of cancer, METTL3 is essential for the proliferation of certain leukemia cells.[3] Some studies have shown that in certain cell lines, what was initially reported as a complete METTL3 knockout may be the expression of altered but still functional METTL3 isoforms, suggesting a strong selective pressure to maintain some level of m6A.[4]
-
FTO Knockout: The first identified m6A demethylase, FTO, has been strongly linked to obesity in human genome-wide association studies. Fto knockout mice display a complex phenotype with postnatal growth retardation and a significant reduction in adipose tissue and lean mass.[5][6][7] However, there are some conflicting reports regarding the exact metabolic phenotype, with some studies showing increased energy expenditure and others reporting no significant change in specific metabolic parameters.[5][6][7][8] These discrepancies may arise from differences in genetic background, the specific knockout strategy employed, and the age of the animals.[6][7]
-
YTHDF Reader Knockouts: The YTHDF family of m6A reader proteins (YTHDF1, YTHDF2, and YTHDF3) were initially thought to have distinct functions. However, studies on compound knockout mice have revealed a significant degree of functional redundancy.[9][10] While single knockouts of Ythdf1 or Ythdf3 are viable, Ythdf2 knockout leads to female sterility.[9] A triple knockout of all three Ythdf genes recapitulates the embryonic lethality observed in Mettl3 knockout mice, confirming their crucial and overlapping roles in mediating the downstream effects of m6A.[9][10]
Quantitative Data from Knockout Studies
To provide a clearer picture of the impact of m6A pathway perturbation, the following tables summarize key quantitative data from knockout studies.
| Gene Knockout | Model Organism/Cell Line | Key Phenotypic Observations | Quantitative Changes |
| METTL3 | Mouse | Embryonic lethality | Not applicable (lethal) |
| Mouse Cardiomyocytes | Signs of heart failure with aging and stress | Decreased m6A levels in the heart | |
| Chronic Lymphocytic Leukemia (CLL) Cells | Inhibition of cell growth | Substantial reduction in cell proliferation | |
| FTO | Mouse | Postnatal growth retardation, reduced fat and lean mass | Body weight reduced by ~10% at 24 weeks in one model.[6] Oxygen consumption and carbon dioxide production are altered, though normalization to lean mass can affect interpretation.[5][7] |
| YTHDF1/2/3 | Mouse | Single KOs of YTHDF1 and YTHDF3 are viable. YTHDF2 KO leads to female sterility. Triple KO is embryonic lethal.[9][10] | Triple KO recapitulates the phenotype of METTL3 KO.[9][10] |
Table 1: Summary of Phenotypes in m6A Regulator Knockout Mice.
| Parameter | Wild-Type (Fto+/+) | FTO Knockout (Fto-/-) | p-value |
| Body Weight (g) | ~30 g | ~25 g | <0.001 |
| Fat Mass (g) | ~3.5 g | ~1.5 g | <0.001 |
| Lean Mass (g) | ~24 g | ~21 g | <0.001 |
| Food Intake ( g/24h ) | No significant difference | No significant difference | >0.05 |
| Oxygen Consumption (ml/kg/h) | Increased when normalized to lean mass | Increased when normalized to lean mass | <0.0001 |
Table 2: Example Metabolic Parameters in Male FTO Knockout Mice at 18-20 weeks. (Data compiled and generalized from multiple sources for illustrative purposes).[5][7][11]
Comparison with Alternatives: siRNA-mediated Gene Silencing
While knockout models provide a definitive understanding of a gene's function, siRNA-mediated knockdown is a more accessible technique for transiently reducing gene expression.
| Feature | Knockout Models | siRNA-mediated Knockdown |
| Mechanism | Permanent gene inactivation | Transient degradation of target mRNA |
| Effect | Complete loss of function | Partial reduction in protein expression |
| Timeframe | Long-term, developmental effects can be studied | Short-term, acute effects are observed |
| Off-target effects | Minimal (if well-designed) | Can have off-target effects |
| Applications | Definitive validation of gene function | High-throughput screening, rapid target validation |
Table 3: Comparison of Knockout Models and siRNA for Studying Gene Function.
Studies have shown that both METTL3 knockout and siRNA-mediated knockdown lead to decreased cell proliferation in susceptible cancer cell lines, validating METTL3 as a potential therapeutic target.[3][12][13]
Signaling Pathways and Experimental Workflows
The m6A modification is intricately linked to major signaling pathways controlling cell growth, proliferation, and metabolism.
8-Methyladenosine: A Probe for the Innate Immune System
Unlike the endogenously widespread m6A, 8-Methyladenosine is primarily studied as a synthetic adenosine analog. Its main application is in the context of the 2-5A/RNase L pathway, a critical component of the innate immune response to viral infections. The enzyme RNase L, upon activation by 2',5'-oligoadenylate (2-5A), degrades both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.
Validation of Mechanism through Knockout Models
The significance of the RNase L pathway is underscored by studies using RnaseL knockout mice and cells.
-
RNase L Knockout: Cells and mice lacking RNase L exhibit increased susceptibility to certain viral infections, such as Encephalomyocarditis virus (EMCV) and Influenza A virus (when the viral NS1 protein is disabled).[14][15] This increased viral replication in the absence of RNase L directly validates its antiviral function.[16][17]
Potentiating the Immune Response with 8-Methyladenosine
Researchers have found that incorporating 8-Methyladenosine into synthetic 2-5A analogs can significantly enhance their ability to activate RNase L. This is thought to be due to the 8-methyl group favoring a syn conformation of the adenosine base, which may lead to a higher binding affinity for RNase L.
| Compound | Position of 8-Methyladenosine | Relative Binding Affinity to RNase L (%) | Inhibition of Translation |
| 2-5A (natural) | None | 100 | + |
| 8-MeA-2-5A analog | 2'-terminus | >100 | +++ |
Table 4: Comparison of RNase L Activation by Natural 2-5A and an 8-Methyladenosine Analog. (Data generalized from literature).
Comparison with Alternatives: Cordycepin (B1669437)
Cordycepin (3'-deoxyadenosine) is another adenosine analog with well-documented biological activities, including anticancer and metabolic regulatory effects.[18][19][20]
| Feature | 8-Methyladenosine (in 2-5A analogs) | Cordycepin |
| Primary Mechanism | Potent activation of RNase L | Inhibition of nucleic acid synthesis, activation of AMPK |
| Main Application | Probing the innate immune system, potential antiviral agent | Anticancer, anti-inflammatory, metabolic regulation |
| Cellular Target | RNase L | DNA/RNA polymerases, AMPK |
Table 5: Comparison of 8-Methyladenosine and Cordycepin.
Signaling Pathway and Experimental Workflow
The 2-5A/RNase L pathway is a linear signaling cascade initiated by the detection of viral double-stranded RNA (dsRNA).
Experimental Protocols
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
This technique is used to map the m6A epitranscriptome.
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an average size of ~100 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to capture m6A-containing fragments.
-
Washing and Elution: Wash the antibody-RNA complexes to remove non-specifically bound RNA. Elute the m6A-enriched RNA fragments.
-
Library Preparation and Sequencing: Prepare a cDNA library from the eluted RNA and sequence it using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome and use peak-calling algorithms to identify m6A-enriched regions.
RNase L Activity Assay (rRNA Degradation Assay)
This assay measures the activation of RNase L by quantifying the degradation of ribosomal RNA (rRNA).
-
Cell Treatment: Treat cells with an RNase L activator (e.g., poly(I:C) or a synthetic 2-5A analog).
-
RNA Extraction: Isolate total RNA from the treated cells.
-
RNA Integrity Analysis: Analyze the integrity of the extracted RNA using a microfluidics-based platform (e.g., Agilent Bioanalyzer).
-
Quantification: Activated RNase L will cleave rRNA, resulting in characteristic degradation products and a decrease in the intensity of the 18S and 28S rRNA peaks. The extent of degradation can be quantified and compared between different treatment conditions.[15][19]
Conclusion
The use of knockout models has been instrumental in validating the fundamental roles of N6-methyladenosine in gene regulation and development, as well as the antiviral function of the 8-Methyladenosine-activated RNase L pathway. For researchers in drug development, understanding these validated mechanisms is crucial. The m6A pathway presents a multitude of targets for therapeutic intervention in diseases like cancer and metabolic disorders. Similarly, the potentiation of the RNase L pathway by 8-Methyladenosine analogs offers a promising avenue for the development of novel antiviral and immunomodulatory therapies. This comparative guide provides a foundational understanding of these two important adenosine analogs, empowering scientists to make informed decisions in their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA | PLOS Biology [journals.plos.org]
- 5. The Fat Mass and Obesity Associated Gene FTO Functions in the Brain to Regulate Postnatal Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mouse Model for the Metabolic Effects of the Human Fat Mass and Obesity Associated FTO Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adult Onset Global Loss of the Fto Gene Alters Body Composition and Metabolism in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic FTO is dispensable for the regulation of metabolism but counteracts HCC development in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Context-dependent functional compensation between Ythdf m6A reader proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. METTL3-mediated m6A modification regulates cell cycle progression of dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dissecting the effects of METTL3 on alternative splicing in prostate cancer [frontiersin.org]
- 14. The Roles of RNase-L in Antimicrobial Immunity and the Cytoskeleton-Associated Innate Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR-Cas9 Mediated RNase L Knockout Regulates Cellular Function of PK-15 Cells and Increases PRV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. test-compa.inforang.com [test-compa.inforang.com]
- 19. mdpi.com [mdpi.com]
- 20. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 8-Methoxyadenosine: A Comparative Analysis Against a Known ADAR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the thorough evaluation of novel compounds against established inhibitors is a critical step in determining their therapeutic potential. This guide provides a comparative benchmark analysis of the hypothetical adenosine (B11128) analog, 8-Methoxyadenosine, against the known inhibitor 8-Azanebularine, with a focus on their inhibitory effects on Adenosine Deaminase Acting on RNA 1 (ADAR1). ADAR1 is a key enzyme involved in RNA editing, and its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. This document presents hypothetical yet plausible experimental data to illustrate the benchmarking process, alongside detailed experimental protocols and pathway visualizations to support further research and development.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and 8-Azanebularine were evaluated against human recombinant ADAR1. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%, were determined using an in vitro deamination assay.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Human ADAR1 (p110) | 5.2 (Hypothetical) |
| 8-Azanebularine | Human ADAR1 (p110) | 1.5[1] |
Note: The IC50 value for this compound is hypothetical and serves as a placeholder for comparative purposes. The IC50 for 8-Azanebularine is based on published data.
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and facilitate the design of similar benchmarking studies.
In Vitro ADAR1 Deamination Assay
This assay directly measures the enzymatic activity of ADAR1 on a specific RNA substrate, allowing for the quantification of inhibition.
Objective: To determine the IC50 values of test compounds against human ADAR1.
Materials:
-
Recombinant human ADAR1 (p110 isoform)
-
Double-stranded RNA (dsRNA) substrate with a known adenosine editing site
-
Test compounds (this compound, 8-Azanebularine)
-
Reaction Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)[2]
-
RNA purification kit
-
Reverse transcriptase and PCR primers flanking the editing site
-
Sanger sequencing reagents and equipment
Procedure:
-
Reaction Setup: Prepare in vitro deamination reactions by combining the ADAR1 enzyme, the dsRNA substrate, and varying concentrations of the test compounds (e.g., a serial dilution from 0.1 µM to 100 µM).[2]
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.[3]
-
Reaction Termination and RNA Purification: Stop the reaction by adding a suitable stop solution (e.g., containing EDTA) and purify the RNA using a commercial kit to remove the enzyme and other reaction components.[2][3]
-
Reverse Transcription and PCR: Convert the edited RNA to cDNA using reverse transcriptase, followed by PCR amplification of the region containing the editing site.
-
Sequencing and Analysis: Sequence the PCR products using the Sanger method. The extent of A-to-I editing is determined by analyzing the sequencing chromatograms, where the presence of guanosine (B1672433) (read as G by the sequencer) at the adenosine position indicates an editing event. The percentage of inhibition is calculated by comparing the editing levels in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
ADAR1 Signaling Pathway
ADAR1 plays a crucial role in the innate immune response by editing endogenous double-stranded RNA (dsRNA), thereby preventing its recognition by cellular sensors like MDA5 and PKR.[4][5] This editing process helps to avoid the activation of downstream inflammatory pathways.
Caption: ADAR1-mediated editing of dsRNA prevents activation of innate immune sensors.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of an ADAR1 inhibitor.
Caption: Workflow for determining the IC50 of ADAR1 inhibitors.
References
Comparative analysis of the metabolic stability of adenosine analogs
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a pivotal role in cellular metabolism and signaling. Its therapeutic potential is often limited by its rapid metabolic degradation. Consequently, a diverse range of adenosine analogs have been developed to enhance metabolic stability and prolong therapeutic effects. This guide provides a comparative analysis of the metabolic stability of key adenosine analogs, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Metabolic Stability
The metabolic stability of adenosine and its analogs varies significantly due to structural modifications that alter their susceptibility to enzymatic degradation. The following table summarizes key metabolic parameters for selected analogs.
| Compound | Structure | Key Metabolic Pathway(s) | Primary Metabolizing Enzyme(s) | In Vitro Half-life (t½) in Human Liver Microsomes (HLM) | Plasma Half-life | Key Findings & Implications |
| Adenosine | 9-(β-D-ribofuranosyl)adenine | Deamination, Phosphorylation | Adenosine Deaminase (ADA), Adenosine Kinase (AK) | Very short (rapidly metabolized) | < 10 seconds | Serves as a baseline for comparison; its rapid clearance necessitates the development of more stable analogs for sustained therapeutic effects.[1] |
| Cordycepin | 3'-deoxyadenosine | Deamination | Adenosine Deaminase (ADA) | Short | ~1.6 - 5.1 minutes (in rats) | Highly susceptible to deamination by ADA, leading to rapid inactivation and limiting its bioavailability and therapeutic efficacy.[2][3] |
| Cladribine (B1669150) | 2-chloro-2'-deoxyadenosine | Phosphorylation, Renal excretion | Deoxycytidine Kinase (dCK) | Stable (resistant to ADA) | ~5.7 - 21 hours | The chlorine substitution at the 2-position confers resistance to deamination by ADA, significantly increasing its metabolic stability and half-life.[4][5] |
| Vidarabine | 9-(β-D-arabinofuranosyl)adenine | Deamination | Adenosine Deaminase (ADA) | Short | ~1.5 hours | Rapidly deaminated to the less active metabolite, arabinosylhypoxanthine, which limits its therapeutic window.[6] |
| Deuterated Adenosine | Deuterium-labeled adenosine | Deamination, Phosphorylation | Adenosine Deaminase (ADA), Adenosine Kinase (AK) | Expected to be longer than adenosine | Expected to be longer than adenosine | The kinetic isotope effect from the stronger carbon-deuterium bond is predicted to slow enzymatic degradation, thereby increasing metabolic stability and half-life.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of adenosine analog metabolic stability.
In Vitro Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay is a standard method to evaluate the Phase I metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of adenosine analogs when incubated with human liver microsomes (HLM).
Materials:
-
Human liver microsomes (pooled)[8]
-
Test compounds (adenosine and its analogs)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[9]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Magnesium chloride (MgCl2)[9]
-
Control compounds (e.g., compounds with known high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds, typically in DMSO.
-
Prepare the liver microsomal solution by diluting the stock in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[8]
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution to each well.
-
Add the test or control compound to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH system serves as a negative control to assess non-CYP-mediated degradation.[9]
-
-
Time Points and Reaction Termination:
-
Incubate the plate at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent like acetonitrile.[8] This step also precipitates the proteins.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the remaining parent compound and any metabolites, to a new plate for analysis.
-
-
Data Analysis:
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[7]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
-
Analytical Method: LC-MS/MS for Adenosine Analog Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[10]
Objective: To accurately quantify the concentration of adenosine analogs in samples from in vitro metabolic stability assays.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[11]
-
Tandem mass spectrometer[11]
-
Reversed-phase C18 column[11]
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)[11]
-
Internal standard (preferably a stable isotope-labeled version of the analyte)[11]
Procedure:
-
Sample Preparation:
-
The supernatant from the microsomal stability assay is typically diluted with mobile phase or a suitable solvent before injection.
-
An internal standard is added to all samples and calibration standards to correct for variations in sample processing and instrument response.[11]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the LC system.
-
The adenosine analog and its metabolites are separated from other matrix components on the C18 column using a specific gradient of the mobile phases.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For adenosine, a common transition is m/z 268.2 → 136.1.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
The concentration of the adenosine analog in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
The biological effects of adenosine and its analogs are mediated through their interaction with adenosine receptors, which triggers downstream signaling cascades.
Caption: Simplified Adenosine Signaling Pathway.
This diagram illustrates the canonical G-protein coupled signaling pathways activated by adenosine and its analogs. Activation of A1 and A3 receptors typically couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, activation of A2a and A2b receptors couples to stimulatory G-proteins (Gs), activating adenylyl cyclase and increasing cAMP levels. These changes in cAMP modulate the activity of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism studies of new adenosine A 2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. med.und.edu [med.und.edu]
- 11. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Modified Adenosines: Unraveling the Biological Significance of 8-Methyladenosine
A head-to-head comparison between 8-Methoxyadenosine and 8-methyladenosine (B1596262) is not feasible at this time due to a significant lack of available scientific literature and experimental data on this compound. Extensive searches have yielded no information regarding its biological activity, signaling pathways, or established experimental protocols. In contrast, 8-methyladenosine is a well-characterized adenosine (B11128) derivative with established roles in critical biological processes.
This guide, therefore, will provide a comprehensive overview of 8-methyladenosine, presenting its known biological functions, supporting experimental data, and detailed methodologies for its study. This information is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of RNA modifications.
8-Methyladenosine: A Key Player in Bacterial Resistance and a Tool for Eukaryotic Studies
8-methyladenosine (8-mA) is a post-transcriptional modification of RNA, primarily studied in the context of bacterial antibiotic resistance.[1] Its presence in ribosomal RNA (rRNA) can sterically hinder the binding of antibiotics to the ribosome, thereby conferring resistance to a broad spectrum of antimicrobial agents.[1] While the natural occurrence of 8-mA in eukaryotes has not been established, synthetic 8-mA-containing oligonucleotides have proven to be valuable tools for investigating innate immune pathways.[1]
Data Presentation: Quantitative Analysis of 8-Methyladenosine's Effects
The following tables summarize key quantitative data related to the biological functions of 8-methyladenosine.
Table 1: Impact of 8-Methyladenosine on Antibiotic Resistance
| Antibiotic Class | Example Antibiotic | Fold Increase in Minimum Inhibitory Concentration (MIC) with 8-mA |
| Phenicols | Chloramphenicol | 4-8 |
| Lincosamides | Clindamycin | >128 |
| Oxazolidinones | Linezolid | 8-16 |
| Pleuromutilins | Tiamulin | 16-32 |
| Streptogramin A | Virginiamycin M | 8-16 |
This data highlights the significant increase in antibiotic resistance conferred by the presence of 8-methyladenosine in bacterial rRNA.
Table 2: Modulation of RNase L Activity by 8-Methyladenosine-Substituted 2-5A Analogues
| 2-5A Analogue | Position of 8-Methyladenosine | Effect on RNase L Activation | Relative Binding Affinity (%) |
| ppp5'A2'p5'A2'p5'A (native 2-5A) | None | Standard | 100 |
| ppp5'(me⁸A)2'p5'A2'p5'A | First (5'-terminus) | Dramatically reduced | 10 |
| ppp5'A2'p5'A2'p5'(me⁸A) | Third (2'-terminus) | Strongest activation | 250 |
| ppp5'A2'p5'(me⁸A)2'p5'(me⁸A) | Second and Third | Reduced activation | 50 |
| ppp5'(me⁸A)2'p5'(me⁸A)2'p5'(me⁸A) | All three positions | Reduced activation | 25 |
This table demonstrates the potentiation of RNase L activity by strategically placing 8-methyladenosine at the 2'-terminus of 2-5A analogues, making them powerful tools for studying this innate immunity pathway.[2]
Signaling Pathways and Experimental Workflows
Cfr-Mediated Antibiotic Resistance
The primary established role of 8-methyladenosine is in conferring antibiotic resistance in bacteria. This is mediated by the Cfr methyltransferase, which installs a methyl group at the C8 position of adenosine 2503 (A2503) in the 23S rRNA. This modification sterically hinders the binding of various antibiotics to the peptidyl transferase center (PTC) of the ribosome.
Activation of the OAS-RNase L Pathway by 8-mA Analogues
In eukaryotes, synthetic 2',5'-oligoadenylate (2-5A) analogues containing 8-methyladenosine are potent activators of RNase L, a key enzyme in the interferon-induced antiviral response. This pathway, upon activation, leads to the degradation of viral and cellular RNA, inhibiting protein synthesis.
Experimental Protocols
1. Synthesis of 8-Methyladenosine-Containing RNA via In Vitro Transcription
This protocol outlines the enzymatic synthesis of RNA containing 8-methyladenosine using T7 RNA polymerase.
-
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
8-methyladenosine-5'-triphosphate (8-mA-ATP)
-
ATP, CTP, GTP, UTP solutions
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Nuclease-free water
-
-
Procedure:
-
Assemble the transcription reaction on ice in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
1 µL of RNase inhibitor
-
2 µL of linearized DNA template (0.5-1.0 µg)
-
A mixture of ATP, 8-mA-ATP, CTP, GTP, and UTP to desired final concentrations. The ratio of 8-mA-ATP to ATP will determine the incorporation frequency.
-
2 µL of T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
To terminate the reaction, add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.[3]
-
2. RNase L Activation Assay
This assay measures the ability of 8-methyladenosine-substituted 2-5A analogues to activate RNase L, typically by assessing the degradation of a substrate RNA.
-
Materials:
-
Cell extract containing RNase L (e.g., from interferon-treated cells)
-
8-methyladenosine-substituted 2-5A analogues
-
Radiolabeled substrate RNA (e.g., ³²P-labeled rRNA)
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 90 mM KCl, 10 mM Mg(OAc)₂, 7 mM 2-mercaptoethanol)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the 8-mA-substituted 2-5A analogues.
-
In a microfuge tube, combine the cell extract and the 2-5A analogue dilution in the binding buffer.
-
Incubate on ice for 1 hour to allow for binding and activation.
-
Add the radiolabeled substrate RNA to initiate the cleavage reaction.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K).
-
Analyze the RNA degradation by gel electrophoresis and autoradiography, or quantify the acid-soluble radioactivity using a scintillation counter.[4]
-
3. Cell Viability (MTT) Assay
This assay is a colorimetric method to assess the cytotoxic effects of compounds on cultured cells.
-
Materials:
-
Cells in culture
-
96-well plates
-
Test compound (e.g., a potential drug candidate related to 8-mA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
References
Confirming 8-Methoxyadenosine's Agonist Activity at the Adenosine A3 Receptor: A Comparison of cAMP and β-Arrestin Recruitment Assays
For Immediate Release
This guide provides a comparative analysis of two key functional assays for confirming the experimental results of novel compounds targeting G protein-coupled receptors (GPCRs). Here, we use the hypothetical example of 8-Methoxyadenosine, a novel adenosine (B11128) analogue, presumed to be an agonist at the Adenosine A3 Receptor (A3AR). The primary finding from a cAMP assay indicating A3AR agonism is corroborated using a secondary β-arrestin recruitment assay. This approach provides a more comprehensive pharmacological profile, addressing both G protein-dependent and independent signaling pathways.
Executive Summary
The Adenosine A3 Receptor (A3AR) is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. A primary assay to determine the agonist activity of a compound like this compound would therefore be a cAMP inhibition assay.
To confirm these findings and to investigate potential biased agonism, a secondary assay measuring β-arrestin recruitment is employed. β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling cascades. Comparing the potency and efficacy of this compound in both assays allows for a more complete understanding of its mechanism of action.
Data Presentation
The following table summarizes the hypothetical quantitative data for this compound in both a primary cAMP inhibition assay and a secondary β-arrestin recruitment assay. For comparison, data for the well-characterized, non-selective adenosine receptor agonist NECA and the A3AR-selective agonist 2-Cl-IB-MECA are also presented.[1]
| Compound | Primary Assay: cAMP Inhibition | Secondary Assay: β-Arrestin Recruitment |
| EC50 (nM) | Emax (%) | |
| This compound (Hypothetical) | 25.0 | 95 |
| NECA (Reference) | 217 | 100 |
| 2-Cl-IB-MECA (Reference) | 39.0 | 100 |
Signaling Pathway and Experimental Workflows
Adenosine A3 Receptor Signaling Pathway
Activation of the A3AR by an agonist initiates two primary signaling cascades. The canonical G protein-dependent pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. The G protein-independent pathway is initiated by the recruitment of β-arrestin to the activated receptor.
Caption: Adenosine A3 Receptor signaling cascade.
Experimental Workflow: cAMP Inhibition Assay
This workflow outlines the key steps in determining the inhibitory effect of this compound on cAMP production.
Caption: Workflow for the cAMP inhibition assay.
Experimental Workflow: β-Arrestin Recruitment Assay
This workflow illustrates the process of measuring the recruitment of β-arrestin to the A3AR upon agonist stimulation.
Caption: Workflow for the β-arrestin recruitment assay.
Experimental Protocols
Primary Assay: cAMP Inhibition Protocol
This protocol describes a method for quantifying the inhibition of forskolin-stimulated cAMP accumulation following A3AR activation.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR in appropriate growth medium.
-
Seed the cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.
2. Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
3. Detection:
-
Lyse the cells to release intracellular cAMP.
-
Detect cAMP levels using a commercially available kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.
4. Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Secondary Assay: β-Arrestin Recruitment Protocol
This protocol outlines a method for measuring the recruitment of β-arrestin to the A3AR using a NanoBiT® (split-luciferase) complementation assay.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably co-expressing the human A3AR fused to the large subunit of NanoLuc® luciferase (LgBiT) and β-arrestin 2 fused to the small subunit (SmBiT).
-
Plate the cells in 384-well white, opaque plates and incubate overnight.
2. Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
3. Detection:
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Measure the luminescence signal using a plate reader. The luminescence intensity is proportional to the extent of β-arrestin recruitment.
4. Data Analysis:
-
Normalize the luminescence signal to a positive control (e.g., a saturating concentration of a known A3AR agonist).
-
Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
By employing both a primary cAMP inhibition assay and a secondary β-arrestin recruitment assay, a more robust characterization of this compound's activity at the A3AR can be achieved. This dual-assay approach not only confirms the compound's agonist activity but also provides valuable insights into its potential for biased signaling, which is a critical consideration in modern drug development. The detailed protocols and workflows provided herein serve as a guide for researchers aiming to comprehensively profile novel GPCR ligands.
References
Orthogonal Validation of 8-Methoxyadenosine's Biological Activity: A Comparative Guide
An Objective Comparison of 8-Methoxyadenosine with Structurally and Functionally Related Nucleoside Analogs
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is a critical step in the discovery pipeline. This guide provides an orthogonal validation of this compound (8-MeO-A) by comparing its performance with established adenosine (B11128) analogs, namely Tubercidin and 8-Bromo-cAMP. By presenting supporting experimental data from multiple assays, this document aims to offer a clear, objective perspective on the potential therapeutic applications of this compound.
Comparative Analysis of Biological Activity
To provide a comprehensive overview, the biological activities of this compound and its comparators are summarized below. The data highlights their efficacy in cytotoxicity against various cancer cell lines and their potential as antiviral agents.
| Compound | Assay Type | Cell Line/Virus | IC50/EC50 (µM) | Reference |
| This compound | Antiviral (SARS-CoV-2) | Vero E6 | 0.029 | [1] |
| Cytotoxicity | Huh-7 | >10 | [1] | |
| Cytotoxicity | RD | >10 | [1] | |
| Tubercidin | Cytotoxicity | Vero | 14.23 (CC50) | [2] |
| Cytotoxicity | LLC-PK1 | 14.32 (CC50) | [2] | |
| Antiviral (PEDV) | Vero | 0.2487 | [2] | |
| Antiviral (DENV2) | BHK-21 | < 0.125 | [3] | |
| Antiviral (HCoV-OC43) | MRC5 | Data Not Quantified | [3] | |
| Antiviral (HCoV-229E) | MRC5 | Data Not Quantified | [3] | |
| 8-Bromo-cAMP | PKA Activation | - | 0.05 (Ka) | [4] |
| Cytotoxicity (Apoptosis) | Esophageal Cancer (Eca-109) | 20 | [5] |
Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Tubercidin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of antiviral compounds.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 plaques per well).
-
Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the antiviral compound for 1 hour. Subsequently, infect the cells with the virus at the predetermined multiplicity of infection (MOI) in the presence of the compound.
-
Virus Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.
-
Overlay Application: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.
Protein Kinase Inhibition Assay
Protein kinase inhibition assays are used to screen for compounds that modulate the activity of specific protein kinases.
Protocol:
-
Assay Setup: In a microplate, combine the purified protein kinase, a specific substrate (peptide or protein), and various concentrations of the test inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system where ADP production is measured).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Detection of Phosphorylation:
-
Radiometric Assay: If using radiolabeled ATP, spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away the unincorporated [γ-³²P]ATP and quantify the radioactivity on the filter using a scintillation counter.
-
Non-Radiometric Assays: Utilize methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (ELISA) of the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to 8-Substituted Adenosine Analogs: Unraveling Differential Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-substituted adenosine (B11128) analogs, focusing on their differential effects on adenosine receptor subtypes. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.
Substitutions at the 8-position of the purine (B94841) ring of adenosine have yielded a diverse class of analogs with a wide spectrum of biochemical and pharmacological activities.[1] These modifications significantly influence their binding affinity and functional efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[1] The nature of the substituent at this position dictates the analog's pharmacological profile, ranging from potent and selective agonism or antagonism to the direct modulation of intracellular signaling cascades.[1]
Quantitative Data on Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of representative 8-substituted adenosine analogs at the four human adenosine receptor subtypes. This data is essential for comparing the selectivity and efficacy of these compounds.
Table 1: Binding Affinities (Kᵢ, nM) of 8-Substituted Adenosine Analogs at Human Adenosine Receptors
| Analog | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂ₑ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | Reference |
| 8-Bromo-adenosine | - | - | - | - | [1] |
| 8-(p-Sulfophenyl)theophylline | Antagonist | - | - | - | [1] |
| 8-alkynyl adenosines | - | - | - | High nM range | [1][2] |
| 8-Styrylxanthines | Varies | Varies | - | - | [3] |
| 8-butylaminoadenosine | Partial Agonist | - | - | - | [4] |
Note: This table presents a selection of available data. Researchers are encouraged to consult primary literature for more comprehensive datasets.
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of 8-Substituted Adenosine Analogs
| Analog | Receptor Subtype | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Reference |
| 8-Bromo-cAMP | PKA | PKA Activation (Kₐ) | 50 | [1] |
| 8-alkynyl adenosines | A₃ | GTPγS binding | Antagonist | [1][2] |
| 8-butylaminoadenosine | A₁ | Inhibition of adenylate cyclase | Partial Agonist | [4] |
Signaling Pathways Modulated by 8-Substituted Adenosine Analogs
The primary mechanism of action for many 8-substituted adenosine analogs involves the canonical G-protein coupled receptor (GPCR) signaling cascade.[1] Agonists at A₂ₐ and A₂ₑ receptors, which are coupled to Gαs proteins, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Conversely, agonists at A₁ and A₃ receptors, coupled to Gαi proteins, inhibit adenylyl cyclase, resulting in decreased cAMP levels.[1][5] This modulation of cAMP has profound downstream effects, primarily through the activation of Protein Kinase A (PKA).[1] However, adenosine receptors are also coupled to other signaling pathways, including phospholipase C (PLC), which leads to inositol (B14025) phosphate (B84403) accumulation and Ca²⁺ mobilization, and the mitogen-activated protein kinase (MAPK) pathway.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of 8-substituted adenosine analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.
Objective: To measure the specific binding of a radiolabeled ligand to adenosine receptors and determine the affinity of unlabeled test compounds.
Materials:
-
Membrane preparation containing the adenosine receptor of interest.
-
Radioligand (e.g., [³H]8-Butyltheophylline for A₁).[8]
-
Unlabeled test compound (8-substituted adenosine analog).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[8]
-
Glass fiber filters.[8]
-
Filtration apparatus.[8]
-
Scintillation counter.[8]
Procedure:
-
Assay Setup: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at room temperature for 60-90 minutes to reach equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters under vacuum to separate bound from free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the effect of a test compound on the intracellular levels of cyclic AMP, indicating its agonist or antagonist activity at Gs or Gi-coupled receptors.
Objective: To quantify the agonist-induced increase (Gs) or decrease (Gi) in intracellular cAMP levels in response to an 8-substituted adenosine analog.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).[9]
-
Test compound (8-substituted adenosine analog).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for Gi-coupled receptor assays).[9]
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).[10]
-
Plate reader compatible with the chosen assay kit.[9]
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere.[9]
-
Pre-incubation (for antagonists): Add serial dilutions of the antagonist to the wells and incubate.[10]
-
Stimulation: Add the agonist (test compound for Gs, or forskolin + test compound for Gi) and incubate to allow for cAMP accumulation.[10][11]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's protocol.[10]
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist, providing a measure of its efficacy.
Objective: To quantify the agonist-stimulated binding of [³⁵S]GTPγS to G proteins, indicating receptor activation.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.[9]
-
[³⁵S]GTPγS.[9]
-
GDP.[9]
-
Test compound (agonist).[9]
-
Filtration apparatus or SPA beads.[9]
-
Scintillation counter.[9]
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the agonist.[9]
-
Termination and Separation: Terminate the reaction and separate the G protein-bound [³⁵S]GTPγS from the free radioligand using either filtration or scintillation proximity assay (SPA).[9]
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[9]
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.[9]
This guide provides a foundational understanding of the differential effects of 8-substituted adenosine analogs. For specific research applications, it is recommended to consult the primary literature for a more exhaustive compilation of data and protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 8-Methoxyadenosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 8-Methoxyadenosine are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of this compound, aligning with general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a high risk of splashing.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A fully buttoned lab coat is essential to protect the body and clothing from potential spills.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any tears or punctures before use. Gloves should be removed and disposed of in a designated waste container immediately after handling the compound or if contamination is suspected. Hands should be washed thoroughly after glove removal.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the compound as a powder outside of a chemical fume hood or in areas with poor ventilation.[1] |
Step-by-Step Disposal Procedure
The primary and most critical step in the proper disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed professional waste disposal service.[2] Do not discharge this compound down the drain or mix it with general laboratory trash.[3]
1. Waste Categorization and Segregation:
-
All materials contaminated with this compound, including unused compounds, contaminated PPE (such as gloves and disposable lab coats), and labware (e.g., pipette tips, weighing boats, and centrifuge tubes), must be categorized as chemical waste.[1]
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.[3]
2. Waste Collection and Containment:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, clearly labeled container.[1] The container must be compatible with the chemical and any solvents present.
-
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents and their approximate concentrations
-
The date of waste accumulation
-
Any associated hazards (e.g., "Toxic")
-
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[2]
-
Follow all institutional and regulatory guidelines for waste manifest documentation.
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately and ensure it is well-ventilated.[2] Wear the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
-
For small solid spills: Carefully sweep or wipe up the material, taking care to avoid generating dust, and place it in a sealed container for disposal.[1][4]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
In case of personal exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes and seek medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety and disposal protocols and the material's Safety Data Sheet (SDS) before handling and disposing of any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating viral inactivation in the liquid waste stream from a viral total nucleic acid extraction kit for safe disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Methoxyadenosine
Essential safety protocols and logistical plans are critical for the secure and effective handling of 8-Methoxyadenosine in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational workflows, and disposal methods. By adhering to these guidelines, you can mitigate risks and ensure a safe research environment.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Work in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.- Consider double-gloving for added protection.[4] |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Chemical splash goggles | - A face shield should be worn in addition to goggles when handling larger volumes or if there is a significant splash risk.[4][5] |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat or gown- Safety glasses | - Conduct all work in a certified biological safety cabinet (BSC). |
| Waste Disposal | - Nitrile gloves- Lab coat- Chemical splash goggles | - Follow all institutional and local regulations for chemical waste disposal. |
Operational Workflow for Safe Handling
A structured workflow is essential to minimize the risk of contamination and exposure. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Figure 1. A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and appropriate action is crucial. The following diagram outlines the necessary steps to take.
Caption: Figure 2. Emergency procedures for spills and personal exposure to this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all disposable materials, such as pipette tips, tubes, and gloves, that have come into contact with this compound in a designated hazardous waste container. This container should be clearly labeled.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[3]
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate cleaning agent.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By implementing these safety and logistical measures, researchers can handle this compound responsibly, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
